2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClOS/c7-3-2-11-6(5(3)8)4(10)1-9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHYHNZCCIEQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)CCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Introduction
The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and development. For polysubstituted heterocyclic compounds such as this compound (CAS No. 62673-71-6), a systematic and multi-faceted analytical approach is not merely beneficial, but essential.[1] The presence of multiple, heavy halogen substituents on a thiophene ring, coupled with an α-chloro ketone side chain, presents a unique puzzle. Each substituent influences the electronic environment and, consequently, the spectral properties of the molecule.
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple listing of techniques to explain the causal logic behind the analytical workflow. Each step is designed to provide orthogonal data, building a self-validating case that culminates in the definitive structural assignment. We will proceed through a logical sequence of analyses, from confirming the elemental composition to mapping the precise connectivity and, finally, determining the three-dimensional structure.
Part 1: Foundational Analysis - Molecular Formula and Mass Verification via Mass Spectrometry (MS)
Expertise & Rationale: Before any detailed structural work can commence, it is imperative to confirm the molecular weight and elemental composition. Mass spectrometry is the ideal starting point. For a molecule containing bromine and chlorine, MS offers an exceptionally powerful diagnostic tool due to the characteristic isotopic patterns of these halogens.[2] Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] The presence of two bromine atoms and one chlorine atom in the target molecule will generate a unique, predictable cluster of peaks for the molecular ion, providing immediate and compelling evidence of the elemental formula.
Predicted Isotopic Pattern: The molecular formula C₆H₃Br₂ClOS gives a monoisotopic mass of 315.796 Da.[1] The molecular ion (M⁺) peak cluster will be the most informative region. The combination of two bromines and one chlorine will produce a distinctive pattern of peaks at M, M+2, M+4, and M+6, with predictable relative intensities.
Table 1: Predicted Molecular Ion Cluster in Mass Spectrum
| Ion | m/z (Calculated) | Isotopic Composition | Predicted Relative Intensity |
| [M]⁺ | 315.8 | C₆H₃(⁷⁹Br)₂(³⁵Cl)OS | ~75% |
| [M+2]⁺ | 317.8 | C₆H₃(⁷⁹Br)(⁸¹Br)(³⁵Cl)OS / C₆H₃(⁷⁹Br)₂(³⁷Cl)OS | 100% (Base Peak of Cluster) |
| [M+4]⁺ | 319.8 | C₆H₃(⁸¹Br)₂(³⁵Cl)OS / C₆H₃(⁷⁹Br)(⁸¹Br)(³⁷Cl)OS | ~50% |
| [M+6]⁺ | 321.8 | C₆H₃(⁸¹Br)₂(³⁷Cl)OS | ~8% |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Ionization Mode: Operate in positive ion mode to generate the molecular ion [M]⁺ or a protonated species [M+H]⁺. For brominated compounds, negative-ion ESI can also be effective by detecting bromide fragments after in-source fragmentation.[4][5]
-
Analysis Parameters:
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >10,000 to allow for accurate mass determination.
-
In-Source Fragmentation: Keep the cone voltage low (e.g., 20-30 V) to preserve the molecular ion, or increase it (e.g., >80 V) to induce fragmentation and observe characteristic losses (e.g., loss of •CH₂Cl).
-
-
Data Processing: Compare the exact mass measurement of the monoisotopic peak to the calculated value for C₆H₃Br₂ClOS. The measured mass should be within 5 ppm of the theoretical mass. Analyze the isotopic pattern of the molecular ion cluster and compare it to the theoretical distribution for a Br₂Cl compound.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique perfect for this purpose. The primary diagnostic absorption for this molecule will be the carbonyl (C=O) stretch of the ketone.[6][7] Its exact position provides clues about its electronic environment. Conjugation with the thiophene ring is expected to lower the stretching frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).[8]
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone C=O | Stretch | 1660 - 1680 | Strong, Sharp |
| Thiophene C=C | Stretch | 1500 - 1550 | Medium |
| Thiophene C-H | Aromatic Stretch | ~3100 | Weak |
| Methylene C-H | Aliphatic Stretch | 2920 - 2960 | Weak |
| C-Cl | Stretch | 700 - 800 | Medium-Strong |
| C-Br | Stretch | 500 - 650 | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them to the expected values. The presence of a strong, sharp peak in the 1660-1680 cm⁻¹ region is a definitive indicator of the conjugated ketone functional group.[9]
Part 3: Definitive Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. A suite of 1D and 2D NMR experiments will allow us to map the carbon skeleton and place each substituent in its correct position.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum will reveal the number and environment of the hydrogen atoms. We expect two signals: a singlet for the two protons of the chloromethyl group (-CH₂Cl) and a singlet for the single proton on the highly substituted thiophene ring.
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a signal for each chemically distinct carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[10]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Label | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | DEPT-135 Phase |
| C=O | Carbonyl C | - | 185 - 195 | No Signal |
| C2 | Thiophene C-S | - | 140 - 145 | No Signal |
| C3 | Thiophene C-Br | - | 115 - 120 | No Signal |
| C4 | Thiophene C-Br | - | 118 - 123 | No Signal |
| C5 | Thiophene C-H | 7.5 - 7.8 (s, 1H) | 130 - 135 | Positive |
| -CH₂Cl | Methylene C | 4.5 - 4.8 (s, 2H) | 45 - 50 | Negative |
Note: Chemical shifts are estimations based on related structures and general principles.[9][11][12] Actual values may vary.
2D NMR: COSY, HSQC, and HMBC
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It will definitively link the proton signal at ~7.6 ppm to the C5 carbon and the proton signal at ~4.6 ppm to the methylene carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are the final pieces of the puzzle.
Crucial HMBC Correlations for Structure Proof:
-
H5 to C3 and C4: The lone thiophene proton (H5) will show correlations to the two bromine-bearing carbons (C3 and C4), confirming their proximity.
-
-CH₂- protons to C=O: The methylene protons will show a strong correlation to the carbonyl carbon, confirming the chloroacetyl fragment.
-
-CH₂- protons to C2: The methylene protons will also show a critical correlation to the C2 carbon of the thiophene ring, proving that the acetyl group is attached at the 2-position.
-
H5 to C2: A weaker, 3-bond correlation from H5 to C2 may also be observed, further solidifying the ring substitution pattern.
Visualization of Key Structural Connections
The following diagram illustrates the most important HMBC correlations that lock in the molecular structure.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH₂ (negative) from CH/CH₃ (positive) signals.
-
-
2D Experiments:
-
Acquire a gradient-selected HSQC experiment to determine one-bond C-H correlations.
-
Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS (δ = 0.00 ppm). Analyze the cross-peaks in the 2D spectra to build the final structural assignment.
Part 4: The Gold Standard - Unambiguous Proof via Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular packing information.[14][15] It serves as the final and absolute validation of the structure deduced from spectroscopic methods.
Experimental Workflow: X-ray Crystallography
The process is a meticulous one, requiring a high-quality single crystal of the compound.
Caption: Generalized workflow for single-crystal X-ray structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Crystal Selection and Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[13]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated.[13]
-
Data Reduction: The collected images are processed to determine the positions and intensities of the diffraction spots.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model. The model is then refined against the experimental data, an iterative process that adjusts atomic positions and thermal parameters to achieve the best fit.
-
Validation: The final structure is validated to ensure it is chemically and crystallographically sound. The resulting model provides precise data on bond lengths, angles, and intermolecular interactions.
Conclusion
References
- 1. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.utah.edu [chemistry.utah.edu]
- 11. mdpi.com [mdpi.com]
- 12. chemconnections.org [chemconnections.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone (CAS Number: 62673-71-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, a halogenated thienyl ketone of significant interest as a versatile intermediate in synthetic organic chemistry. The document elucidates the probable synthetic pathway via Friedel-Crafts acylation, including a detailed experimental protocol and a discussion of the underlying mechanistic principles governing regioselectivity. A thorough analysis of the compound's chemical reactivity, centered on its identity as an α-haloketone, is presented. This includes an exploration of its dual electrophilic nature and its utility in the construction of complex heterocyclic scaffolds, which are pivotal in medicinal chemistry. Furthermore, this guide offers predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of analogous structures, providing a valuable reference for characterization. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Introduction: A Bifunctional Building Block
This compound, with CAS number 62673-71-6, is a polysubstituted thiophene derivative that holds considerable promise as a synthetic intermediate.[1][2] Its structure is characterized by a thiophene ring heavily substituted with two bromine atoms, and a chloroacetyl group at the 2-position. This arrangement of functional groups, particularly the α-haloketone moiety, imparts a rich and versatile reactivity profile.[3] The presence of two distinct electrophilic centers—the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom—makes it a powerful tool for the synthesis of a wide array of more complex molecules, especially heterocyclic compounds.[3][4] This guide aims to provide a detailed technical resource for researchers, exploring the synthesis, reactivity, and potential applications of this valuable chemical entity.
Synthesis: The Friedel-Crafts Approach
The most logical and established method for the synthesis of aryl or heteroaryl ketones is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction is ideally suited for the preparation of this compound from 3,4-dibromothiophene and chloroacetyl chloride.
Mechanistic Rationale and Regioselectivity
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The thiophene ring, being an electron-rich aromatic system, then acts as a nucleophile, attacking the acylium ion.
The regioselectivity of this reaction is a critical consideration. Thiophene itself undergoes electrophilic substitution preferentially at the 2-position (α-position) over the 3-position (β-position). This preference is attributed to the greater stabilization of the carbocation intermediate formed during attack at the 2-position, which can be delocalized over more resonance structures. In the case of 3,4-dibromothiophene, the two bromine atoms are electron-withdrawing via induction, which deactivates the ring towards electrophilic attack. However, the directing effect still favors substitution at the vacant α-positions (2 and 5). Therefore, the acylation of 3,4-dibromothiophene is expected to yield the 2-acylated product.
Caption: Friedel-Crafts Acylation Workflow.
Detailed Experimental Protocol
The following protocol is adapted from a similar synthesis of 1-(3-Bromo-2-thienyl)ethanone and is expected to provide the desired product with high regioselectivity.[7]
Materials and Equipment:
-
3,4-Dibromothiophene
-
Chloroacetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottomed flask with a dropping funnel, reflux condenser, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Reaction Setup: A dry three-necked round-bottomed flask is charged with anhydrous dichloromethane (DCM) and anhydrous AlCl₃ (1.2 equivalents). The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice-water bath.
-
Acylium Ion Formation: Chloroacetyl chloride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the formation of the acylium ion complex.
-
Addition of Thiophene: A solution of 3,4-dibromothiophene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted/Reported Value | Source(s) |
| CAS Number | 62673-71-6 | [1] |
| Molecular Formula | C₆H₃Br₂ClOS | [1] |
| Molecular Weight | 318.41 g/mol | [1] |
| Appearance | Expected to be a crystalline solid at room temperature. | General |
| Melting Point | 96-98 °C (Reported for a similar compound) | [8] |
| Solubility | Expected to be soluble in common organic solvents like DCM, chloroform, and ethyl acetate, and sparingly soluble in water. | General |
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Thiophene Proton (H-5): A singlet is expected for the single proton on the thiophene ring. Its chemical shift will be downfield due to the deshielding effects of the adjacent sulfur atom, the two bromine atoms, and the carbonyl group. A predicted range would be δ 7.5-8.0 ppm .
-
Chloromethyl Protons (-CH₂Cl): A sharp singlet is expected for the two protons of the chloromethyl group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom will shift this signal downfield, likely in the range of δ 4.5-5.0 ppm .[9]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): The carbonyl carbon will appear as a singlet at a significantly downfield chemical shift, characteristic of ketones. A predicted range is δ 185-195 ppm .
-
Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon attached to the acyl group (C-2) will be downfield. The carbons attached to the bromine atoms (C-3 and C-4) will be shifted upfield relative to unsubstituted thiophene due to the heavy atom effect, but their exact positions will be influenced by the other substituents. The protonated carbon (C-5) will also have a characteristic chemical shift.
-
Chloromethyl Carbon (-CH₂Cl): This carbon will appear as a singlet in the range of δ 45-55 ppm .
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch is expected. For α-haloketones, this band is often shifted to a higher wavenumber compared to simple ketones due to the inductive effect of the halogen. A predicted range is 1710-1730 cm⁻¹ .[3][10] Conjugation with the thiophene ring may slightly lower this frequency.[11]
-
C-H stretching vibrations for the aromatic proton will appear around 3100 cm⁻¹ .
-
C-Br and C-Cl stretching vibrations will be observed in the fingerprint region (< 800 cm⁻¹).
-
-
MS (Mass Spectrometry):
-
The mass spectrum will show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
A prominent fragmentation pathway is α-cleavage, where the bond between the carbonyl carbon and the chloromethyl group breaks, or the bond between the carbonyl carbon and the thiophene ring cleaves.[12] This would lead to the formation of a resonance-stabilized acylium ion. The fragmentation pattern will be a key tool for structural confirmation.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its classification as an α-haloketone, a class of compounds known for their bifunctional reactivity.[3][4]
Caption: Dual Electrophilic Nature of the α-Haloketone.
Nucleophilic Substitution at the α-Carbon
The primary mode of reactivity involves the nucleophilic substitution of the chlorine atom. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles via an Sɴ2 mechanism.[3] This reaction is a cornerstone for introducing diverse functional groups.
Precursor for Heterocyclic Synthesis
A major application of α-haloketones is in the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents. This compound is an excellent precursor for such transformations.
The reaction with a thioamide or thiourea provides a direct route to substituted thiazoles. This cyclocondensation reaction is a classic and reliable method in heterocyclic chemistry.
General Protocol for Thiazole Synthesis:
-
A mixture of this compound (1.0 equivalent) and thiourea (1.2 equivalents) in absolute ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the precipitated product, a 2-amino-4-(3,4-dibromo-2-thienyl)thiazole derivative, is collected by filtration, washed with cold ethanol, and dried.
-
Purification can be achieved by recrystallization.
Imidazoles can be synthesized by reacting the α-haloketone with an amidine. This provides access to 2,4-disubstituted imidazoles.
General Protocol for Imidazole Synthesis:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent like ethanol or DMF, an amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 equivalents) and a base such as triethylamine (1.5 equivalents) are added.
-
The reaction mixture is heated to reflux for 8-12 hours.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified by chromatography or recrystallization.
Safety and Handling
As with all α-haloketones, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause serious eye damage.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon oxides, hydrogen bromide, hydrogen chloride, and sulfur oxides.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in organic synthesis. Its preparation via Friedel-Crafts acylation is straightforward, and its dual electrophilic nature as an α-haloketone makes it a valuable precursor for a variety of chemical transformations, most notably the synthesis of complex heterocyclic systems. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new molecules with potential applications in drug development and materials science.
References
- 1. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyasia.com [spectroscopyasia.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone is a halogenated ketone derivative of thiophene. Its molecular structure, featuring a reactive α-chloro ketone and a dibrominated thiophene ring, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a summary of its spectroscopic data. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their laboratory and drug development endeavors.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These computed properties, sourced from comprehensive chemical databases, provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂ClOS | PubChem[1] |
| Molecular Weight | 318.41 g/mol | PubChem[1] |
| CAS Number | 62673-71-6 | PubChem[1] |
| IUPAC Name | 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | PubChem[1] |
| Canonical SMILES | C1=C(C(=C(S1)C(=O)CCl)Br)Br | Biosynth |
| Flash Point | 96 °C | Biosynth |
| XLogP3-AA | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 317.79394 Da | PubChem[1] |
| Monoisotopic Mass | 315.79599 Da | PubChem[1] |
| Topological Polar Surface Area | 45.3 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 167 | PubChem[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the Friedel-Crafts acylation of 3,4-dibromothiophene followed by an α-chlorination of the resulting ketone. This synthetic approach is a well-established method for the preparation of α-halo ketones of aromatic and heteroaromatic compounds.[2][3][4][5]
Step 1: Friedel-Crafts Acylation of 3,4-Dibromothiophene
The initial step involves the acylation of 3,4-dibromothiophene with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][6][5] The reaction introduces the acetyl group onto the thiophene ring, primarily at the 2-position due to the directing effects of the sulfur atom.
Experimental Protocol:
-
To a stirred, ice-cooled solution of 3,4-dibromothiophene (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Slowly add acetyl chloride (1.05 eq) to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-acetyl-3,4-dibromothiophene, which can be purified by recrystallization or column chromatography.
Step 2: α-Chlorination of 2-Acetyl-3,4-dibromothiophene
The second step involves the selective chlorination of the methyl group of the acetyl moiety to introduce the chlorine atom at the α-position. This can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice.[3]
Experimental Protocol:
-
Dissolve the purified 2-acetyl-3,4-dibromothiophene (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
-
Slowly add a solution of sulfuryl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Carefully add water to the reaction mixture to quench any unreacted sulfuryl chloride.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methylene protons (–CH₂Cl) is expected in the range of δ 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent carbonyl group and the chlorine atom.
-
A singlet for the remaining proton on the thiophene ring (at the 5-position) is anticipated around δ 7.5-8.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon (C=O) should appear as a singlet in the downfield region of the spectrum, typically between δ 185-195 ppm.
-
The methylene carbon (–CH₂Cl) is expected to resonate around δ 45-55 ppm.
-
The four carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm). The exact chemical shifts will be influenced by the bromo and acyl substituents.
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the thiophene ring proton will likely appear around 3100 cm⁻¹.
-
C-Cl stretching vibrations may be observed in the fingerprint region, typically between 600-800 cm⁻¹.
MS (Mass Spectrometry):
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (318.41 g/mol ).
-
Due to the presence of two bromine atoms and one chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions. The isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a complex cluster of peaks.
-
Common fragmentation patterns would include the loss of a chlorine atom, a chloromethyl radical (•CH₂Cl), and cleavage of the acyl group.
Potential Applications and Research Directions
This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. The reactive α-chloro ketone functionality allows for a variety of nucleophilic substitution reactions, enabling the introduction of different functional groups and the construction of new ring systems.
The thiophene moiety is a well-known pharmacophore present in numerous approved drugs. Therefore, derivatives of this compound could be investigated for a wide range of biological activities. For instance, substituted thienyl-1,3,5-triazine derivatives have been explored as potential dual PI3Kα/mTOR inhibitors for cancer therapy.[7] The presence of the halogen atoms also provides sites for further functionalization through cross-coupling reactions, expanding the synthetic possibilities.
Future research could focus on:
-
The synthesis of novel derivatives by reacting the α-chloro ketone with various nucleophiles (e.g., amines, thiols, azides).
-
The exploration of the synthesized compounds for their potential biological activities, including but not limited to anticancer, antibacterial, and antifungal properties.
-
Utilization in materials science for the development of novel organic electronic materials, leveraging the properties of the substituted thiophene core.
Caption: Potential synthetic transformations and applications.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a key synthetic intermediate with significant potential in various fields of chemical research. This guide has provided a detailed overview of its properties, a plausible and referenced synthesis protocol, and an outline of its expected spectroscopic characteristics. By understanding the chemistry and handling of this compound, researchers can effectively utilize it to advance their synthetic and drug discovery programs.
References
- 1. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical formula C6H3Br2ClOS explained
An In-depth Technical Guide to the Chemical Space of C6H3Br2ClOS
Abstract
The chemical formula C6H3Br2ClOS represents a fascinating, albeit underexplored, region of chemical space. While this specific formula does not correspond to a widely known or commercially available compound, its constituent elements—a halogen-rich aromatic core combined with sulfur and oxygen—suggest a rich potential for unique chemical properties and biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical and practical framework for the synthesis, characterization, and potential applications of a representative isomer of C6H3Br2ClOS. By grounding our exploration in established chemical principles, we aim to equip the reader with the knowledge to approach novel, highly functionalized molecules of this nature.
Introduction: Deconstructing the Formula C6H3Br2ClOS
The molecular formula C6H3Br2ClOS implies a high degree of substitution on a six-carbon backbone, which is most plausibly a benzene ring. The presence of two bromine atoms and one chlorine atom indicates a polyhalogenated aromatic (PHA) structure. PHAs are a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced membrane permeability, and potent, specific interactions with biological targets.[1][2][3] The inclusion of sulfur and oxygen opens up a variety of possible functional groups, including sulfoxides, sulfones, sulfonates, or thioesters, each with distinct electronic and steric properties.
Given the lack of a specific, documented compound, this guide will focus on a plausible and synthetically accessible isomer: 2,4-dibromo-5-chlorophenyl methanesulfinate . This structure serves as an excellent model for discussing the key chemical and analytical challenges associated with this class of compounds.
Table 1: Predicted Physicochemical Properties of 2,4-dibromo-5-chlorophenyl methanesulfinate
| Property | Predicted Value | Rationale |
| Molecular Weight | 362.42 g/mol | Sum of atomic masses of C6H3Br2ClOS. |
| Appearance | White to off-white crystalline solid | High molecular weight and aromatic nature suggest a solid at STP. |
| Melting Point | >100 °C (estimated) | Halogenation and rigid aromatic structure lead to strong intermolecular forces. |
| Solubility | Insoluble in water; soluble in organic solvents (DCM, THF, DMSO) | The molecule is largely nonpolar due to the aromatic ring and halogens. |
| Reactivity | The sulfinate ester is a potential leaving group and can be susceptible to nucleophilic attack. The aromatic ring can undergo further substitution under harsh conditions. | The S-O bond is relatively labile, and the electron-withdrawing halogens activate the ring towards certain reactions. |
Proposed Synthetic Pathway
The synthesis of 2,4-dibromo-5-chlorophenyl methanesulfinate can be envisioned as a multi-step process starting from a commercially available precursor. The following workflow provides a logical and experimentally sound approach.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis starting from 2,4-dibromo-5-chloroaniline.
Experimental Protocol
Step 1: Diazotization of 2,4-Dibromo-5-chloroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,4-dibromo-5-chloroaniline (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.
Causality: The reaction of a primary aromatic amine with nitrous acid (formed in situ from NaNO2 and HCl) at low temperatures yields a diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.
Step 2: Hydrolysis to 2,4-Dibromo-5-chlorophenol
-
Slowly add the cold diazonium salt solution to a flask containing boiling water.
-
Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for 15 minutes to ensure complete hydrolysis.
-
Cool the mixture to room temperature and extract the product with dichloromethane (DCM).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude phenol.
Causality: The diazonium group is an excellent leaving group (as N2 gas) and is readily displaced by a weak nucleophile like water at elevated temperatures to form the corresponding phenol.
Step 3: Synthesis of 2,4-dibromo-5-chlorophenyl methanesulfinate
-
Dissolve the crude 2,4-dibromo-5-chlorophenol (1.0 eq) in DCM.
-
Add an aqueous solution of sodium hydroxide (1.2 eq) and stir vigorously to form the sodium phenoxide in situ.
-
Cool the mixture to 0 °C.
-
Slowly add methanesulfinyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality: The phenoxide is a much stronger nucleophile than the phenol and readily attacks the electrophilic sulfur atom of methanesulfinyl chloride, displacing the chloride to form the sulfinate ester.
Structural Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic and chromatographic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl3) | - A singlet at ~2.5-3.0 ppm (3H, S-CH3).- Two singlets in the aromatic region (~7.5-8.0 ppm), corresponding to the two aromatic protons. |
| ¹³C NMR (100 MHz, CDCl3) | - A signal at ~40-50 ppm (S-CH3).- Six distinct signals in the aromatic region (~110-155 ppm), corresponding to the six benzene carbons. |
| Mass Spec (ESI+) | - Molecular ion peak [M+H]⁺ at m/z 363, with a characteristic isotopic pattern due to the presence of Br2Cl. |
| IR (ATR) | - Bands at ~1120-1150 cm⁻¹ (S=O stretch).- Aromatic C-H and C=C stretching bands. |
Diagram of the Mass Spectrometry Isotopic Pattern
Caption: A simplified representation of the expected isotopic pattern due to two bromine and one chlorine atom.
Potential Applications in Drug Development
While the biological activity of 2,4-dibromo-5-chlorophenyl methanesulfinate is unknown, its structural features suggest several avenues for investigation.
-
Enzyme Inhibition: Halogenated aromatic compounds are known to be effective enzyme inhibitors.[4] The electrophilic nature of the sulfur atom in the sulfinate ester could potentially lead to covalent modification of nucleophilic residues (such as cysteine or serine) in an enzyme's active site.
-
Antimicrobial/Antifungal Agents: Many halogenated phenols and their derivatives exhibit potent antimicrobial activity. The high lipophilicity of this compound may allow it to disrupt microbial cell membranes.
-
Signaling Pathway Modulation: The compound could serve as a scaffold for the development of kinase inhibitors or other modulators of intracellular signaling pathways. The specific substitution pattern on the aromatic ring could be optimized to achieve high affinity and selectivity for a particular protein target.
Hypothetical Mechanism of Action: Covalent Enzyme Inhibition
Caption: A possible mechanism where a cysteine residue in an enzyme active site attacks the sulfinate, leading to covalent modification.
Conclusion
The chemical formula C6H3Br2ClOS, while not corresponding to a well-known molecule, provides a valuable platform for exploring the synthesis and properties of novel polyhalogenated aromatic compounds. This guide has outlined a plausible synthetic route, a comprehensive characterization strategy, and potential therapeutic applications for a representative isomer, 2,4-dibromo-5-chlorophenyl methanesulfinate. The principles and protocols described herein are broadly applicable and should serve as a useful resource for researchers working at the frontiers of chemical synthesis and drug discovery. The exploration of such novel chemical entities is essential for expanding our arsenal of therapeutic agents and chemical probes.
References
- 1. researchgate.net [researchgate.net]
- 2. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Heterocyclic Scaffolds
In the landscape of contemporary medicinal chemistry, heterocyclic compounds, particularly those containing sulfur, represent a cornerstone of innovation. The thienyl moiety, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold, prized for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules. Its unique electronic and steric characteristics allow for a range of interactions with biological targets, including hydrogen bonding and π-stacking, which can enhance binding affinity and selectivity. This guide focuses on a specific, highly functionalized thienyl derivative, 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, a compound poised as a versatile intermediate for the synthesis of novel therapeutic agents.
Compound Identification and Chemical Profile
1.1. Nomenclature and Synonyms
The primary designation for the compound of interest is This compound . However, in scientific literature, patents, and chemical supplier catalogs, it is recognized by a variety of synonyms. A comprehensive understanding of these alternative names is crucial for exhaustive literature searches and procurement.
| Identifier Type | Value | Source |
| CAS Number | 62673-71-6 | European Chemicals Agency (ECHA)[1] |
| IUPAC Name | 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | PubChem[1] |
| Molecular Formula | C₆H₃Br₂ClOS | PubChem[1] |
| Molecular Weight | 318.41 g/mol | PubChem[1] |
| ChEMBL ID | CHEMBL357136 | ChEMBL[1] |
| PubChem CID | 2764204 | PubChem[1] |
A non-exhaustive list of common synonyms includes:
-
2-chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one[1]
-
2-(Chloroacetyl)-3,4-dibromothiophene[1]
-
Ethanone, 2-chloro-1-(3,4-dibromo-2-thienyl)-[1]
-
RefChem:468344[1]
-
MCA67371
1.2. Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. The table below summarizes the key computed properties of this compound.
| Property | Value | Reference |
| XLogP3-AA | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 317.79394 Da | PubChem[1] |
| Monoisotopic Mass | 315.79599 Da | PubChem[1] |
| Topological Polar Surface Area | 45.3 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 167 | PubChem[1] |
| Flash Point | 96 °C | Biosynth |
Synthesis and Mechanistic Considerations
The synthesis of this compound is anticipated to proceed via a Friedel-Crafts acylation reaction. This well-established method for forming carbon-carbon bonds to aromatic rings is a cornerstone of organic synthesis.
2.1. Proposed Synthetic Pathway
The most probable synthetic route involves the acylation of 3,4-dibromothiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
References
Thienyl Ethanone Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thienyl ethanone derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. The inherent structural features of the thiophene ring, an aromatic five-membered heterocycle containing sulfur, confer unique physicochemical properties that are advantageous for drug design and development.[1][2] This technical guide provides a comprehensive literature review on the synthesis, characterization, and diverse biological activities of thienyl ethanone derivatives. We delve into the causality behind common synthetic strategies, detail key experimental protocols, and summarize the extensive pharmacological applications, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This document is intended to serve as a foundational resource for researchers engaged in the discovery and optimization of novel therapeutics based on this privileged scaffold.
Introduction: The Significance of the Thienyl Moiety
Heterocyclic compounds are the cornerstone of modern drug discovery, with sulfur-containing scaffolds attracting considerable attention due to their wide range of biological activities. Among these, the thiophene nucleus is a prominent pharmacophore, found in numerous FDA-approved drugs.[2] Its structural similarity to a benzene ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows it to act as a bioisostere, enhancing interactions with biological targets and favorably modifying metabolic profiles.[2]
The incorporation of an ethanone (acetyl) group onto the thiophene ring creates the 1-(thienyl)ethanone scaffold. This seemingly simple structure is a critical building block, serving as a versatile intermediate for the synthesis of a vast array of more complex molecules, including chalcones, pyrazolines, thiazoles, and various fused heterocyclic systems.[6][7] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, establishing the thienyl ethanone core as a "privileged scaffold" in the pursuit of novel therapeutic agents.
Caption: The core structure and key attributes of 1-(thiophen-2-yl)ethanone.
Synthetic Strategies: From Building Blocks to Bioactive Molecules
The synthesis of thienyl ethanone derivatives is adaptable, allowing for the creation of diverse molecular libraries. The choice of synthetic route is often dictated by the desired substitution pattern, reaction efficiency, and the availability of starting materials.
Friedel-Crafts Acylation: The Foundational Step
The most direct method to synthesize the parent 1-(thienyl)ethanone is the Friedel-Crafts acylation of thiophene. This reaction typically involves treating thiophene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Rationale: This electrophilic aromatic substitution is highly effective for introducing the acetyl group onto the electron-rich thiophene ring. The reaction is generally regioselective, with acylation occurring preferentially at the C2 position due to the higher stability of the corresponding carbocation intermediate. A protocol based on this principle is detailed for a substituted analogue, 1-(3-bromo-2-thienyl)ethanone.[7]
Claisen-Schmidt Condensation: Gateway to Chalcones
Thienyl ethanone is an excellent starting material for Claisen-Schmidt (base-catalyzed) condensation reactions with various aromatic aldehydes. This reaction yields α,β-unsaturated ketones, commonly known as chalcones.
Rationale: Chalcones are not only biologically active in their own right but are also crucial intermediates for synthesizing a multitude of heterocyclic compounds, such as pyrazolines.[6] The reactivity of the methyl group of the ethanone moiety is exploited in this reaction, where a base abstracts a proton to form an enolate, which then acts as a nucleophile.
Multi-Component and Cyclization Reactions
More complex derivatives, including fused heterocyclic systems like thienopyridines and thienopyrimidines, are often synthesized through multi-component reactions or subsequent cyclization steps.[8][9] For instance, the Gewald reaction is a well-established method for synthesizing 2-aminothiophenes, which can then be elaborated into thieno[2,3-d]pyrimidines.[9]
Caption: General synthetic workflow for producing bioactive thienyl derivatives.
Characterization and Analytical Techniques
The structural elucidation of newly synthesized thienyl ethanone derivatives is a critical step to confirm their identity and purity. A combination of spectroscopic and analytical methods is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the precise molecular structure, including the substitution pattern on the aromatic rings and the stereochemistry of the molecule.[3][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) group in the ethanone moiety.[11][12]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) offers highly accurate mass data.[3][10]
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, providing further evidence for the proposed chemical formula.[6]
Pharmacological and Biological Activities
The thienyl ethanone scaffold is a launchpad for derivatives with a broad range of biological activities. The specific activity is often tuned by the nature and position of substituents on the thiophene ring and the derivatized ethanone moiety.
Caption: Overview of the major biological activities of thienyl ethanone derivatives.
Anticancer Activity
Numerous thienyl ethanone derivatives have been synthesized and evaluated as potent anticancer agents.[13][14] Thieno[2,3-c]pyridine derivatives, for example, have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the stability of many oncoproteins.[3] Other derivatives, such as those incorporating pyrazoline and thiazole moieties, have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer.[15] The mechanism of action often involves the inhibition of critical kinases like BRAFV600E and VEGFR-2 or the induction of apoptosis.[15]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrazolinyl-aminothiazol-4-one | MCF-7 (Breast) | 4.02 | Kinase Inhibition | [15] |
| Pyrazolinyl-aminothiazol-4-one | HepG-2 (Liver) | 4.52 | Kinase Inhibition | [15] |
| Thieno[2,3-b]pyridine | HepG-2 (Liver) | 3.67 | Not specified | [13] |
| Thieno[2,3-b]pyridine | MCF-7 (Breast) | 5.13 | Not specified | [13] |
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for new anti-infective agents. Thienyl ethanone derivatives have emerged as a promising source.[4] Chalcone precursors and their subsequent cyclized products, such as pyrazolines, have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] The thiophene nucleus itself is often associated with antimicrobial properties, and its incorporation into larger heterocyclic systems like 1,2,4-triazoles and 1,3,4-oxadiazoles can yield compounds with broad-spectrum antibacterial activity.[1][4]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Thienyl ethanone derivatives have been explored as potent anti-inflammatory agents.[5] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[16] Studies on thienyl and thiazolyl-aminoketones have shown that their anti-inflammatory and antioxidant activities are dependent on specific structural characteristics.[5] Fused systems like 4H-thieno[3,4-c]pyrazoles have also exhibited remarkable analgesic, anti-inflammatory, and antipyretic properties in animal models.[17]
Key Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed, self-validating protocols for key synthetic and bio-evaluative procedures.
Protocol 5.1: Synthesis of a Thienyl Chalcone Intermediate
This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize a 1-(thienyl)-3-(aryl)prop-2-en-1-one (chalcone) derivative, based on methodologies reported in the literature.[6]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 1-(thiophen-2-yl)ethanone (0.04 mol) and an appropriate substituted benzaldehyde (0.04 mol) in 30 mL of ethanol.
-
Initiation of Reaction: To the stirred ethanolic solution, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature. The addition of a strong base is crucial to deprotonate the methyl ketone, forming the reactive enolate.
-
Reaction Monitoring: Continue stirring the reaction mixture vigorously at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The formation of a new, less polar spot indicates product formation.
-
Isolation: Upon completion, pour the reaction mixture into crushed ice. The chalcone product, being less soluble in the aqueous medium, will precipitate out as a solid.
-
Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any residual NaOH, and dry completely.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol. This step removes unreacted starting materials and by-products.
-
Characterization: Confirm the structure of the purified chalcone using NMR, IR, and MS analysis as described in Section 3.
Protocol 5.2: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and the cytotoxic potential of compounds.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thienyl ethanone derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives and Conclusion
The thienyl ethanone framework continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its relevance for future drug discovery efforts.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to delineate the precise structural requirements for enhanced potency and selectivity against specific biological targets.
-
Mechanism of Action Elucidation: In-depth biological studies to uncover the molecular mechanisms by which these compounds exert their therapeutic effects.
-
Pharmacokinetic Profiling: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
Development of Fused Systems: Exploration of novel fused heterocyclic systems derived from thienyl ethanone to access new chemical space and biological activities.
References
- 1. Buy 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone | 924852-23-3 [smolecule.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrcps.com [ijcrcps.com]
- 7. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of ethanone and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of halogenated thiophenes
An In-Depth Technical Guide to the Discovery and History of Halogenated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated thiophenes are a cornerstone of modern organic chemistry, providing a versatile scaffold for the synthesis of a vast array of functional materials and pharmaceuticals. The introduction of halogen atoms onto the thiophene ring profoundly alters its electronic, physicochemical, and biological properties, making these compounds indispensable building blocks. This guide provides an in-depth exploration of the discovery, historical development, synthetic methodologies, and key applications of halogenated thiophenes. We delve into the causality behind experimental choices, present detailed protocols for pivotal reactions, and offer a comparative analysis of their applications in organic electronics and medicinal chemistry, grounding all claims in authoritative references.
The Genesis: From Coal Tar Impurity to a New Class of Heterocycles
The story of halogenated thiophenes begins with the discovery of their parent compound. In 1882, the German chemist Viktor Meyer, while performing a lecture demonstration, stumbled upon thiophene as an impurity in commercial benzene derived from coal tar.[1][2] The standard test for benzene at the time—the indophenine reaction, which produces a deep blue color with isatin and sulfuric acid—failed with pure benzene synthesized by the decarboxylation of benzoic acid.[3] This keen observation led Meyer to isolate and characterize the sulfur-containing heterocycle responsible for the color reaction, which he named thiophene.[1][3]
Meyer's work quickly established that thiophene exhibited aromatic characteristics, closely resembling benzene in its chemical and physical properties.[1] This similarity naturally prompted investigations into its reactivity, particularly its behavior in electrophilic substitution reactions. The halogenation of thiophene was found to occur with remarkable ease, proceeding rapidly even at low temperatures and in the dark, a stark contrast to the harsher conditions required for the halogenation of benzene.[4] This high reactivity, approximately 10⁸ times that of benzene, highlighted both the potential and the challenge of thiophene chemistry: the facile introduction of halogens offered a gateway to functionalized derivatives, but controlling the reaction to achieve selective monosubstitution required careful management of conditions.[4]
The Evolution of Synthesis: From Brute Force to Precision Engineering
The journey from early, often uncontrollable, halogenation reactions to the highly selective modern synthetic methods reflects the broader evolution of organic chemistry.
Direct Electrophilic Halogenation
The most straightforward method for introducing halogens to the thiophene ring is direct reaction with elemental halogens (Cl₂, Br₂, I₂). Due to the high nucleophilicity of the thiophene ring, with the highest π-electron density at the C2 and C5 (α) positions, electrophilic substitution occurs preferentially at these sites.[3]
-
Chlorination : Direct chlorination is often aggressive, leading to mixtures of chlorinated products and even ring-opening. Modern methods employ milder chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to improve selectivity.[5][6] A patented method for synthesizing 2-chlorothiophene involves the reaction of thiophene with hydrogen peroxide in hydrochloric acid, offering a high-yield route.[7]
-
Bromination : Bromination is more readily controlled than chlorination. By carefully managing stoichiometry and temperature, 2-bromothiophene and 2,5-dibromothiophene can be produced cleanly.[4][8] However, achieving polybromination is also facile if desired.[4]
-
Iodination : Direct iodination is typically performed in the presence of an oxidizing agent, such as nitric acid or mercury(II) oxide, to generate a more potent electrophilic iodine species.[4]
The primary challenge of direct halogenation is controlling regioselectivity, especially when the α-positions are blocked, and preventing over-halogenation.
Metal-Catalyzed Cross-Coupling: A Paradigm Shift
The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of complex organic molecules, and halogenated thiophenes became central players as key building blocks. These reactions typically involve an organometallic reagent and an organic halide, coupled in the presence of a metal catalyst, most commonly palladium or nickel.
Halogenated thiophenes, particularly bromo- and iodo-derivatives, are ideal substrates for these transformations. The carbon-halogen bond serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds with high precision.
-
Kumada Coupling : This reaction couples a Grignard reagent (prepared from a halo-thiophene) with another organic halide. It was one of the first methods used to prepare poly(3-alkylthiophenes).[9]
-
McCullough Method : A landmark development for materials science, this method provides regioregular, head-to-tail (HT) coupled poly(3-alkylthiophenes). It involves the regiospecific formation of a Grignard reagent from 2-bromo-3-alkylthiophene, which is then polymerized using a nickel catalyst like Ni(dppp)Cl₂.[9][10] This precise control over polymer structure is critical for optimizing electronic properties.
-
Suzuki-Miyaura Coupling : Involving the reaction of a boronic acid or ester with an organic halide, this is one of the most versatile and widely used coupling reactions due to the stability and low toxicity of the boron reagents.[6][11]
-
Stille Coupling : This method uses organostannane (tin) reagents and is also highly effective for constructing complex thiophene-containing architectures.
These coupling strategies transformed halogenated thiophenes from simple derivatives into powerful intermediates for constructing precisely defined oligomers, polymers, and complex pharmaceutical scaffolds.[12]
Experimental Workflow: Synthesis of Halogenated Thiophenes
The diagram below illustrates the divergent synthetic pathways starting from thiophene. Direct halogenation provides a straightforward route to simple halo-thiophenes, while metal-catalyzed cross-coupling reactions leverage these intermediates to build complex molecular architectures.
Caption: Synthetic pathways from thiophene to functional molecules.
The Impact of Halogenation on Physicochemical Properties
The introduction of a halogen atom onto the thiophene ring induces significant and predictable changes in its physical, chemical, and spectroscopic properties.
Physical and Electronic Properties
Halogens are electron-withdrawing groups, which modulates the electron density of the thiophene ring and influences its reactivity.[13] This electronic perturbation, combined with the size and polarizability of the halogen, affects intermolecular interactions and bulk material properties.
| Property | Effect of Halogenation | Causality |
| Boiling/Melting Point | Increases with halogen size (Cl < Br < I) | Increased molecular weight and stronger van der Waals forces. |
| Density | Increases significantly; most are denser than water | High atomic mass of halogens relative to hydrogen.[13] |
| Solubility | Generally soluble in common organic solvents; insoluble in water | The overall nonpolar character of the molecule dominates.[13] |
| Reactivity | C-H bonds are deactivated towards further electrophilic substitution. C-X bond provides a handle for nucleophilic substitution and metal-catalyzed coupling.[12] | The inductive electron-withdrawing effect of the halogen reduces the ring's nucleophilicity. |
| Electronic Energy Levels | Lowers both HOMO and LUMO energy levels | Halogenation stabilizes the frontier molecular orbitals, which is crucial for tuning semiconductor properties in organic electronics.[14] |
Table 1: Physical Properties of Representative Monohalogenated Thiophenes
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2-Chlorothiophene | C₄H₃ClS | 118.58 | -71.9 | 128 | 1.28 |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | -10 | 153.5 | 1.684 |
| 2-Iodothiophene | C₄H₃IS | 210.04 | -40 | 182 | 2.045 |
Data sourced from PubChem and other chemical suppliers.[8][15][16]
Spectroscopic Signatures
Spectroscopic analysis is essential for the characterization of halogenated thiophenes.
-
¹H NMR : The chemical shifts of the ring protons are influenced by the halogen's electronegativity and position. Protons on the halogenated carbon are absent, simplifying the spectrum.
-
IR Spectroscopy : Shows characteristic C-H, C=C, and C-S stretching vibrations of the thiophene ring. The C-X stretching frequency appears in the fingerprint region and varies with the halogen.[17]
-
Mass Spectrometry : Provides the definitive molecular weight. For chlorinated and brominated compounds, the characteristic isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) are unambiguous identifiers.[17]
Protocol: Direct Bromination of Thiophene to 2-Bromothiophene
This protocol describes a standard laboratory procedure for the selective monobromination of thiophene. The key to selectivity is the use of a mild brominating agent (NBS) and controlled temperature.
Objective: To synthesize 2-bromothiophene via electrophilic substitution.
Materials:
-
Thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
5% Sodium thiosulfate solution
-
Saturated Sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve thiophene (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Pour the reaction mixture into a separatory funnel containing ice-water.
-
Extraction: Extract the aqueous phase with diethyl ether (3x).
-
Washing: Combine the organic layers and wash successively with 5% sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure 2-bromothiophene as a colorless liquid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS. The mass spectrum will show the characteristic isotopic pattern for a single bromine atom.
Applications: From Life-Saving Drugs to Advanced Materials
The versatility of halogenated thiophenes has made them indispensable in several high-technology sectors.
Medicinal Chemistry and Drug Development
The thiophene ring is a bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule without loss of biological activity, while potentially improving pharmacokinetic properties like absorption and metabolism.[18] Halogen atoms serve as both critical pharmacophoric elements and synthetic handles for further modification.[19][20]
-
Antiplatelet Agents : 2-chlorothiophene is a key starting material for the synthesis of blockbuster antiplatelet drugs like ticlopidine and clopidogrel (Plavix®).[8]
-
Antimicrobials & Antivirals : The thiophene nucleus is present in a wide range of drugs exhibiting antimicrobial, antiviral, and anti-inflammatory properties.[18][20]
-
Scaffolding : Compounds like 4,5-Dichlorothiophene-2-carboxylic acid serve as versatile intermediates, providing multiple reactive sites for building complex molecular architectures in drug discovery programs.[12][19]
Logical Diagram: Role in Drug Discovery
This diagram illustrates how halogenated thiophenes function as versatile building blocks in the drug development pipeline.
Caption: Role of halogenated thiophenes in the drug discovery workflow.
Organic Electronics and Materials Science
Perhaps the most significant modern application of halogenated thiophenes is in the synthesis of conjugated polymers for organic electronics. Polythiophenes were among the first conducting polymers discovered, and their properties can be finely tuned through chemical modification.[21]
Halogenation of the thiophene monomer is a key strategy for tuning the electronic properties of the resulting polymer. The electron-withdrawing nature of halogens lowers the polymer's HOMO and LUMO energy levels, which can improve stability and optimize the energy level alignment in devices like organic solar cells (OSCs) and organic field-effect transistors (OFETs).[14]
Table 2: Comparative Performance of Poly(3-halothiophene)s in OFETs
| Polymer | Halogen | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |
| Poly(3-hexylthiophene) (P3HT) | None (Reference) | ~10⁻² - 0.1 | > 10⁶ |
| Poly(3-chlorothiophene) (P3CT) | Chlorine | ~10⁻³ - 10⁻² | > 10⁴ |
| Poly(3-bromothiophene) (P3BT) | Bromine | ~10⁻² - 10⁻¹ | > 10⁵ |
| Poly(3-iodothiophene) (P3IT) | Iodine | ~10⁻³ - 10⁻² | > 10⁴ |
Data adapted from BenchChem.[14] The performance is highly dependent on regioregularity, molecular weight, and processing conditions.
Furthermore, halogenated thiophenes are used as solvent additives in the processing of organic solar cells. Additives like 2,5-dibromo-3,4-difluorothiophene can help control the crystallization kinetics and morphology of the bulk heterojunction layer, leading to significant improvements in device efficiency.[22][23][24]
Conclusion and Future Outlook
From its serendipitous discovery as an impurity in benzene, thiophene and its halogenated derivatives have become foundational components in both medicinal chemistry and materials science. The historical progression from uncontrolled, direct halogenation to precise, metal-catalyzed functionalization mirrors the increasing sophistication of organic synthesis. The ability to strategically place halogen atoms on the thiophene ring provides chemists with a powerful tool to fine-tune molecular properties, enabling the creation of life-saving drugs and high-performance electronic materials. As the demand for novel therapeutics and next-generation electronics continues to grow, the rich and versatile chemistry of halogenated thiophenes ensures they will remain at the forefront of scientific innovation.
References
- 1. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]
- 2. Viktor Meyer [sites.itservices.cas.unt.edu]
- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 7. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 8. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 9. chem.cmu.edu [chem.cmu.edu]
- 10. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. cognizancejournal.com [cognizancejournal.com]
- 19. nbinno.com [nbinno.com]
- 20. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polythiophene - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 24. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
This guide delves into the core physical and chemical properties of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone , a halogenated ketone of significant interest in synthetic organic and medicinal chemistry. Its molecular architecture, featuring a reactive α-chloro ketone moiety attached to a heavily substituted thiophene ring, makes it a valuable intermediate for the construction of complex heterocyclic systems. The presence of multiple halogen atoms not only influences its reactivity but also provides synthetic handles for further molecular elaboration, particularly in the development of novel pharmaceutical candidates. This document synthesizes available data with established chemical principles to provide a comprehensive technical overview for professionals in drug discovery and chemical research.
Section 1: Core Molecular Identity and Physicochemical Properties
This compound is a solid organic compound characterized by a thiophene ring substituted with two bromine atoms, and a chloroacetyl group.[1] This unique combination of functional groups dictates its physical state and chemical behavior.
Chemical Structure and Identifiers
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.
-
IUPAC Name: 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone[1]
-
CAS Number: 62673-71-6[1]
-
Molecular Formula: C₆H₃Br₂ClOS[1]
-
Molecular Weight: 318.41 g/mol [1]
-
Canonical SMILES: C1=C(C(=C(S1)C(=O)CCl)Br)Br[1]
-
InChI Key: DVHYHNZCCIEQQA-UHFFFAOYSA-N[1]
A variety of synonyms are used in commercial and research contexts, including 2-(Chloroacetyl)-3,4-dibromothiophene and 2-Chloro-1-(3,4-dibromothien-2-yl)ethan-1-one.[1][2]
Tabulated Physical and Computed Properties
Experimental data for this compound is limited in the public literature. The following table consolidates available experimental values with high-quality computed data to provide a profile of its key properties.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | 96-98 °C | [2] |
| Flash Point | 96 °C | |
| Molecular Weight | 318.41 g/mol | [1] |
| XLogP3-AA (Lipophilicity) | 3.6 | [1] (Computed) |
| Topological Polar Surface Area | 45.3 Ų | [1] (Computed) |
| Hydrogen Bond Donor Count | 0 | [1] (Computed) |
| Hydrogen Bond Acceptor Count | 2 | [1] (Computed) |
| Rotatable Bond Count | 2 | [1] (Computed) |
Note: Boiling point, density, and specific solubility data are not currently available in cited literature. The compound is expected to be soluble in common organic solvents like dichloromethane and chloroform, based on the properties of similar α-haloketones.[4]
Section 2: Synthesis and Chemical Reactivity
The synthetic utility and potential applications of this compound are rooted in its chemical reactivity, which is dominated by the α-haloketone functional group.
Probable Synthetic Pathway: Friedel-Crafts Acylation
While a specific, detailed experimental protocol for this compound is not readily found in peer-reviewed literature, the most logical and industrially relevant synthetic route is the Friedel-Crafts acylation of 3,4-dibromothiophene with chloroacetyl chloride.[5] This reaction is a cornerstone of electrophilic aromatic substitution.
The mechanism involves the activation of chloroacetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich thiophene ring to form the ketone product.
Caption: Proposed Friedel-Crafts acylation workflow for synthesis.
Causality in Experimental Design: The choice of a strong Lewis acid like AlCl₃ is crucial for generating the acylium ion from the relatively stable chloroacetyl chloride. The reaction is typically performed in an inert solvent, such as dichloromethane or carbon disulfide, at low temperatures to control the exothermic reaction and prevent side reactions. The regioselectivity, favoring acylation at the C2 position of the thiophene ring, is governed by the higher stability of the carbocation intermediate formed during attack at this position.
Core Chemical Reactivity: The α-Haloketone Motif
The primary driver of this molecule's reactivity is the chloroacetyl group. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions .[6] This makes the compound an excellent precursor for a wide array of derivatives.
References
- 1. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 62673-71-6 [amp.chemicalbook.com]
- 3. 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone (EVT-2788748) | 256486-71-2 [evitachem.com]
- 5. Ethanone, 1-(2-thienyl)- [webbook.nist.gov]
- 6. nbinno.com [nbinno.com]
Introduction: The Imperative for Precision in Medicinal Chemistry
An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Thienyl Ethanones
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating activities ranging from anti-inflammatory to anti-cancer. The ethanone (acetyl) moiety is a common functional group that can significantly influence a molecule's electronic properties, metabolic stability, and receptor binding affinity. When these two entities combine, they form substituted thienyl ethanones—a class of ketones with profound importance in drug development.
Given the subtle structural variations that can lead to dramatically different biological outcomes, an unambiguous and systematic method of naming these molecules is not merely an academic exercise; it is a fundamental requirement for reproducible research, clear communication, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework.[3][4] This guide offers a detailed exploration of the IUPAC nomenclature for substituted thienyl ethanones, designed for researchers, scientists, and professionals in drug development who require a mastery of this topic.
Core Principles: A Foundation in Systematic Nomenclature
IUPAC nomenclature is a rule-based system that assigns a unique name to every organic compound, from which its structure can be unequivocally drawn.[5] The system is built upon identifying a parent structure , a principal characteristic (functional) group , and any substituents .[3]
-
Principal Functional Group: The functional group with the highest priority according to IUPAC rules determines the suffix of the name.[6]
-
Parent Structure: The longest carbon chain or main ring system that contains the principal functional group.
-
Substituents: All other atoms or groups attached to the parent structure, which are named using prefixes.[7]
-
Locants: Numbers used to indicate the position of functional groups and substituents.[7]
Systematic Naming Protocol for Substituted Thienyl Ethanones
The process of naming a substituted thienyl ethanone can be broken down into a logical, step-by-step workflow.
Step 1: Identify the Parent Heterocycle and its Numbering
The parent heterocycle is thiophene .[8][9] According to the Hantzsch-Widman system for heterocyclic nomenclature, numbering begins at the heteroatom, which is assigned position 1. The numbering then proceeds around the ring.[10][11]
-
Causality: The heteroatom is the most distinctive feature of the ring, differentiating it from a carbocycle. Assigning it position 1 provides a consistent and unambiguous starting point for locating any substituents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
- 3. iupac.org [iupac.org]
- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [chem.uiuc.edu]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. phclub15.wordpress.com [phclub15.wordpress.com]
- 11. Nomenclature of Heterocyclic Compounds.pdf [slideshare.net]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Abstract
This document provides a detailed technical guide for the synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone (CAS No: 62673-71-6), a key heterocyclic intermediate. The primary synthetic pathway detailed is the Friedel-Crafts acylation of 3,4-dibromothiophene with chloroacetyl chloride, catalyzed by aluminum chloride. This guide is designed to offer both a robust, step-by-step protocol and a deeper understanding of the underlying chemical principles, safety considerations, and characterization techniques. The inclusion of causality-driven explanations for experimental choices aims to empower researchers to not only replicate the synthesis but also to adapt it based on a solid theoretical and practical foundation.
Introduction and Scientific Context
This compound is a valuable building block in synthetic organic and medicinal chemistry. Its structure combines a thiophene core, a common scaffold in pharmaceuticals, with two key reactive sites: bromine atoms that allow for subsequent cross-coupling reactions and an α-chloro ketone moiety that is highly susceptible to nucleophilic substitution.[1] This dual reactivity makes it an excellent precursor for constructing a diverse library of more complex molecules with potential therapeutic applications.[2][3]
The synthesis of this compound is most effectively achieved through an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.[4][5] This classic reaction has been a cornerstone of organic synthesis for over a century for its reliability in forming carbon-carbon bonds with aromatic systems.[6][7]
The Core Chemistry: Friedel-Crafts Acylation
Mechanism and Rationale
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]
-
Step 1: Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the active electrophile.[6][8]
-
Step 2: Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion. This attack preferentially occurs at the C2 position (alpha to the sulfur atom).
-
Step 3: Aromatization: The resulting carbocation intermediate, known as a sigma complex, is deprotonated to restore the aromaticity of the thiophene ring, yielding the final ketone product complexed with the Lewis acid.
Regioselectivity on the Thiophene Ring
The acylation of unsubstituted thiophene shows high regioselectivity for the C2 position over the C3 position.[9] This is because the carbocation intermediate formed by attack at C2 is more stable, as the positive charge can be delocalized over more atoms (including the sulfur atom) through three resonance structures. In contrast, attack at C3 yields a less stable intermediate with only two resonance contributors.[9] In our substrate, 3,4-dibromothiophene, the C2 and C5 positions are electronically and sterically available for substitution.
Diagram 1: Simplified Friedel-Crafts Acylation Mechanism
Caption: The reaction pathway from reagents to the final product.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous reagents and moisture-sensitive compounds must be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mol) | Notes |
| 3,4-Dibromothiophene | 3141-27-3 | 241.96 | 10.0 g | 0.041 | Starting material. |
| Chloroacetyl chloride | 79-04-9 | 112.94 | 5.6 g (4.0 mL) | 0.050 | Acylating agent. Corrosive and lachrymator.[10][11] |
| Aluminum chloride, anhydrous | 7446-70-0 | 133.34 | 6.6 g | 0.050 | Lewis acid catalyst. Reacts violently with water. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - | Reaction solvent. |
| Hydrochloric acid, 2M | 7647-01-0 | - | 100 mL | - | For aqueous workup. |
| Sodium bicarbonate, saturated soln. | 144-55-8 | - | 50 mL | - | For neutralization. |
| Brine (Saturated NaCl soln.) | 7647-14-5 | - | 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - | Drying agent. |
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a 50 mL pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.
-
Initial Charging: Charge the flask with 3,4-dibromothiophene (10.0 g, 0.041 mol) and anhydrous dichloromethane (80 mL). Begin stirring to dissolve the starting material.
-
Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (6.6 g, 0.050 mol) to the stirred solution in small portions. Rationale: The complexation of the Lewis acid is exothermic; slow, portion-wise addition at low temperature is critical to prevent uncontrolled temperature spikes.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (4.0 mL, 0.050 mol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.[12]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. Rationale: Many Friedel-Crafts acylations proceed efficiently at ambient temperature after the initial controlled addition.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate), checking for the consumption of the 3,4-dibromothiophene spot.
-
Reaction Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of 2M HCl. Stir vigorously until all the dark solids dissolve. Rationale: This hydrolyzes the aluminum-ketone complex and quenches any remaining reactive species. This process is highly exothermic and releases HCl gas; it must be performed slowly in a well-ventilated fume hood.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL). Rationale: The washes remove residual acid, neutralize the organic layer, and remove the bulk of dissolved water, respectively.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to afford the final product as a crystalline solid.
Diagram 2: General Synthesis Workflow
Caption: A step-by-step flowchart of the synthesis protocol.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂ClOS | [13][14] |
| Molecular Weight | 318.41 g/mol | [13][14] |
| CAS Number | 62673-71-6 | [13] |
| Appearance | Off-white to yellow solid (expected) | - |
| Flash Point | 96 °C |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.4-7.6 ppm (s, 1H, thiophene C5-H)
-
δ ~4.6-4.8 ppm (s, 2H, -C(=O)CH₂Cl)
-
Analyst's Note: The exact chemical shifts may vary slightly. The key features are two singlets with an integration ratio of 1:2.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Infrared (IR) Spectroscopy (KBr or ATR):
-
A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br/⁸¹Br) and one chlorine atom (³⁵Cl/³⁷Cl).
-
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).
-
Chloroacetyl Chloride (CAS 79-04-9): Highly corrosive, toxic, and a potent lachrymator (tear gas agent).[10] It reacts violently with water and moisture to release toxic hydrogen chloride gas.[11][17][18] Always handle in a fume hood, wearing safety goggles, a face shield, and appropriate chemical-resistant gloves.[19] Ensure an eyewash station and safety shower are immediately accessible.[18]
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water in a highly exothermic reaction. Avoid inhalation of dust.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.
-
Waste Disposal: All halogenated organic waste must be collected in a designated container. Acidic and basic aqueous waste should be neutralized before disposal according to institutional guidelines.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Khan Academy [khanacademy.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Chloroacetyl Chloride [yufenggp.com]
- 11. lobachemie.com [lobachemie.com]
- 12. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 13. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. chemistry.utah.edu [chemistry.utah.edu]
- 16. spectrabase.com [spectrabase.com]
- 17. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. kscl.co.in [kscl.co.in]
- 19. fishersci.com [fishersci.com]
Chemical reactions involving 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
An In-Depth Technical Guide to the Synthetic Applications of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Authored by: A Senior Application Scientist
This document serves as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the chemical reactions and applications of This compound . We will delve into its core reactivity, provide detailed, field-proven protocols, and explore the significance of its derivatives in medicinal chemistry.
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized α-haloketone. Its chemical architecture, featuring a reactive α-chloro group and an electron-rich, yet sterically defined, dibromothiophene ring, makes it a valuable intermediate in organic synthesis. The electrophilic nature of the α-carbon, enhanced by the adjacent carbonyl group, renders it susceptible to a variety of nucleophilic substitution reactions.[1]
The primary application of this reagent lies in its use as a precursor for the synthesis of complex heterocyclic systems, most notably polysubstituted thiazoles. Thiazole and its derivatives are cornerstone scaffolds in medicinal chemistry, found in a multitude of FDA-approved drugs and biologically active compounds renowned for their diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] This guide will focus principally on the most robust and widely utilized transformation: the Hantzsch thiazole synthesis.
Physicochemical Properties & Safety Data
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | [5] |
| CAS Number | 62673-71-6 | [5] |
| Molecular Formula | C₆H₃Br₂ClOS | [5] |
| Molecular Weight | 318.41 g/mol | [5] |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, DMF, Dichloromethane); Insoluble in water. | [6] |
Safety Precautions and Handling
GHS Hazard Statements: Based on data for the compound, it is classified as hazardous.[5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8][9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[7] Contaminated clothing should be removed and washed before reuse.[8]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a full-face respirator with an appropriate cartridge.[8]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]
Core Application: Hantzsch Synthesis of 2-Aminothiazoles
The most powerful and direct application of this compound is the Hantzsch thiazole synthesis. This classic condensation reaction provides a highly efficient route to construct the 2-aminothiazole ring system.[10][11] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea.[12]
Reaction Mechanism
The Hantzsch synthesis is a robust, multi-step process that culminates in the formation of a stable, aromatic thiazole ring.[11][13]
-
Nucleophilic Attack (Sₙ2): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the ketone, displacing the chloride ion.[13]
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic attack where one of the amino groups attacks the carbonyl carbon.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate, leading to the formation of the final aromatic thiazole ring. The reaction is often driven to completion by the stability of this aromatic product.[13]
Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism.
Biological Significance of the Product
The resulting product, 2-Amino-4-(3,4-dibromo-2-thienyl)thiazole , is a scaffold of significant interest. 2-aminothiazole derivatives are known to possess a vast range of pharmacological activities, making them privileged structures in drug discovery.[3][14][15] These activities include:
-
Antimicrobial and Antifungal [4]
-
Anti-inflammatory [3]
-
Anticancer
-
Anti-HIV and Antiviral [3]
-
Antioxidant [4]
The dibromo-thienyl moiety can further modulate the biological activity and pharmacokinetic properties of the molecule, offering a unique substitution pattern for library synthesis and lead optimization.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dibromo-2-thienyl)thiazole
This protocol is based on well-established Hantzsch synthesis procedures.[2][12]
Materials and Reagents
| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| This compound | 318.41 | 1.00 g | 3.14 | 1.0 |
| Thiourea | 76.12 | 0.29 g | 3.81 | 1.2 |
| Absolute Ethanol | - | 20 mL | - | - |
| 5% Sodium Carbonate (Na₂CO₃) Solution | - | ~40 mL | - | - |
| Deionized Water | - | As needed | - | - |
| Equipment | ||||
| 50 mL Round-bottom flask | ||||
| Magnetic stir bar & Stir plate with heating | ||||
| Reflux condenser | ||||
| Buchner funnel and filter flask | ||||
| Beakers, Graduated cylinders | ||||
| TLC plates (Silica gel 60 F₂₅₄) |
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (3.14 mmol) of this compound in 20 mL of absolute ethanol. Stir until all the solid has dissolved.
-
Addition of Reagent: To this solution, add 0.29 g (3.81 mmol, 1.2 eq.) of thiourea.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 78-80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate / 50% Hexane). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ~40 mL of cold 5% aqueous sodium carbonate solution while stirring. A precipitate should form immediately. The base neutralizes the hydrohalic acid salt of the product, rendering it insoluble.[13]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Transfer the collected solid to a watch glass and let it air dry. For complete drying, place it in a desiccator under vacuum.
-
Characterization: Determine the mass and calculate the percent yield. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Melting Point). If required, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor quality of reagents. | - Extend the reflux time and re-check with TLC.- Ensure the use of absolute (anhydrous) ethanol.- Verify the purity of starting materials. |
| Low Yield | - Product loss during work-up.- Formation of side products. | - Ensure the product is fully precipitated before filtration.- Avoid excessive washing.- Ensure the reaction temperature does not significantly exceed the boiling point of ethanol. |
| Product is an oil or sticky solid | - Presence of impurities.- Incomplete neutralization. | - Ensure sufficient base was used to fully neutralize the product salt.- Purify the crude product by recrystallization or column chromatography. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
The Strategic Utility of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone in Heterocyclic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic structures are at the heart of a vast array of biologically active molecules and functional materials. 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone emerges as a highly valuable, yet underutilized, chemical intermediate. Its molecular architecture, featuring a reactive α-chloro ketone moiety appended to a heavily halogenated thiophene ring, presents a confluence of functionalities ripe for strategic synthetic exploitation.
This guide provides an in-depth exploration of the practical applications of this compound. We will delve into its preparation and, most critically, its role as a precursor to complex heterocyclic systems, with a particular focus on the synthesis of substituted thiazoles. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 62673-71-6 | [1][2][3][4] |
| Molecular Formula | C₆H₃Br₂ClOS | [1][2] |
| Molecular Weight | 318.41 g/mol | [1][2][4] |
| Appearance | Solid (Typical) | |
| Flash Point | 96 °C | [1] |
Safety Profile: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.[4]
Protocol I: Synthesis of this compound
The most direct route to this compound is the Friedel-Crafts acylation of 3,4-dibromothiophene with chloroacetyl chloride. This electrophilic aromatic substitution is a cornerstone of aromatic chemistry.
Reaction Principle:
The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile then attacks the electron-rich thiophene ring. The bromination at the 3 and 4 positions deactivates the ring, but the 2 and 5 positions remain the most nucleophilic sites for acylation.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the Friedel-Crafts acylation to synthesize the title compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dibromothiophene (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add chloroacetyl chloride (1.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C. The reaction mixture will typically darken.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application Note I: Synthesis of 2-Amino-4-(3,4-dibromo-2-thienyl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. In the case of this compound, its reaction with thiourea provides a direct route to 2-amino-4-(3,4-dibromo-2-thienyl)thiazole, a scaffold of significant interest in medicinal chemistry.
Reaction Principle:
The mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom (an SN2 reaction). This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the stable, aromatic thiazole ring.
DOT Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Thiourea: Add thiourea (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Neutralization and Filtration: If the product precipitates as a salt, neutralize the mixture with a weak base (e.g., sodium bicarbonate solution) to a pH of 7-8. Filter the resulting solid, wash with water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 2-amino-4-(3,4-dibromo-2-thienyl)thiazole.
Further Synthetic Potential and Outlook
The utility of this compound is not limited to the synthesis of 2-aminothiazoles. The reactive α-chloro ketone functionality can be exploited in reactions with a variety of nucleophiles to generate a diverse range of heterocyclic systems. For instance:
-
Reaction with substituted thioamides: This would lead to the formation of 2-substituted-4-(3,4-dibromo-2-thienyl)thiazoles, allowing for the introduction of various functionalities on the thiazole ring.
-
Reaction with amidines: This can be a route to substituted imidazoles.
-
Nucleophilic substitution of the chloro group: Reaction with other nucleophiles such as amines, thiols, or azides can provide a range of functionalized ketones, which are themselves versatile intermediates for further elaboration.
The two bromine atoms on the thiophene ring also offer handles for further functionalization, for example, through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), which could be performed either before or after the formation of the new heterocyclic ring. This dual reactivity makes this compound a powerful platform for the generation of molecular diversity in drug discovery and materials science programs.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. The protocols provided in this guide for its preparation and its application in the Hantzsch thiazole synthesis offer a reliable starting point for researchers. The inherent reactivity of this compound, combined with the potential for further modification of the dibromothiophene core, ensures its continued relevance in the pursuit of novel chemical entities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Synthetic Versatility of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Halogenated Thienyl Ketone
In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized building blocks is paramount. 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, a halogenated α-haloketone, has emerged as a pivotal intermediate for the construction of complex heterocyclic systems. Its unique molecular architecture, featuring a reactive α-chloroacetyl group and a dibrominated thiophene core, offers a versatile platform for the synthesis of novel compounds with significant therapeutic potential. The electron-withdrawing nature of the carbonyl group and the halogen substituents activates the α-carbon for nucleophilic attack, making it an ideal substrate for a variety of cyclization and substitution reactions. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed protocols for the synthesis of medicinally relevant thiazole and thienopyrimidine derivatives.
Core Application: Hantzsch Thiazole Synthesis of 4-(3,4-dibromo-2-thienyl)thiazol-2-amine
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring, a scaffold prevalent in numerous FDA-approved drugs. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. The resulting 2-aminothiazole derivatives are of particular interest in medicinal chemistry, serving as key intermediates in the development of protein kinase inhibitors for cancer therapy.[1][2] The dibromothienyl moiety of the title compound can be strategically utilized for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries.
Reaction Mechanism and Rationale
The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of this compound, displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole product. The choice of an alcoholic solvent like ethanol facilitates the reaction by solvating the ionic intermediates.
Caption: Hantzsch Thiazole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of 4-(3,4-dibromo-2-thienyl)thiazol-2-amine
This protocol is adapted from established procedures for the Hantzsch synthesis of similar thiazole derivatives.[3]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol (approximately 10 mL per gram of the ketone).
-
Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold deionized water. A precipitate of the product should form.
-
Neutralization and Isolation: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain the crude 4-(3,4-dibromo-2-thienyl)thiazol-2-amine.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Summary:
| Parameter | Value |
| Reactants | This compound, Thiourea |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Product | 4-(3,4-dibromo-2-thienyl)thiazol-2-amine |
| Typical Yield | 70-85% (based on similar reactions) |
Application in Drug Discovery: Scaffolds for Protein Kinase Inhibitors
The synthesized 4-(3,4-dibromo-2-thienyl)thiazol-2-amine is a valuable scaffold for the development of potent protein kinase inhibitors. The 2-amino group provides a handle for further derivatization, such as the formation of amides, ureas, and sulfonamides, which can interact with key residues in the active site of kinases. Notably, thiazole-based compounds have been identified as potent inhibitors of Akt (also known as Protein Kinase B), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[4][5] The dibromo-thienyl core allows for the introduction of additional diversity through metal-catalyzed cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency and selectivity.
Future Directions: Synthesis of Fused Heterocyclic Systems - Thienopyrimidines
Beyond thiazoles, this compound can serve as a precursor for the synthesis of thieno[2,3-d]pyrimidines, another important class of heterocyclic compounds with a broad range of biological activities.[6][7] The general strategy involves a two-step process:
-
Formation of an intermediate: The α-chloroacetyl group can be reacted with a suitable nucleophile to introduce the necessary functionality for pyrimidine ring formation. For example, reaction with a source of ammonia or a primary amine can yield the corresponding α-amino ketone.
-
Cyclocondensation: The resulting intermediate can then undergo cyclocondensation with a variety of reagents such as formamide, urea, or guanidine to construct the pyrimidine ring, leading to the formation of the thieno[2,3-d]pyrimidine core.
Caption: General Synthetic Route to Thienopyrimidines.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its ability to readily undergo cyclocondensation reactions, particularly the Hantzsch thiazole synthesis, provides a straightforward route to complex heterocyclic scaffolds of significant interest in medicinal chemistry. The resulting 4-(3,4-dibromo-2-thienyl)thiazol-2-amine derivatives have shown promise as potent inhibitors of protein kinases, highlighting the potential of this synthetic pathway in the development of novel anticancer therapeutics. Further exploration of its reactivity towards the synthesis of other fused heterocyclic systems, such as thienopyrimidines, will undoubtedly continue to expand its utility in the pursuit of new and effective therapeutic agents.
References
- 1. CA2636077A1 - Thiazole compounds as protein kinase b (pkb) inhibitors - Google Patents [patents.google.com]
- 2. CN101421265A - Thiazole compounds as protein kinase b (pkb) inhibitors - Google Patents [patents.google.com]
- 3. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
The Strategic Role of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone in Medicinal Chemistry: A Gateway to Novel Thiazole Scaffolds
Introduction: The Unseen Potential of a Densely Functionalized Building Block
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with therapeutic potential is a perpetual endeavor. Heterocyclic compounds, particularly those containing sulfur and nitrogen, form the backbone of a significant portion of approved drugs. Within this domain, 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone emerges not as an end-product, but as a pivotal intermediate—a highly reactive and strategically functionalized building block. Its true value lies in its inherent chemical reactivity, which allows for the efficient construction of more complex, biologically relevant molecules.
This technical guide delves into the primary application of this α-haloketone: its role as a precursor in the synthesis of polysubstituted thienyl-thiazoles. The presence of a reactive α-chloro ketone group, a dibrominated thiophene ring, and a carbonyl moiety makes this compound a versatile synthon for generating libraries of novel heterocyclic compounds for drug discovery screening. The bromine atoms on the thiophene ring offer additional handles for further molecular elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space. Thiophene derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2]
This document will provide a comprehensive overview of the synthesis of the title compound, a detailed protocol for its cornerstone application in the Hantzsch thiazole synthesis, and a discussion of the potential biological significance of the resulting products.
Physicochemical Properties and Characterization
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 62673-71-6 | [3] |
| Molecular Formula | C₆H₃Br₂ClOS | [3] |
| Molecular Weight | 318.41 g/mol | [3] |
| IUPAC Name | 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | [3] |
| Synonyms | 2-(Chloroacetyl)-3,4-dibromothiophene | [3] |
| Appearance | Solid (Melting Point: 96-98 °C) |
Synthetic Protocol I: Preparation of this compound
The synthesis of the title compound is typically achieved through the α-chlorination of its ketone precursor, 1-(3,4-dibromo-2-thienyl)-1-ethanone. This reaction leverages the reactivity of the α-carbon adjacent to the carbonyl group. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation.[4]
Reaction Scheme:
Caption: α-Chlorination of 1-(3,4-dibromo-2-thienyl)ethanone.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂), dissolve 1-(3,4-dibromo-2-thienyl)ethanone (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or diethyl ether.
-
Reagent Addition: Add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution at room temperature. The addition should be performed at a rate that maintains a gentle evolution of gas. The reaction is exothermic, and cooling with a water bath may be necessary to maintain the temperature between 20-30 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion. The reaction is generally complete within 1-3 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocol: Hantzsch Thiazole Synthesis of 4-(3,4-Dibromo-2-thienyl)-2-aminothiazole
The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[5] It involves the condensation of an α-haloketone with a thioamide. In this application, this compound reacts with thiourea to yield a novel 2-aminothiazole derivative with potential biological activity.[6][7] The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.
Mechanism and Workflow:
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the chlorine atom (an Sₙ2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add thiourea (1.1-1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. The formation of the thiazole product is often accompanied by the precipitation of a solid (the hydrohalide salt of the product). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold water. Neutralize the mixture by the dropwise addition of a base, such as aqueous ammonia or a saturated sodium bicarbonate solution, until the pH is approximately 8-9. This deprotonates the thiazole nitrogen and precipitates the free base.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude 4-(3,4-Dibromo-2-thienyl)-2-aminothiazole can be purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.
Medicinal Chemistry Relevance and Future Directions
The synthesized 4-(3,4-Dibromo-2-thienyl)-2-aminothiazole is a novel compound with significant potential for further investigation in drug discovery programs. Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[6][8]
Caption: Potential derivatization and screening pathways.
The presence of the two bromine atoms on the thiophene ring provides valuable opportunities for subsequent structural modifications. These positions are amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[9] This enables the creation of a focused library of analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing biological activity and developing lead compounds. The resulting library of novel thienyl-thiazole derivatives can be screened against various biological targets to identify potential therapeutic agents.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its primary utility lies in its efficient conversion to novel 2-aminothiazole derivatives via the robust and reliable Hantzsch synthesis. The protocols detailed herein provide a clear pathway for the synthesis of the α-haloketone and its subsequent transformation into a promising scaffold for drug discovery. The strategic placement of bromine atoms on the thiophene ring further enhances its appeal, offering a platform for extensive chemical exploration and the potential discovery of new therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone as a Versatile Scaffold for Novel Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone (herein referred to as CDBT-ethanone ) as a starting material for novel drug discovery. While not an active pharmaceutical ingredient itself, CDBT-ethanone represents a highly versatile and strategically functionalized chemical scaffold. Its unique combination of a "privileged" thiophene core, selectively addressable bromine atoms for cross-coupling, and a reactive α-chloroketone "warhead" makes it an ideal starting point for the synthesis of targeted covalent inhibitors and diverse chemical libraries. This guide details the rationale behind its use, provides validated synthetic protocols for library generation, and outlines robust methodologies for biochemical and cell-based screening cascades.
Introduction: The Strategic Value of CDBT-ethanone
The pursuit of novel chemical entities with high potency and selectivity is a cornerstone of modern drug discovery. The selection of a starting scaffold is a critical decision that dictates the accessible chemical space and the ultimate potential of a discovery program. CDBT-ethanone is a pre-validated starting point, rich with potential for elaboration into potent therapeutics.
-
The Privileged Thiophene Core: The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs.[1][2] It serves as a bioisosteric replacement for phenyl rings, often improving physicochemical properties, metabolic stability, and target binding affinity.[2][3] Thiophene-containing compounds exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4]
-
The α-Chloroketone Warhead: The α-chloroketone moiety is a classic electrophilic "warhead" used in the design of targeted covalent inhibitors.[5][6][7][8] This functional group can form a stable covalent bond with nucleophilic amino acid residues (such as cysteine, lysine, or serine) in the active site of a target protein.[9][10] This covalent and often irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms associated with non-covalent inhibitors.[9][11][12]
-
Dibromo-Functionalization for Diversity: The two bromine atoms at the 3 and 4 positions of the thiophene ring are handles for diversification via modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[13][14] This allows for the systematic and controlled introduction of a wide array of aryl and heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Profile of CDBT-ethanone
A thorough understanding of the starting material's properties is essential for reaction design and safety.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂ClOS | [15][16] |
| Molecular Weight | 318.41 g/mol | [15][16] |
| IUPAC Name | 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | [15] |
| CAS Number | 62673-71-6 | [15] |
| Appearance | Typically a solid | [17] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform) | [18] |
Safety Note: CDBT-ethanone is classified as harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[15] All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Strategic Application in Kinase Inhibitor Discovery
Protein kinases are a major class of drug targets, particularly in oncology.[19] The ATP-binding site of many kinases contains a conserved cysteine residue that can be targeted by covalent inhibitors.[9] CDBT-ethanone is an ideal scaffold for generating libraries of potential covalent kinase inhibitors.
The strategic workflow involves using the reactive sites of CDBT-ethanone to build a molecule with two key components: a "guidance system" that directs the molecule to the kinase ATP-binding site, and the α-chloroketone "warhead" that forms the covalent bond.[12]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 12. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 13. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Buy 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone (EVT-2788748) | 256486-71-2 [evitachem.com]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Biological Activity of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone Derivatives
Introduction: The Thiophene Scaffold as a Cornerstone in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery and medicinal chemistry.[1][2][3] Its structural features, including its bioisosteric relationship with the phenyl ring, allow it to modulate physicochemical properties and enhance interactions with biological targets.[1] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5] The parent compound, 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, serves as a versatile starting material for the synthesis of a diverse library of novel chemical entities with potential therapeutic applications.[6] The presence of reactive sites—the chloroacetyl group and the substituted thiophene ring—offers a platform for extensive chemical modifications to explore structure-activity relationships (SAR).[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of derivatives synthesized from this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies.
Rationale for Investigating Derivatives of this compound
The chemical architecture of this compound suggests several avenues for derivatization to explore a range of biological activities. The chloroacetyl group is a key reactive handle for introducing various functionalities through nucleophilic substitution, leading to the formation of α-amino ketones, thioethers, and other derivatives.[1] These modifications can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological macromolecules.
The dibrominated thiophene core also plays a crucial role in the potential biological activity. Halogen atoms can modulate the lipophilicity of the molecule, influencing its ability to cross cell membranes. Furthermore, bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.
Experimental Workflow for Biological Activity Screening
A systematic approach is essential for the efficient evaluation of a library of newly synthesized derivatives. The following workflow outlines a logical progression from initial cytotoxicity screening to more specific bioassays.
Caption: A typical workflow for the biological evaluation of novel chemical derivatives.
Protocols for Biological Assays
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[6][7][8] This assay is a crucial first step to determine the general toxicity of the synthesized compounds and to identify potential anticancer agents.[6][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][10] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[8]
Step-by-Step Protocol:
-
Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in a humidified incubator at 37°C with 5% CO2.[6][9]
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at an optimized density (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental goals.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[6]
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| Derivative 1 | MCF-7 | [Insert Value] |
| Derivative 1 | HCT-116 | [Insert Value] |
| Derivative 1 | HEK293 | [Insert Value] |
| Derivative 2 | MCF-7 | [Insert Value] |
| Derivative 2 | HCT-116 | [Insert Value] |
| Derivative 2 | HEK293 | [Insert Value] |
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] This assay is fundamental for identifying compounds with potential antibacterial or antifungal activity.[13]
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The lowest concentration that shows no visible growth (turbidity) is considered the MIC.[12][14]
Step-by-Step Protocol (Broth Microdilution Method):
-
Microorganism Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[13]
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ampicillin, gentamicin) should be used as a reference standard.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12][14]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Ampicillin | [Insert Value] | [Insert Value] | N/A |
| Amphotericin B | N/A | N/A | [Insert Value] |
Structure-Activity Relationship (SAR) Insights
The systematic derivatization of the this compound scaffold allows for the exploration of structure-activity relationships. Key modifications to consider include:
-
Substitution at the chloroacetyl position: Introducing different amine, thiol, or other nucleophilic groups can modulate the compound's polarity, hydrogen bonding capacity, and overall shape, which can significantly impact its biological activity.
-
Modification of the thiophene ring: While the parent compound has dibromo substituents, exploring other halogen substitutions or the introduction of other functional groups on the thiophene ring can fine-tune the electronic and steric properties of the molecule.
Caption: The relationship between chemical modification and biological activity.
Mechanism of Action Studies
For compounds that exhibit significant biological activity ("hits"), further studies are necessary to elucidate their mechanism of action.
-
For Anticancer Hits: Investigate the induction of apoptosis (e.g., via Annexin V/PI staining and caspase activity assays), cell cycle arrest (via flow cytometry), and potential molecular targets (e.g., specific kinases or signaling pathways).
-
For Antimicrobial Hits: Perform time-kill assays to determine if the compound is bactericidal or bacteriostatic. Investigate the effects on the microbial cell membrane integrity or specific cellular processes.
-
For Anti-inflammatory Hits: Assess the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Evaluate the modulation of pro-inflammatory cytokine production in relevant cell models.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities associated with thiophene derivatives underscore the potential of this compound class. By employing a systematic approach to synthesis and biological evaluation, as outlined in these application notes, researchers can effectively explore the therapeutic potential of novel derivatives and contribute to the discovery of new drug candidates. The provided protocols offer a robust foundation for these investigations, ensuring data integrity and reproducibility.
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. garj.org [garj.org]
- 9. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. scbt.com [scbt.com]
- 14. nbinno.com [nbinno.com]
Application Notes & Protocols: 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone as a Versatile Precursor for Advanced Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Multifunctional Thiophene Building Block
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount to the efficiency and novelty of synthetic routes. 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone emerges as a highly valuable and versatile building block for this purpose. Its structure is uniquely primed for a variety of cyclization reactions, featuring two distinct zones of reactivity: a highly electrophilic α-chloroacetyl group and a dibrominated thiophene core.
The α-chloro ketone moiety is a classic electrophile for reactions with a wide range of nucleophiles, enabling the construction of five- and six-membered rings. Concurrently, the bromine atoms on the thiophene ring serve as handles for subsequent cross-coupling reactions, allowing for late-stage diversification and the synthesis of complex, polyfunctionalized molecules. This guide provides an in-depth exploration of its application in constructing key heterocyclic scaffolds, supported by detailed, field-proven protocols.
Physicochemical Properties and Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | [1] |
| CAS Number | 62673-71-6 | [1] |
| Molecular Formula | C₆H₃Br₂ClOS | [1] |
| Molecular Weight | 318.41 g/mol | [1] |
| Appearance | Solid | [2] |
| Flash Point | 96 °C |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3][4]
| Hazard Statement | GHS Code |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Causes skin irritation | H315 |
| Causes serious eye damage | H318 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
(Data sourced from PubChem GHS Classification)[1]
Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Dispose of waste according to institutional and local regulations.[3][4]
Application I: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, classically involving the condensation of an α-haloketone with a thioamide.[5][6][7] This pathway provides a direct and efficient route to construct the thiazole ring, a scaffold prevalent in numerous pharmaceutical agents.
Causality of the Reaction: The reaction is initiated by a nucleophilic attack (Sₙ2) from the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone.[6][8] The α-chloro group is an excellent leaving group, facilitated by the adjacent electron-withdrawing carbonyl group.[5] The subsequent intermediate undergoes an intramolecular cyclization via attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the stable, aromatic thiazole ring.[6][8]
Workflow for Hantzsch Thiazole Synthesis
Caption: General experimental workflow for the synthesis of a 2-aminothiazole derivative.
Protocol: Synthesis of 2-Amino-4-(3,4-dibromo-2-thienyl)thiazole
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.14 mmol) and thiourea (0.29 g, 3.77 mmol, 1.2 equiv).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution and stir for 15 minutes.[6] A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: The resulting product, 2-amino-4-(3,4-dibromo-2-thienyl)thiazole, can be characterized by NMR, IR, and Mass Spectrometry. Expected yield: 85-95%.
Application II: Synthesis of Fused Thieno[2,3-b]thiophenes
The synthesis of fused heterocyclic systems like thieno[2,3-b]thiophenes is of significant interest in materials science for the development of organic semiconductors.[9][10] Our building block provides an excellent entry point to this scaffold through reaction with sulfur-containing nucleophiles that possess a second functional group capable of cyclization.
Mechanistic Insight: This synthesis proceeds via a sequential Sₙ2 substitution and intramolecular cyclization. The reaction of this compound with the sodium salt of ethyl thioglycolate first forms a thioether intermediate. In the presence of a strong base like sodium ethoxide, this intermediate undergoes an intramolecular condensation reaction (e.g., a Fiesselmann-type synthesis), where the enolate of the newly formed ester attacks the ketone carbonyl, followed by dehydration to construct the second thiophene ring.
Reaction Scheme for Thieno[2,3-b]thiophene Formation
Caption: Key stages in the base-catalyzed synthesis of a thieno[2,-b]thiophene derivative.
Protocol: Synthesis of Ethyl 5-(3,4-dibromo-2-thienyl)thieno[2,3-b]thiophene-2-carboxylate
-
Base Preparation: In a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully adding sodium metal (0.15 g, 6.5 mmol) to absolute ethanol (30 mL) at 0 °C. Allow all the sodium to react completely.
-
Nucleophile Addition: To the freshly prepared sodium ethoxide solution, add ethyl thioglycolate (ethyl 2-sulfanylacetate) (0.38 g, 3.14 mmol) dropwise at 0 °C. Stir for 20 minutes to form the sodium thiolate salt.
-
Electrophile Addition: Dissolve this compound (1.0 g, 3.14 mmol) in 10 mL of anhydrous ethanol and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Acidify the mixture with dilute HCl until it is slightly acidic (pH ~5-6).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure thieno[2,3-b]thiophene product.
Application III: Modified Gewald Synthesis of Fused 2-Aminothiophenes
The Gewald reaction is a powerful multi-component reaction for synthesizing 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically catalyzed by a base.[11][12][13] While our building block is an α-haloketone, its ketone functionality can be leveraged in a two-step Gewald-type sequence. This approach expands the utility of the starting material to construct yet another valuable heterocyclic system.
Synthetic Strategy: The process involves two discrete, high-yielding steps:
-
Knoevenagel Condensation: The ketone carbonyl of the building block is first condensed with an active methylene compound, such as malononitrile, in the presence of a base catalyst (e.g., ammonium acetate).[14][15] This forms a highly activated α,β-unsaturated dinitrile intermediate.
-
Gewald Cyclization: The isolated intermediate is then subjected to the classic Gewald conditions—reacting with elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to furnish the desired 2-aminothiophene ring, fused to the original chloroacetyl moiety.[11][16]
Protocol: Two-Step Synthesis of a Fused 2-Aminothiophene Derivative
Step A: Knoevenagel Condensation
-
Setup: To a 50 mL flask, add this compound (1.0 g, 3.14 mmol), malononitrile (0.21 g, 3.14 mmol), and ammonium acetate (0.12 g, 1.57 mmol) in toluene (25 mL).
-
Reaction: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture, wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1-(3,4-dibromo-2-thienyl)-2-chloroethylidene)malononitrile intermediate, which can often be used in the next step without further purification.
Step B: Gewald Cyclization
-
Setup: In a 50 mL round-bottom flask, dissolve the crude intermediate from Step A (approx. 3.14 mmol) in ethanol (20 mL).
-
Reagent Addition: Add elemental sulfur (0.11 g, 3.45 mmol) followed by the dropwise addition of morpholine (0.33 mL, 3.77 mmol).
-
Reaction: Stir the mixture at 50 °C for 3-5 hours. The reaction mixture typically becomes dark. Monitor for the consumption of the starting material by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol and water, and dry to obtain the target 2-amino-3-cyano-4-(chloromethyl)-5-(3,4-dibromo-2-thienyl)thiophene.
Summary and Future Outlook
This compound is a powerful and versatile building block for constructing a diverse array of heterocyclic compounds. The protocols detailed herein for the synthesis of thiazoles, thieno[2,3-b]thiophenes, and fused 2-aminothiophenes demonstrate its broad applicability. The presence of the dibromo-substituents on the thiophene ring provides further opportunities for post-synthesis functionalization via cross-coupling chemistry, enabling access to a vast chemical space for drug discovery and materials science applications. Researchers are encouraged to explore other nucleophilic partners and reaction conditions to further expand the synthetic utility of this valuable precursor.
References
- 1. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thienothiophene - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. arkat-usa.org [arkat-usa.org]
- 14. mdpi.com [mdpi.com]
- 15. sciforum.net [sciforum.net]
- 16. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
<
Welcome to the technical support guide for the synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The following content, structured in a question-and-answer format, provides in-depth, field-proven insights to enhance yield, improve purity, and resolve common experimental challenges.
I. Overview of the Core Synthesis
The target molecule, this compound, is typically synthesized via a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves reacting 3,4-dibromothiophene with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The reaction's success hinges on precise control over reagents, conditions, and workup procedures.
Below is a general workflow for this synthesis.
Caption: High-level experimental workflow for the synthesis.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Category 1: Low or No Product Yield
Question: My reaction yielded very little or no desired product. What are the most likely causes?
Answer: A low or non-existent yield in a Friedel-Crafts acylation typically points to one of four critical areas: catalyst activity, reagent quality, stoichiometry, or temperature control.
-
Cause A: Inactive Lewis Acid Catalyst
-
Why it happens: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[4] Exposure to atmospheric moisture rapidly converts AlCl₃ to aluminum hydroxide, rendering it catalytically inactive. The catalyst's primary role is to coordinate with the chloroacetyl chloride to generate the highly electrophilic acylium ion, which is essential for the reaction.[2][4] If the catalyst is hydrated, this ion is never formed.
-
Solution:
-
Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃. If the powder appears clumpy or discolored, it has likely been compromised by moisture.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried (oven or flame-dried) before use.
-
Handling: Weigh and transfer the AlCl₃ quickly in a glovebox or under a positive flow of inert gas to minimize exposure to air.
-
-
-
Cause B: Impurities in Starting Materials or Solvent
-
Why it happens: Impurities can interfere with the reaction in several ways. Water in the solvent (e.g., Dichloromethane - DCM) will deactivate the catalyst. Nucleophilic impurities in the 3,4-dibromothiophene can compete for the acylating agent. Residual acid in chloroacetyl chloride can also complicate the reaction.
-
Solution:
-
Solvent Purity: Use anhydrous grade solvents. If unavailable, distill solvents over a suitable drying agent (e.g., CaH₂ for DCM) prior to use.[5]
-
Reagent Purity: Verify the purity of 3,4-dibromothiophene. If necessary, purify it by recrystallization or distillation. Chloroacetyl chloride can be freshly distilled before use to remove HCl and other decomposition products.
-
-
-
Cause C: Incorrect Stoichiometry
-
Why it happens: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the ketone product.[6] This complexation deactivates the catalyst. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is required, not a catalytic amount.
-
Solution:
-
Molar Ratios: Ensure the molar ratios of the reactants and catalyst are appropriate. A common starting point is a slight excess of both the Lewis acid and the acylating agent relative to the thiophene substrate.
-
-
| Component | Molar Equivalents (Relative to Thiophene) | Rationale |
| 3,4-Dibromothiophene | 1.0 | Limiting Reagent |
| Chloroacetyl Chloride | 1.1 - 1.2 | Ensures complete consumption of the thiophene. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.3 | Accounts for complexation with both the reagent and product.[6] |
-
Cause D: Suboptimal Temperature Control
-
Why it happens: The initial formation of the acylium ion complex is highly exothermic. Adding reagents too quickly or at too high a temperature can lead to uncontrolled side reactions, polymerization, and the formation of tar-like byproducts, consuming your starting materials and reducing the yield.
-
Solution:
-
Initial Cooling: Perform the initial addition of chloroacetyl chloride to the AlCl₃ suspension at 0°C (ice bath).
-
Controlled Addition: Add the 3,4-dibromothiophene solution dropwise to the reaction mixture, maintaining the low temperature to manage the exotherm.
-
Gradual Warming: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for the recommended time (typically 2-4 hours) to ensure the reaction goes to completion.
-
-
Category 2: Product Purity and Side Reactions
Question: My reaction worked, but I have significant impurities. How can I identify and prevent them?
Answer: Impurity formation is often related to the inherent reactivity of the thiophene ring and the harshness of the reaction conditions.
-
Cause A: Isomer Formation
-
Why it happens: Thiophene is an electron-rich aromatic ring that preferentially undergoes electrophilic substitution at the C2 (α) position because the intermediate carbocation is better stabilized by resonance (three resonance structures) compared to substitution at the C3 (β) position (two resonance structures).[7][8] In 3,4-dibromothiophene, the C2 and C5 positions are electronically and sterically favored for acylation. The two bromo-substituents are deactivating but are ortho-, para-directing; however, the powerful directing effect of the thiophene sulfur to the adjacent α-position dominates. Therefore, acylation at C2 (or C5) is the expected major product. Formation of other isomers is generally minimal under controlled conditions.
-
Solution:
-
Confirm Regioselectivity: Use analytical techniques like ¹H NMR to confirm the position of acylation. The coupling constants of the remaining thiophene proton will be informative.
-
Maintain Low Temperature: Running the reaction at the lowest effective temperature (starting at 0°C) enhances selectivity and minimizes side reactions that could occur under more forceful conditions.[5]
-
-
-
Cause B: Tar/Polymer Formation
-
Why it happens: Thiophene rings, especially activated ones, can be sensitive to strong Lewis acids and high temperatures, leading to decomposition or polymerization.
-
Solution:
-
Milder Lewis Acids: If tarring is a persistent issue with AlCl₃, consider using a milder Lewis acid catalyst. While this may require longer reaction times or slightly elevated temperatures, it can significantly improve the cleanliness of the reaction.
-
-
| Lewis Acid | Relative Activity | Typical Conditions |
| AlCl₃ | Very High | 0°C to RT |
| FeCl₃ | High | RT to 40°C |
| SnCl₄ | Moderate | RT to 60°C |
| EtAlCl₂ | Moderate | 0°C to RT[5] |
III. Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of the target compound.
Materials & Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas inlet (N₂ or Ar)
-
Ice bath
-
3,4-Dibromothiophene
-
Chloroacetyl chloride, freshly distilled
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (conc. and dilute)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol, Hexane/Ethyl Acetate mixture)
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous DCM (approx. 20 mL per 10 mmol of thiophene). Cool the flask to 0°C in an ice bath. Carefully add anhydrous AlCl₃ (1.2 eq) to the cold solvent with stirring.
-
Acylium Ion Formation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension, ensuring the temperature remains below 5°C. A yellow-orange complex should form. Stir for 15-20 minutes at 0°C.
-
Thiophene Addition: Dissolve 3,4-dibromothiophene (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers. Wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to yield pure this compound.
IV. Mechanistic Insight
Understanding the reaction mechanism is key to troubleshooting. The Friedel-Crafts acylation proceeds via several distinct steps.
Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.
-
Generation of Electrophile: The Lewis acid (AlCl₃) abstracts the chloride from chloroacetyl chloride to form a highly reactive, resonance-stabilized acylium ion.[2][4]
-
Electrophilic Attack: The π-electrons of the 3,4-dibromothiophene ring attack the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 position to form a stabilized carbocation intermediate (a sigma complex).[7][8]
-
Deprotonation: A base (like AlCl₄⁻) removes the proton from the C2 position, restoring the aromaticity of the thiophene ring and forming the ketone product, which remains complexed to the AlCl₃.
-
Workup: The addition of water/acid during the workup hydrolyzes the aluminum-ketone complex to release the final product and dissolve the aluminum salts into the aqueous layer.
V. References
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Journal of the Faculty of Pharmacy of Ankara University.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Retrieved from --INVALID-LINK--
-
Singh, B. P., & Singh, P. (2010). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 49B(8), 1079-1084.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Welcome to the technical support center for the purification of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone (CAS No. 62673-71-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate.
Introduction
This compound is a halogenated ketone featuring a dibrominated thiophene ring.[1] Its structure presents unique purification challenges due to potential side products from its synthesis and the reactivity of the α-chloro ketone moiety. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve high purity for your downstream applications.
Troubleshooting and FAQs
Recrystallization
Q1: My recrystallization of this compound is not yielding any crystals, or the yield is very low. What are the likely causes and solutions?
A1: This is a common issue that can stem from several factors related to solvent choice and experimental conditions.
-
Inappropriate Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this compound, which is a relatively non-polar molecule, a good starting point would be a single solvent like ethanol, isopropanol, or a co-solvent system such as ethanol/water or hexane/ethyl acetate.[2]
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Co-solvent System: If a single solvent is not effective, try a binary mixture. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Then, reheat to dissolve and allow to cool slowly.
-
-
-
Insufficient Concentration: If the solution is too dilute, the compound will remain in solution even upon cooling.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.
-
-
-
Cooling Rate: Rapid cooling can lead to the formation of an oil or very small, impure crystals.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can promote slower cooling.
-
-
Q2: My recrystallized product is still impure. How can I improve the purity?
A2: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.
-
Insoluble Impurities: If you observe insoluble material in the hot solution, it should be removed before cooling.
-
Troubleshooting Steps:
-
Hot Filtration: Perform a hot filtration of the saturated solution to remove any insoluble impurities.
-
-
-
Soluble Impurities: If the impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient.
-
Troubleshooting Steps:
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Activated Charcoal: If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb them. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
-
Column Chromatography
Q3: I am having difficulty separating my product from impurities using column chromatography. What should I consider?
A3: Successful column chromatography relies on the differential partitioning of the components of a mixture between the stationary phase (e.g., silica gel) and the mobile phase (eluent).[2]
-
Inappropriate Eluent System: The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[3]
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, optimize the eluent system using Thin Layer Chromatography (TLC). The ideal eluent system should give your product an Rf value of around 0.2-0.4 and show good separation from impurities.[4]
-
Solvent Polarity: If your product is eluting too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If it is eluting too slowly (low Rf), increase the polarity (increase the proportion of ethyl acetate).
-
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.
-
Troubleshooting Steps:
-
Sample to Adsorbent Ratio: A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
-
-
Poor Column Packing: An improperly packed column with channels or cracks will result in poor separation.
-
Troubleshooting Steps:
-
Slurry Packing: Pack the column using a slurry of the stationary phase in the initial eluent to ensure a uniform and well-packed bed.
-
-
Q4: My product is degrading on the silica gel column. How can I prevent this?
A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. The α-chloro ketone functionality in your compound could be susceptible to nucleophilic attack or elimination reactions catalyzed by the acidic silica surface.
-
Deactivating the Silica Gel:
-
Troubleshooting Steps:
-
Triethylamine: Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.
-
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the flask to cool slowly to room temperature.
-
Place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, draining the excess hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity as needed.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.[2]
Data Presentation
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Observations | Estimated Recovery | Purity (by HPLC) |
| Ethanol | Good crystal formation upon cooling | ~70% | 95% |
| Isopropanol | Slower crystal growth, larger crystals | ~65% | 96% |
| Ethanol/Water (9:1) | Rapid crystallization | ~80% | 97% |
| Hexane/Ethyl Acetate (4:1) | Good for less polar impurities | ~75% | 98% |
Visualization
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization problems.
Diagram 2: Logic for Column Chromatography Eluent Selection
Caption: Decision-making process for optimizing the eluent system for column chromatography.
References
Identifying and minimizing side reactions in the synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation reaction. Here, we dissect potential challenges, offering field-proven insights and troubleshooting strategies to help you identify and minimize side reactions, thereby optimizing your synthetic outcomes.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 3,4-dibromothiophene with chloroacetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] Thiophene and its derivatives are generally highly reactive towards electrophilic aromatic substitution, with a strong preference for substitution at the α-positions (C2 and C5).[2][3] This preference is due to the superior resonance stabilization of the carbocation intermediate formed during the reaction.[3]
In the case of 3,4-dibromothiophene, both α-positions are available for substitution. The two bromine atoms are electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack.[4] However, as halogens, they are also ortho-, para-directing. This directs the incoming acyl group to the C2 or C5 position, which are ortho to the bromine atoms at C3 and C4, respectively.
The primary challenges in this synthesis revolve around controlling the reaction to achieve high yield and purity of the desired mono-acylated product while mitigating the formation of unwanted side products.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion to the desired product. What are the likely causes and how can I resolve this?
A1: A stalled reaction is a common issue when working with deactivated substrates like 3,4-dibromothiophene.
-
Cause 1: Insufficient Catalyst Activity. The Lewis acid catalyst (e.g., AlCl₃) may be of poor quality or may have been deactivated by moisture.
-
Solution: Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Deactivation of the Thiophene Ring. The two bromine atoms significantly reduce the nucleophilicity of the thiophene ring, making it less reactive towards the electrophilic acylium ion.
-
Solution 1: Increase Catalyst Stoichiometry. For deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid is often required because the product ketone can form a complex with the catalyst.[1] A molar ratio of AlCl₃ to 3,4-dibromothiophene of 1.1 to 1.5 is a good starting point.
-
Solution 2: Increase Reaction Temperature. Gently warming the reaction mixture can increase the reaction rate. However, this should be done cautiously as it can also promote side reactions. Monitor the reaction closely by TLC or GC-MS.
-
Solution 3: Use a More Reactive Acylating Agent. While chloroacetyl chloride is standard, ensuring its purity is crucial.
-
-
Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact the reaction.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for Friedel-Crafts reactions. Carbon disulfide (CS₂) can also be used but is highly flammable and toxic. Avoid using solvents that can react with the Lewis acid, such as those containing Lewis basic functional groups.
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the most likely side reactions and how can I minimize them?
A2: The formation of multiple products is a key challenge. The most probable side reactions are di-acylation and the formation of isomeric products.
-
Side Reaction 1: Di-acylation. Although the acyl group is deactivating, the high reactivity of the thiophene ring might lead to the introduction of a second chloroacetyl group, likely at the other available α-position (C5), to form 2,5-di(chloroacetyl)-3,4-dibromothiophene.
-
Minimization Strategy 1: Control Stoichiometry. Use a slight excess of the 3,4-dibromothiophene relative to the chloroacetyl chloride (e.g., 1.1:1). This ensures the acylating agent is the limiting reagent.
-
Minimization Strategy 2: Low Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the mono-acylated product. Add the chloroacetyl chloride dropwise to the mixture of the thiophene and Lewis acid to maintain a low concentration of the acylating agent.
-
-
Side Reaction 2: Halogen Migration ("Halogen Dance"). Under the influence of a strong base or, in some cases, a Lewis acid, halogens on an aromatic ring can migrate to a different position.[5] This could potentially lead to the formation of isomeric products.
-
Minimization Strategy: Mild Reaction Conditions. Avoid prolonged reaction times and high temperatures. Use the minimum effective amount of Lewis acid.
-
-
Side Reaction 3: Polymerization/Tar Formation. Thiophene and its derivatives can be prone to polymerization under strongly acidic conditions.
-
Minimization Strategy: Maintain a low reaction temperature and quench the reaction as soon as the starting material is consumed (as monitored by TLC or GC-MS). A well-controlled addition of reagents is also crucial.
-
Q3: How can I confirm the identity of my product and distinguish it from potential byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for product characterization.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the crude product. The product, being more polar than the starting material, will have a lower Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for analyzing the crude reaction mixture.[6][7] It can separate the components and provide their mass spectra, allowing for the identification of the desired product (M+ at m/z ≈ 316, 318, 320, considering the isotopic pattern of Br and Cl) and potential byproducts like the di-acylated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The desired product, this compound, should exhibit a singlet for the remaining thiophene proton (H-5) and a singlet for the methylene protons of the chloroacetyl group. The chemical shift of the thiophene proton will be downfield due to the deshielding effect of the carbonyl group and the bromine atoms.
-
¹³C NMR: The spectrum will show six distinct carbon signals, including the carbonyl carbon, the two carbons of the chloroacetyl group, and the four carbons of the thiophene ring.
-
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for both analysis and purification. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts acylation methods.[9]
Materials:
-
3,4-Dibromothiophene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 3,4-dibromothiophene (1.0 eq.) in anhydrous DCM.
-
Add the 3,4-dibromothiophene solution dropwise to the AlCl₃ suspension at 0 °C.
-
Dissolve chloroacetyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Protocol 2: Analytical Characterization
GC-MS Analysis:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection: 1 µL of a diluted solution of the crude product in DCM.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
MS Detection: Scan a mass range that includes the expected molecular ions of the product and potential byproducts (e.g., m/z 50-500).
¹H and ¹³C NMR Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Concentration: Approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated solvent.
-
Analysis: Acquire standard ¹H and ¹³C spectra. DEPT, COSY, and HMBC experiments can be used for unambiguous assignment of signals if needed.
Data Presentation
Table 1: Potential Byproducts and Their Expected Mass Spectral Signatures
| Compound Name | Structure | Expected Molecular Ion (m/z) | Key Fragmentation Pattern |
| This compound (Product) | C₆H₃Br₂ClOS | 316, 318, 320 | Loss of Cl, CO, CH₂Cl |
| 2,5-Di(chloroacetyl)-3,4-dibromothiophene (Di-acylation byproduct) | C₈H₄Br₂Cl₂O₂S | 392, 394, 396, 398 | Stepwise loss of chloroacetyl groups |
| Isomeric Acylation Product (e.g., from halogen migration) | C₆H₃Br₂ClOS | 316, 318, 320 | Similar to product, but may show subtle differences |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for the preparation of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Welcome to the technical support guide for the synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity results. The synthesis, primarily a Friedel-Crafts acylation, is a robust but nuanced procedure requiring careful control of reagents and conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis?
The preparation of this compound is achieved via a Friedel-Crafts acylation reaction.[1][2] This is a classic electrophilic aromatic substitution. The mechanism involves three key steps:
-
Formation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with chloroacetyl chloride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich 3,4-dibromothiophene ring attacks the acylium ion. This attack preferentially occurs at the C2 (or C5) position, which is more activated and leads to a more stable resonance intermediate compared to attack at the C3 position.[3]
-
Deprotonation: The resulting complex is deprotonated, restoring the aromaticity of the thiophene ring and yielding the final ketone product complexed with the Lewis acid. A subsequent aqueous workup liberates the desired product.
Caption: Reaction mechanism for Friedel-Crafts acylation.
Q2: Why is Aluminum Chloride (AlCl₃) the most common catalyst? Can I use other Lewis acids?
Aluminum chloride is a powerful Lewis acid that effectively generates the acylium ion from the relatively unreactive chloroacetyl chloride.[1] Its high activity makes it the go-to catalyst for many Friedel-Crafts reactions.
However, the high reactivity of AlCl₃ can sometimes lead to side reactions, especially with sensitive substrates like thiophene, which can be prone to polymerization.[4] Milder Lewis acids can be employed to mitigate these issues, although they may require higher temperatures or longer reaction times. Suitable alternatives include:
-
Iron(III) Chloride (FeCl₃): A less aggressive and more environmentally benign option.
-
Stannic Chloride (SnCl₄): Often used for acylating thiophenes.[4]
-
Zinc Chloride (ZnCl₂): A very mild Lewis acid, useful when strong acids cause decomposition.
-
Modified Clays: Iron-exchanged Montmorillonite K10 has been shown to be an effective solid catalyst for chloroacetylation, simplifying catalyst removal.
The choice of catalyst is a trade-off between reactivity and selectivity. For this specific synthesis, AlCl₃ generally provides good results under carefully controlled conditions.
Q3: What is the ideal solvent for this reaction?
The choice of solvent is critical. It must be inert to the strong Lewis acid and the reaction intermediates. Common choices include:
-
Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, as it readily dissolves the reactants and the AlCl₃ complex. However, it is highly flammable and toxic.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Generally good solvents that are less hazardous than CS₂. They are polar enough to dissolve the reaction components.
-
Nitromethane: A polar solvent that can enhance the reaction rate, but may also promote side reactions.
For this synthesis, Dichloromethane (DCM) is recommended as a starting point due to its favorable balance of solvency, inertness, and safety.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common issue and can stem from several factors.
Q: My reaction did not proceed, and I recovered only my starting material. What went wrong?
A: The most likely culprit is an inactive catalyst or the presence of moisture.
-
Causality & Solution (Catalyst): Aluminum chloride is extremely hygroscopic. If it has been exposed to the atmosphere, it will be hydrolyzed and rendered inactive. Always use a freshly opened bottle of anhydrous AlCl₃ or material that has been stored meticulously in a desiccator. Handle it quickly in a dry environment or, ideally, within a glovebox.
-
Causality & Solution (Moisture): Any water in the solvent or on the glassware will quench the Lewis acid. Ensure your solvent is anhydrous and all glassware is oven-dried immediately before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice to exclude moisture.
Q: The reaction is sluggish and gives a poor yield even with anhydrous conditions. What should I adjust?
A: This points to suboptimal reaction parameters, such as stoichiometry or temperature.
-
Causality & Solution (Stoichiometry): Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone as it forms.[2] Using a slight excess (1.1 to 1.2 equivalents) of both chloroacetyl chloride and AlCl₃ can drive the reaction to completion.
-
Causality & Solution (Temperature): The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1] If the reaction is slow, gentle heating (e.g., to 40 °C) can increase the rate, but this must be done cautiously as excessive heat can promote tar formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.
Issue 2: Formation of Significant Impurities and Side Products
Q: My final product is a dark, tarry substance that is difficult to purify. How can I prevent this?
A: Tar formation is a known issue with the acylation of thiophenes, which can polymerize under harsh acidic conditions.[4]
-
Causality & Solution (Reaction Control): This problem is often caused by poor temperature control or the method of reagent addition. The addition of the Lewis acid to the solution of the substrate and acyl chloride should be done slowly and portion-wise at low temperature (0 °C). This maintains a low concentration of the active electrophile and dissipates the heat of reaction, preventing localized overheating that leads to decomposition.
-
Causality & Solution (Milder Conditions): If tarring persists, switching to a milder Lewis acid like FeCl₃ or SnCl₄ may be necessary.[4] While the reaction may be slower, it will often be cleaner.
Q: I see multiple spots on my TLC plate, indicating several byproducts. What are they and how can I avoid them?
A: While Friedel-Crafts acylation is generally regioselective and does not lead to poly-acylation due to the deactivating nature of the introduced keto group, other side reactions can occur.[2]
-
Causality & Solution (Work-up): Impurities can arise from an incomplete or improper work-up. The reaction must be carefully quenched by pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl. This hydrolyzes the aluminum chloride complexes and separates the catalyst from the organic product. Failure to fully break these complexes can lead to emulsions and purification difficulties.
-
Causality & Solution (Substrate Purity): Impurities in the starting 3,4-dibromothiophene can lead to corresponding side products. Ensure the purity of your starting material using techniques like NMR or GC-MS before starting the reaction.
Optimized Experimental Protocol
This protocol is designed as a robust starting point for your experiments.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3,4-Dibromothiophene | 241.96 | 1.0 | (User Defined) |
| Chloroacetyl Chloride | 112.94 | 1.1 | (Calculated) |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.2 | (Calculated) |
| Dichloromethane (DCM) | - | - | (Sufficient Volume) |
| Crushed Ice | - | - | (For Quench) |
| Conc. Hydrochloric Acid | - | - | (For Quench) |
| Saturated NaHCO₃ solution | - | - | (For Wash) |
| Brine | - | - | (For Wash) |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (For Drying) |
Step-by-Step Methodology
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add 3,4-dibromothiophene (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C. A color change and HCl gas evolution will be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is an exothermic process.
-
Work-up: Separate the organic layer in a separatory funnel. Extract the aqueous layer twice with fresh DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure product.
Caption: Experimental workflow for synthesis and purification.
References
Thermal and chemical stability of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone. It is designed to address common questions and troubleshooting scenarios related to the thermal and chemical stability of this highly reactive intermediate. Our goal is to empower you with the scientific rationale behind best practices for its handling, storage, and use in your experiments.
I. Compound Overview and Inherent Instability
This compound is a halogenated α-chloroketone derivative of thiophene. Its utility as a synthetic building block stems from its high reactivity, which is also the source of its inherent instability. The molecule possesses several reactive sites, primarily due to the electron-withdrawing effects of the carbonyl group, the α-chloro substituent, and the dibrominated thiophene ring. Understanding these structural features is critical to predicting its behavior and preventing unwanted degradation.
The primary drivers of its chemical reactivity are:
-
The α-Haloketone Moiety: This functional group is highly susceptible to nucleophilic attack. The carbonyl group polarizes the adjacent carbon-chlorine bond, making the α-carbon highly electrophilic and prone to SN2 reactions.
-
The Thiophene Ring: While aromatic and generally stable, the thiophene ring can be susceptible to oxidative and photolytic degradation.[1] The bromine substituents further modify its electronic properties.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. A temperature of 2-8°C is recommended. One supplier suggests a general retest interval of 12 months for their research products when stored properly, which is a good practice to adopt.[2] Avoid exposure to light, moisture, and air to minimize photolytic, hydrolytic, and oxidative degradation.
Q2: I've noticed the solid material developing a yellowish or brownish tint over time. What does this indicate?
A2: Discoloration is a common indicator of degradation. This could be due to several factors, including slow decomposition upon exposure to air and light, or self-condensation reactions. If you observe significant color change, it is advisable to re-analyze the purity of the material before use, for example, by HPLC or TLC.
Q3: Is this compound compatible with protic solvents like methanol or ethanol in a reaction?
A3: Caution is advised when using protic solvents, especially with bases. Protic solvents can act as nucleophiles, particularly under basic conditions, leading to solvolysis where the chloro group is displaced by an alkoxy group. If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible duration.
Q4: What classes of reagents are incompatible with this compound?
A4: Due to its electrophilic nature, this compound is incompatible with a range of nucleophilic and basic reagents. Below is a summary of key incompatibilities.
| Incompatible Reagent Class | Rationale for Incompatibility | Potential Undesired Products |
| Strong Bases | Deprotonation at the α-carbon can lead to complex side reactions, including Favorskii rearrangement or elimination. | Cyclopropanones, α,β-unsaturated ketones |
| Primary & Secondary Amines | Highly nucleophilic; will readily displace the chloride via SN2 reaction. | α-Amino ketones |
| Thiols & Thiolates | Potent nucleophiles that will readily displace the chloride. | α-Thio ketones |
| Strong Reducing Agents | The carbonyl group can be reduced to an alcohol. | 2-Chloro-1-(3,4-dibromo-2-thienyl)ethanol |
| Water/Moisture | Can lead to slow hydrolysis of the α-chloro group, especially at non-neutral pH. | α-Hydroxy ketone |
Q5: What is the expected thermal stability of this compound? At what temperature does it start to decompose?
III. Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Low or no yield in a nucleophilic substitution reaction. | 1. Degradation of starting material: The compound may have degraded during storage. 2. Competing side reactions: The nucleophile used might be too basic, leading to elimination or other pathways. 3. Reaction temperature is too high: Thermal decomposition of the starting material or product. | 1. Verify starting material purity: Use techniques like NMR or LC-MS to confirm the integrity of the compound before starting the reaction. 2. Use a less basic nucleophile or a non-nucleophilic base: If a base is required, use one that is sterically hindered and non-nucleophilic (e.g., DBU, Proton-Sponge®) to favor the desired substitution.[4] 3. Lower the reaction temperature: Run the reaction at 0°C or below to minimize thermal degradation and side reactions. |
| Formation of multiple unexpected byproducts. | 1. Presence of moisture: Water can act as a nucleophile, leading to the corresponding α-hydroxy ketone. 2. Reaction with solvent: If using a nucleophilic solvent (e.g., an alcohol), solvolysis may be occurring. 3. Photodegradation: Thiophene-containing compounds can be light-sensitive.[1] | 1. Ensure anhydrous conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere. 2. Use a non-nucleophilic solvent: Switch to aprotic, non-nucleophilic solvents like THF, dioxane, or toluene. 3. Protect the reaction from light: Wrap the reaction vessel in aluminum foil. |
| Reaction mixture turns dark or tar-like. | Extensive decomposition: This can be caused by excessive heat, a highly reactive nucleophile, or prolonged reaction times. | Re-evaluate reaction conditions: Use a lower temperature, a less reactive nucleophile, or shorter reaction times. Consider adding the α-chloroketone slowly to a solution of the nucleophile to maintain a low concentration of the electrophile and minimize self-reaction. |
IV. Experimental Protocols for Stability Assessment
For critical applications, it is prudent to experimentally determine the stability of a specific batch of this compound. Here are standardized protocols for assessing its thermal and chemical stability.
Protocol 1: Determination of Thermal Stability via TGA and DSC
This protocol will help you determine the onset of thermal decomposition and identify any phase transitions.
A. Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature as per the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into a clean TGA crucible (ceramic or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min for at least 20 minutes to create an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp up the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). The onset of decomposition is typically defined as the temperature at which a 5% mass loss is observed.
B. Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument with a known standard (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Set the temperature program:
-
Equilibrate at 25°C.
-
Ramp up the temperature from 25°C to a temperature just below the decomposition onset found by TGA (e.g., 200°C) at a heating rate of 10°C/min.
-
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). Endothermic peaks will indicate melting or other phase transitions, while exothermic peaks can indicate decomposition or crystallization.
Caption: Workflow for assessing thermal stability using TGA and DSC.
Protocol 2: Forced Degradation Study for Chemical Stability
This study exposes the compound to various stress conditions to understand its degradation pathways. A stability-indicating HPLC method should be developed beforehand to separate the parent compound from its degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by the stability-indicating HPLC method.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample (stored under normal conditions). Calculate the percentage degradation and identify major degradation products if possible (e.g., by LC-MS).
V. Mechanistic Insights into Instability
The high reactivity of α-haloketones is a well-documented phenomenon in organic chemistry. The primary site of nucleophilic attack can vary, leading to different outcomes.
Caption: Competing reaction pathways for α-haloketones.
This guide is intended to provide a framework for the safe and effective use of this compound. As with any reactive chemical, a thorough understanding of its properties is paramount to successful research.
References
Proper handling and storage procedures for 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Technical Support Center: 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Welcome to the technical support guide for this compound (CAS: 62673-71-6). This document is intended for researchers, scientists, and drug development professionals. It provides essential information on proper handling, storage, and troubleshooting for experiments involving this versatile but hazardous chemical intermediate. Our goal is to ensure both the integrity of your experiments and the safety of laboratory personnel.
Compound Identification and Physicochemical Properties
This compound is an α-haloketone, a class of molecules known for their utility as building blocks in organic synthesis due to their high reactivity.[1] The key feature is the electrophilic carbon of the chloroacetyl group, which is highly susceptible to nucleophilic substitution.[2]
| Property | Value | Source |
| CAS Number | 62673-71-6 | [3][4] |
| Molecular Formula | C₆H₃Br₂ClOS | [3][5] |
| Molecular Weight | 318.41 g/mol | [3][5] |
| IUPAC Name | 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | [3] |
| Appearance | Solid (based on melting point) | [6] |
| Melting Point | 96-98 °C | [6] |
| Flash Point | 96 °C |
Critical Safety and Hazard Information
DANGER: This compound is classified as highly hazardous. Strict adherence to safety protocols is mandatory. The GHS classification indicates multiple routes of toxicity.[3]
| Pictogram | GHS Hazard Class | Hazard Statement |
|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3] | |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[3] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3] |
Frequently Asked Questions (FAQs)
Handling & Personal Protective Equipment (PPE)
Q: What is the absolute minimum PPE required when working with this compound?
A: Due to its severe hazard profile, including acute toxicity and causing serious eye damage, comprehensive PPE is non-negotiable.[3]
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is highly recommended.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is advised.
-
Respiratory Protection: All handling of the solid powder or solutions must be done inside a certified chemical fume hood to avoid inhalation.[7] If there is any risk of exposure outside a fume hood, a properly fitted respirator is necessary.
Storage & Stability
Q: What are the optimal storage conditions for long-term stability?
A: Proper storage is critical to prevent degradation. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] A desiccator is recommended to protect it from moisture, which can lead to slow hydrolysis of the reactive chloroacetyl group. The material should be stored locked up, accessible only to authorized personnel.[7]
Q: The material has been stored for over a year. Is it still viable?
A: One supplier recommends retesting the material 12 months after receipt.[8] This suggests that gradual degradation can occur, especially if storage conditions were not ideal. Before use in a critical synthesis, it is best practice to verify the purity via techniques like NMR, LC-MS, or by checking its melting point.
Q: What materials and chemicals are incompatible with this compound?
A: As a reactive α-haloketone, it is incompatible with:
-
Strong bases: Can cause dehydrohalogenation or other unwanted side reactions.
-
Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.
-
Nucleophiles: This is the basis of its synthetic utility, but it also means it will react with unintended nucleophiles.[2] Avoid contact with water/moisture, alcohols, amines, and thiols during storage.
Experimental Procedures
Q: What solvents are recommended for dissolving this compound?
A: Choose aprotic solvents that will not react with the compound. Common choices for reactions involving α-haloketones include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol unless they are intended as reagents.
Q: How should I properly dispose of waste containing this chemical?
A: All waste (solid and liquid) must be treated as hazardous. Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[7] Do not dispose of it down the drain.
Troubleshooting Guide for Synthesis
This section addresses common issues encountered during reactions involving this compound.
Scenario 1: Low or No Yield in a Nucleophilic Substitution Reaction
Q: I'm reacting the compound with a nucleophile (e.g., an amine or thiol), but my yield is poor or I'm only recovering starting material. What went wrong?
A: This is a common issue that can often be traced back to one of several factors. The following decision tree illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield reactions.
Expert Analysis:
-
Starting Material Integrity: The most common point of failure. As mentioned, this reagent can degrade.[8] Verifying its identity and purity is the essential first step.
-
Solvent Purity: The presence of water or other protic impurities in your solvent can consume your starting material or reagents. Using freshly dried, anhydrous solvents is crucial.
-
Base Addition: Many nucleophilic substitution reactions of this type require a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl that is formed as a byproduct. Without it, the reaction mixture will become acidic, protonating your nucleophile and shutting down the reaction.
Scenario 2: Observation of Multiple Byproducts
Q: My reaction is messy, and TLC/LC-MS shows multiple spots/peaks. What's happening?
A: The high reactivity of the α-haloketone can lead to side reactions if conditions are not carefully controlled.
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may be seeing double-alkylation products. Consider using a protecting group strategy.
-
Elimination Reactions: In the presence of a strong, sterically hindered base, you might be promoting an elimination reaction instead of substitution.
-
Self-condensation: Under certain basic conditions, enolates can form, leading to self-condensation products. Running the reaction at a lower temperature can often mitigate this.
Standard Protocol for Safe Handling and Weighing
This protocol must be performed inside a certified chemical fume hood.
-
Preparation:
-
Don all required PPE: face shield, safety goggles, lab coat, and double gloves.
-
Designate a specific area within the fume hood for handling.
-
Place a weighing paper on an analytical balance inside the hood. Tare the balance.
-
-
Dispensing:
-
Carefully open the reagent bottle. Avoid creating airborne dust.
-
Using a clean, dedicated spatula, carefully transfer an approximate amount of the solid to the weighing paper.
-
Securely close the reagent bottle immediately.
-
-
Weighing & Transfer:
-
Record the precise weight.
-
Carefully fold the weighing paper and transfer the solid directly into the reaction vessel, which should already be in the fume hood.
-
-
Decontamination & Cleanup:
-
Wipe the spatula and any contaminated surfaces with a solvent-soaked cloth (e.g., ethanol).
-
Dispose of the weighing paper and cleaning cloths in the designated solid hazardous waste container.
-
Remove outer gloves and dispose of them in the hazardous waste.
-
Caption: Core safety logic for handling hazardous chemical intermediates.
References
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 62673-71-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 62673-71-6 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. biosynth.com [biosynth.com]
Troubleshooting the reaction mechanism of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone formation
Answering the user's request.## Technical Support Center: Synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. Today, we will address the intricacies of forming this compound, a key intermediate in various synthetic pathways. This document provides in-depth troubleshooting advice, detailed protocols, and a mechanistic overview to ensure the success of your experiments.
Understanding the Core Reaction: Friedel-Crafts Acylation of 3,4-Dibromothiophene
The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves reacting 3,4-dibromothiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction of chloroacetyl chloride and the Lewis acid.[3] The electron-rich thiophene ring then attacks this acylium ion. Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 (or α) position because the resulting carbocation intermediate (a sigma complex) is more stabilized by resonance, with three contributing resonance structures, compared to only two for attack at the C3 (or β) position.[4][5]
In our substrate, 3,4-dibromothiophene, the C3 and C4 positions are blocked. The two bromine atoms, while being electron-withdrawing and thus deactivating the ring, still direct electrophilic attack to the vacant C2 and C5 positions.[6] Therefore, the acylation is highly regioselective for the desired 2-position.
Reaction Mechanism Pathway
Caption: Figure 1: Friedel-Crafts acylation mechanism for this compound formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is very low, or the reaction did not proceed at all. What are the likely causes?
This is the most common issue and can stem from several factors related to the reactants and reaction conditions.
-
Cause A: Inactive Lewis Acid Catalyst
-
Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[6] Any moisture in your glassware, solvent, or starting materials will hydrolyze and deactivate the catalyst, halting the reaction.[7]
-
Solution:
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Solvent: Use a freshly opened bottle of an anhydrous grade solvent (e.g., dichloromethane, carbon disulfide) or distill the solvent over a suitable drying agent like calcium hydride.[8]
-
Catalyst: Use a freshly opened bottle of AlCl₃. If the bottle is old, the catalyst may appear clumpy or discolored, indicating hydrolysis.
-
-
-
Cause B: Insufficient Catalyst Loading
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[6] This is because the ketone group in the product is also a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[9]
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the chloroacetyl chloride. For particularly deactivated substrates, increasing the loading to 1.5 equivalents may be beneficial.
-
-
Cause C: Deactivated Aromatic Ring
-
Explanation: The two electron-withdrawing bromine atoms on the thiophene ring deactivate it towards electrophilic aromatic substitution, making the reaction inherently more challenging than with unsubstituted thiophene.[4][6]
-
Solution:
-
Temperature Control: While the initial addition of reagents should be done at a low temperature (0 °C) to control the exothermic reaction, the reaction may require gentle warming or an extended period at room temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Choice of Lewis Acid: While AlCl₃ is standard, other Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can sometimes offer milder conditions, though they may be less reactive.[8][10]
-
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Figure 2: A logical workflow for troubleshooting low-yield reactions.
Question 2: My TLC/NMR analysis shows multiple unexpected spots/peaks. What are the potential side products?
The formation of impurities often points to issues with temperature control or substrate purity.
-
Cause A: Thiophene Ring Decomposition
-
Explanation: Thiophene and its derivatives can be sensitive to highly acidic conditions and may decompose or polymerize, especially at elevated temperatures, leading to the formation of intractable tars.[11][12]
-
Solution:
-
Maintain low temperatures (0 °C to 5 °C) during the addition of the Lewis acid and chloroacetyl chloride.
-
Allow the reaction to warm to room temperature slowly. Avoid aggressive heating unless TLC analysis shows no product formation at ambient temperature.
-
Ensure a prompt workup once the reaction is complete to minimize the product's exposure to the acidic environment.
-
-
-
Cause B: Impure Starting Material
-
Explanation: The starting material, 3,4-dibromothiophene, may contain other isomers such as 2,3-dibromothiophene or 3-bromothiophene.[13][14] Acylation of these impurities will lead to different regioisomeric products, complicating purification.
-
Solution: Verify the purity of your 3,4-dibromothiophene starting material by ¹H NMR or GC-MS before beginning the reaction. If necessary, purify it by vacuum distillation.[15]
-
Question 3: I'm having trouble with the reaction workup and product isolation. What is the best procedure?
A clean workup is critical for obtaining a pure product.
-
Problem: Violent or Incomplete Quenching
-
Explanation: The reaction mixture contains the AlCl₃-ketone complex, which reacts exothermically with water. Adding water directly to the reaction mixture can be hazardous and lead to side reactions.
-
Recommended Protocol: The standard and safest method is to slowly pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. The acid helps to break down the aluminum complexes and keep aluminum salts dissolved in the aqueous phase.
-
-
Problem: Emulsion Formation During Extraction
-
Explanation: Aluminum salts can sometimes cause emulsions during the aqueous/organic extraction phase.
-
Solution: After separating the bulk of the organic layer, wash it with a saturated solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous phase, which helps to break emulsions and further removes water from the organic layer.[4]
-
-
Problem: Difficulty in Purification
-
Explanation: The crude product may contain unreacted starting material or side products that are difficult to separate.
-
Solution:
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective for separating the slightly more polar ketone product from the nonpolar starting material.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient final purification step.
-
-
Quantitative Data & Experimental Protocols
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Potential Impact |
| Lewis Acid | AlCl₃ | Strong catalyst, ensures reaction with deactivated ring. Moisture sensitive.[10] |
| Catalyst Stoichiometry | 1.1 - 1.2 eq | Prevents catalyst deactivation by product complexation. <1.0 eq leads to low conversion.[6][9] |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert, and effectively dissolves reactants. Must be dry.[8] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exotherm. Warming may be needed to drive the reaction to completion.[6] |
| Reaction Time | 2 - 6 hours | Monitor by TLC. Prolonged time can lead to decomposition.[12] |
| Quenching Method | Ice / conc. HCl | Safely hydrolyzes the reaction complex and aids in separation.[16] |
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chloroacetyl chloride is highly corrosive and a lachrymator.[17]
Materials:
-
3,4-Dibromothiophene (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Add anhydrous DCM to the flask via cannula or syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. A yellow-orange complex should form.
-
Substrate Addition: Dissolve 3,4-dibromothiophene (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Stir for 2-6 hours, monitoring the consumption of the starting material by TLC (e.g., using 10% Ethyl Acetate/Hexanes as eluent).
-
Workup (Quenching): In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture into this ice/HCl slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl
-
Water
-
Saturated NaHCO₃ solution (Caution: CO₂ evolution)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure product.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [guidechem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. 2,3-Dibromothiophene synthesis - chemicalbook [chemicalbook.com]
- 16. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 17. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
Analysis of common impurities in 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. Our goal is to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to ensure the success of your experiments.
I. Synthesis Overview: Friedel-Crafts Acylation of 3,4-Dibromothiophene
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution involves the reaction of 3,4-dibromothiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]
The reaction proceeds through the formation of a highly electrophilic acylium ion from chloroacetyl chloride and the Lewis acid.[4][5] This acylium ion is then attacked by the electron-rich thiophene ring. The regioselectivity of this reaction is a critical aspect. For thiophene and its derivatives, electrophilic substitution is strongly favored at the C2 and C5 positions due to the superior resonance stabilization of the resulting intermediate carbocation.[6] In the case of the symmetric 3,4-dibromothiophene, acylation at either the C2 or C5 position yields the same desired product.
Figure 1: General workflow for the synthesis of this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues and questions that may arise during the synthesis and purification of this compound.
A. Common Impurities and Their Identification
Q1: What are the most common impurities I should expect in my crude product?
A1: Based on the reaction mechanism and starting materials, the most probable impurities are:
-
Unreacted 3,4-Dibromothiophene: Incomplete reaction will leave the starting thiophene derivative in your crude product.
-
Diacylated Byproduct (2,5-Di(chloroacetyl)-3,4-dibromothiophene): Although Friedel-Crafts acylation deactivates the aromatic ring to further substitution, forcing conditions (e.g., high temperature, excess acylating agent) can lead to a second acylation at the C5 position.[2][3]
-
Chloroacetic Acid: Hydrolysis of the chloroacetyl chloride reactant or the product's chloromethyl group during workup can form chloroacetic acid.[7]
-
Polymeric/Tarry Materials: Thiophene and its derivatives are susceptible to polymerization or degradation in the presence of strong Lewis acids, especially at elevated temperatures, leading to the formation of intractable tars.[8]
Figure 2: Logical relationships of common impurity formations.
Q2: How can I identify these impurities using NMR spectroscopy?
A2: ¹H and ¹³C NMR are powerful tools for identifying the product and impurities. Below is a table of predicted and known chemical shifts for the key species.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key Identifying Features |
| This compound (Product) | ~7.5 (s, 1H, H-5), ~4.8 (s, 2H, -CH₂Cl) | ~185 (C=O), ~138 (C2), ~130 (C5), ~125 (C3), ~120 (C4), ~45 (-CH₂Cl) | Singlet for the thiophene proton and a singlet for the chloromethyl protons. |
| 3,4-Dibromothiophene (Starting Material) | ~7.3 (s, 2H, H-2, H-5) | ~125 (C2, C5), ~115 (C3, C4) | A single peak in the aromatic region integrating to two protons. |
| 2,5-Di(chloroacetyl)-3,4-dibromothiophene (Diacylated Byproduct) | ~5.0 (s, 4H, -CH₂Cl) | ~184 (C=O), ~140 (C2, C5), ~122 (C3, C4), ~46 (-CH₂Cl) | Absence of signals in the aromatic region and a single peak for the two equivalent chloromethyl groups. |
| Chloroacetic Acid | ~4.1 (s, 2H, -CH₂Cl) | ~175 (C=O), ~41 (-CH₂Cl) | A singlet for the methylene protons and a carboxylic acid peak in the ¹³C NMR. |
Q3: What should I look for in an HPLC analysis of my crude product?
A3: Reversed-phase HPLC (RP-HPLC) is an excellent method for assessing the purity of your product. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile (or methanol), often with a small amount of acid like phosphoric or formic acid.[9][10][11]
-
Expected Elution Order: In RP-HPLC, less polar compounds elute earlier. You would typically expect the following elution order: 3,4-dibromothiophene (least polar) > this compound > 2,5-Di(chloroacetyl)-3,4-dibromothiophene > Chloroacetic acid (most polar).
-
Detection: The aromatic compounds can be detected by UV spectrophotometry, typically around 254 nm or a wavelength closer to the λmax of the acylated thiophene system.
B. Troubleshooting Common Experimental Issues
Q1: My reaction is very slow or is not proceeding to completion. What can I do?
A1:
-
Catalyst Activity: Ensure your Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Lewis acids are highly hygroscopic and will be deactivated by moisture.
-
Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature. While higher temperatures can increase the rate, they can also promote side reactions and polymerization.[8] A gradual increase in temperature from 0°C to room temperature is often a good starting point.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane or carbon disulfide are common choices. Ensure the solvent is anhydrous.
Q2: I am observing a lot of dark, tarry material in my reaction flask. How can I prevent this?
A2: Tar formation is a common issue in Friedel-Crafts reactions with thiophenes.[8]
-
Control Temperature: Maintain a low reaction temperature, especially during the addition of the Lewis acid and acylating agent.
-
Order of Addition: Adding the Lewis acid to the mixture of the thiophene and acyl chloride is sometimes preferred to pre-complexing the acyl chloride with the Lewis acid, which can create a highly reactive species that promotes polymerization.
-
Purity of Starting Materials: Ensure your 3,4-dibromothiophene is pure, as impurities can promote polymerization.
Q3: My crude product is an oil and is difficult to handle. What should I do?
A3: While the product is expected to be a solid, a high concentration of impurities can result in an oily crude product.
-
Initial Purification: Attempt to remove highly soluble impurities by triturating the oil with a non-polar solvent like hexanes. This may induce crystallization of the product.
-
Column Chromatography: If trituration fails, column chromatography is the most effective way to separate the product from the impurities causing it to oil out.
C. Purification Strategies
Q1: What is the best way to purify the crude product?
A1: A two-step purification process is often most effective:
-
Column Chromatography: This is the primary method for separating the product from unreacted starting materials and byproducts.
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.
Q2: Can you provide a detailed protocol for column chromatography?
A2:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically used.[12] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing your product.
-
Protocol:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample and carefully load it onto the top of the column.
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent to elute the desired product.
-
Analyze the collected fractions by TLC to identify and combine the pure product fractions.
-
Q3: What solvent system is recommended for recrystallization?
A3: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent Systems: Ethanol, isopropanol, or acetone could be good starting points.[13]
-
Two-Solvent Systems: A combination of a soluble solvent (like dichloromethane or ethyl acetate) and an anti-solvent (like hexanes or petroleum ether) is often effective.[13]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.
-
If using a two-solvent system, slowly add the anti-solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
III. References
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Retrieved from --INVALID-LINK--
-
Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Friedel–Crafts reaction. (2024, April 26). In Wikipedia. --INVALID-LINK--
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data & Info. --INVALID-LINK--
-
Problem using Chloroacetyl Chloride. (n.d.). Yufeng. Retrieved from --INVALID-LINK--
-
A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. --INVALID-LINK--
-
Separation of Ethanone, 1-(2-chlorophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange. --INVALID-LINK--
-
Predict - NMRium demo. (n.d.). Retrieved from --INVALID-LINK--
-
2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone. (n.d.). EvitaChem. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Biosynth. Retrieved from --INVALID-LINK--
-
2-bromo-1-(3-chloro-2-thienyl)-1-ethanone. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). National Library of Medicine. Retrieved from --INVALID-LINK--
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from --INVALID-LINK--
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Retrieved from --INVALID-LINK--
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--
-
Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). University of California, Davis. Retrieved from --INVALID-LINK--
-
1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
-
13C NMR Spectroscopy. (n.d.). Georg Thieme Verlag KG. Retrieved from --INVALID-LINK--
-
-
A Validated RP-HPLC Method for the Determination of... (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from --INVALID-LINK--
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. --INVALID-LINK--
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Library of Medicine. Retrieved from --INVALID-LINK--
-
A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Friedel-Crafts synthesis - How is HCl produced? (2015, February 2). Chemistry Stack Exchange. --INVALID-LINK--
-
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from --INVALID-LINK--
-
2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--
-
Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. Retrieved from --INVALID-LINK--
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. --INVALID-LINK--
-
2-chloro-1-(thiophen-2-yl)ethan-1-one. (n.d.). Chemspace. Retrieved from --INVALID-LINK--
-
US2432991A - Acylation of thiophene. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Ethanone, 1-(2-chlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 29683-77-0|2-Chloro-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Challenges in scaling up the production of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Technical Support Center: Production of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Welcome to the technical support guide for the synthesis and scale-up of this compound (CAS: 62673-71-6). This document is intended for researchers, chemists, and production managers working on the synthesis of this important α-haloketone intermediate. The presence of two adjacent electrophilic centers, the α-halocarbon and the carbonyl group, makes this compound a valuable building block in organic synthesis.[1]
The primary route for synthesizing this compound is the Friedel-Crafts acylation of 3,4-dibromothiophene with chloroacetyl chloride.[2] This guide provides troubleshooting advice and answers to frequently asked questions to address challenges that may arise during the scale-up of this process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My Friedel-Crafts acylation reaction is showing low conversion or is not proceeding to completion. What are the potential causes and how can I fix this?
Potential Causes & Solutions:
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the ketone product can form a complex with the catalyst, rendering it inactive.[3][4][5]
-
Solution: Ensure at least 1.1 equivalents of AlCl₃ are used relative to the chloroacetyl chloride. For challenging substrates, a higher excess may be necessary.
-
-
Catalyst Quality: Aluminum chloride is highly hygroscopic. Contamination with moisture will deactivate the catalyst.
-
Solution: Use freshly opened, high-purity AlCl₃. Handle the catalyst in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen/argon) to prevent exposure to moisture.
-
-
Reaction Temperature: While higher temperatures can accelerate the reaction, they can also lead to the decomposition of starting materials or the formation of byproducts.
-
Solution: The optimal temperature is substrate-dependent. It is advisable to start the reaction at a lower temperature (0-5 °C) and slowly warm to room temperature or slightly above, monitoring the reaction progress by TLC or HPLC.
-
-
Deactivated Substrate: The two bromine atoms on the thiophene ring are electron-withdrawing and can deactivate the ring towards electrophilic substitution, making the reaction sluggish.
-
Solution: A more forcing Lewis acid or higher reaction temperatures may be necessary. However, this must be balanced against the risk of side reactions.
-
Q2: I am observing significant amounts of impurities and byproducts in my crude product. How can I improve the reaction's selectivity?
Potential Causes & Solutions:
-
Positional Isomers: While Friedel-Crafts acylation of thiophene derivatives strongly favors substitution at the 2-position (alpha to the sulfur), some substitution at the 3-position (beta to the sulfur) can occur, especially under harsh conditions.[2]
-
Solution: Maintain a lower reaction temperature to favor the kinetically preferred 2-acylation product.
-
-
Di-acylation: Although less common in acylation than alkylation due to the deactivating nature of the ketone product, di-acylation can occur if the reaction conditions are too harsh.[5][6]
-
Solution: Use a controlled stoichiometry of the acylating agent and add it portion-wise to the reaction mixture to avoid localized high concentrations.
-
-
Decomposition: Thiophene rings can be sensitive to strong Lewis acids, leading to ring-opening or polymerization, especially at elevated temperatures.[7]
-
Solution: Use a milder Lewis acid if possible (e.g., SnCl₄, ZnCl₂).[7] However, this may require longer reaction times or higher temperatures. Careful optimization is key.
-
Q3: The work-up procedure is problematic, leading to product loss and the formation of emulsions. What is the best way to isolate the product?
Potential Causes & Solutions:
-
Improper Quenching: The quenching of the AlCl₃ complex is highly exothermic and can lead to product degradation if not controlled.
-
Solution: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will break down the aluminum complexes and keep the temperature low.
-
-
Emulsion Formation: The presence of aluminum salts and other reaction byproducts can lead to the formation of stable emulsions during the aqueous work-up.
-
Solution: After quenching, ensure the aqueous layer is sufficiently acidic (pH < 1). If emulsions persist, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.[8]
-
Frequently Asked Questions (FAQs)
1. What is the expected regioselectivity of the Friedel-Crafts acylation on 3,4-dibromothiophene?
The acylation will predominantly occur at the 2-position (alpha to the sulfur atom). This is because the intermediate carbocation formed by attack at the 2-position is more stabilized by resonance, involving the lone pairs of the sulfur atom, compared to the intermediate formed by attack at the 3-position.[2]
2. What are the recommended purification methods for the final product?
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) is often effective for removing minor impurities.
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography is recommended.[8] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.
3. What are the key safety considerations when scaling up this synthesis?
-
Corrosive Reagents: Chloroacetyl chloride and aluminum chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The Friedel-Crafts acylation and the subsequent quenching step are highly exothermic. Ensure the reaction vessel is equipped with adequate cooling and that additions are done slowly and in a controlled manner to manage the heat generated.
-
HCl Gas Evolution: The reaction and work-up produce hydrogen chloride (HCl) gas. It is essential to have a gas trap or scrubber in place to neutralize the acidic fumes.
4. How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the consumption of the 3,4-dibromothiophene starting material and the formation of the product.
5. What are the typical storage conditions for this compound?
As an α-haloketone, the compound may be sensitive to light and moisture. It should be stored in a tightly sealed container in a cool, dry, and dark place.
Visual Aids
Proposed Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Key Reaction Parameters Summary
| Parameter | Recommendation | Rationale |
| Catalyst Stoichiometry | ≥ 1.1 equivalents of AlCl₃ | To overcome product-catalyst complexation.[3][5] |
| Initial Temperature | 0-5 °C | To control the initial exotherm and improve selectivity. |
| Solvent | Anhydrous, non-reactive (e.g., DCM, CS₂) | To prevent catalyst deactivation and side reactions. |
| Work-up Quench | Ice/conc. HCl | To effectively break down aluminum complexes and control the exotherm. |
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comprehensive Guide to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone: Synthesis, Characterization, and Application
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, especially those containing thiophene rings, are privileged structures due to their prevalence in a vast array of biologically active molecules. 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone emerges as a highly valuable and versatile intermediate. Its molecular architecture, featuring a dibrominated thiophene core coupled with a reactive α-chloro ketone functional group, provides a powerful toolkit for chemists to construct complex molecular frameworks.[1]
The two bromine atoms on the thiophene ring not only influence the electronic properties of the molecule but also serve as synthetic handles for further functionalization through cross-coupling reactions. The chloroacetyl group is a potent electrophilic site, highly susceptible to nucleophilic attack, making it an ideal precursor for the construction of various five- and six-membered heterocyclic systems.[1] This guide provides a full characterization of this reagent, a detailed protocol for its synthesis, a comparative analysis against viable alternatives, and a practical application in the synthesis of substituted thiazoles.
PART 1: Synthesis and Purification
The synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of 3,4-dibromothiophene, followed by the α-chlorination of the resulting ketone. The causality behind this sequence is clear: establishing the acetyl group on the thiophene ring is necessary before the α-position can be selectively halogenated.
Step 1: Synthesis of 1-(3,4-Dibromo-2-thienyl)-1-ethanone (Precursor)
The precursor is synthesized via the Friedel-Crafts acylation of 3,4-dibromothiophene. The choice of catalyst is critical; while aluminum chloride is a common Lewis acid, stannic chloride is superior for reactions involving thiophene as it minimizes polymerization side reactions.[2]
Step 2: α-Chlorination to Yield this compound
The subsequent α-chlorination of the methyl ketone is achieved under acidic conditions. The mechanism involves the acid-catalyzed formation of an enol intermediate, which then acts as a nucleophile, attacking the electrophilic chlorine source.[3][4][5][6] Sulfuryl chloride (SO₂Cl₂) is an effective and common reagent for this transformation.[7]
Detailed Experimental Protocol: Synthesis
Materials:
-
3,4-Dibromothiophene
-
Acetyl Chloride (CH₃COCl)
-
Stannic Chloride (SnCl₄)
-
Dry Benzene (or a suitable alternative solvent like dichloromethane)
-
Hydrochloric Acid (HCl), concentrated
-
Sulfuryl Chloride (SO₂Cl₂)
-
Ethyl Acetate
-
Dichloromethane
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
Procedure:
Part A: 1-(3,4-Dibromo-2-thienyl)-1-ethanone
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve 3,4-dibromothiophene (1.0 eq) and acetyl chloride (1.0 eq) in dry benzene.
-
Cool the mixture to 0 °C in an ice bath.
-
With efficient stirring, add freshly distilled stannic chloride (1.0 eq) dropwise over 40 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and stir the mixture for an additional hour at room temperature.
-
Hydrolyze the resulting addition product by slowly adding a mixture of water and concentrated HCl.
-
Separate the organic layer, wash with water, and dry over anhydrous CaCl₂.
-
Remove the solvent under reduced pressure. The crude 1-(3,4-dibromo-2-thienyl)-1-ethanone can be purified by vacuum distillation or recrystallization.
Part B: this compound
-
Dissolve the 1-(3,4-dibromo-2-thienyl)-1-ethanone (1.0 eq) from Part A in a suitable solvent mixture such as ethyl acetate/dichloromethane.
-
Add sulfuryl chloride (1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent by rotary evaporation to yield the crude product, which can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate mixture).
Caption: Workflow for the synthesis of this compound.
PART 2: Full Chemical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The physical and spectroscopic properties are summarized below.
| Property | Value | Source |
| CAS Number | 62673-71-6 | [8] |
| Molecular Formula | C₆H₃Br₂ClOS | [8] |
| Molecular Weight | 318.41 g/mol | [8] |
| Appearance | Off-white to yellow solid | Inferred |
| Melting Point | 96-98 °C | [9] |
| Solubility | Soluble in acetone, DCM, THF, ethyl acetate | Inferred |
Expected Spectroscopic Data
-
¹H-NMR (CDCl₃, 400 MHz): δ ~7.3-7.5 (s, 1H, thiophene-H), δ ~4.6-4.8 (s, 2H, -CH₂Cl). The exact chemical shift of the thiophene proton is influenced by the surrounding halogens.
-
¹³C-NMR (CDCl₃, 100 MHz): δ ~185 (C=O), δ ~135-140 (Thiophene C-Br), δ ~125-130 (Thiophene C-H), δ ~45 (-CH₂Cl). Four distinct signals are expected for the thiophene ring carbons.
-
IR (KBr, cm⁻¹): ν ~1670-1690 (strong, C=O stretch), ~3100 (weak, Ar C-H stretch), ~700-800 (C-Cl stretch).
-
Mass Spectrometry (EI): A complex molecular ion cluster around m/z 316/318/320/322 due to the isotopic distribution of two bromine atoms and one chlorine atom.
PART 3: Comparative Analysis with Alternative α-Haloketones
The utility of an intermediate is best understood in the context of available alternatives. Here, we compare this compound with two other commercially available α-haloketones.
-
Alternative 1: 2-Bromo-1-(4-chlorophenyl)ethanone[10]
-
Alternative 2: 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone[11][12]
| Feature | Target Compound | Alternative 1 | Alternative 2 |
| Structure | This compound | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone |
| Reactive Halogen | Chlorine (on acetyl) | Bromine (on acetyl) | Bromine (on acetyl) |
| Aromatic Core | 3,4-Dibromothiophene | 4-Chlorophenyl | 3-Chlorothiophene |
| Molecular Weight | 318.41 g/mol | 233.99 g/mol | 239.52 g/mol |
| Reactivity | Moderately reactive electrophile. The C-Cl bond is a good leaving group. | Higher reactivity due to the C-Br bond being a better leaving group than C-Cl. | Higher reactivity than the target compound due to the C-Br bond. |
| Synthetic Utility | Builds thiazoles with a 3,4-dibromothienyl substituent at the 4-position. Bromine atoms allow for subsequent cross-coupling. | Builds thiazoles with a 4-chlorophenyl substituent. | Builds thiazoles with a 3-chlorothienyl substituent. |
Field-Proven Insights:
The primary determinant in choosing between these reagents is the desired substitution pattern on the final heterocyclic product.
-
Choice of Target Compound: Select this reagent when the goal is to introduce a 3,4-dibromothienyl moiety, which can be further diversified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).
-
Choice of Alternatives: The bromo-alternatives offer higher reactivity, potentially allowing for milder reaction conditions or shorter reaction times. However, the C-Br bond's lability can sometimes lead to more side products. Alternative 1 introduces a simple chlorophenyl group, while Alternative 2 provides a differently functionalized thiophene core. The choice is dictated entirely by the synthetic target.
PART 4: Application in Hantzsch Thiazole Synthesis
A cornerstone application for α-haloketones is the Hantzsch Thiazole Synthesis, a classic and reliable method for constructing the thiazole ring.[13][14] The reaction condenses an α-haloketone with a thioamide.
The mechanism proceeds via an initial Sₙ2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon of the ketone, displacing the chloride.[15][16] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole product.[14]
Caption: Reaction pathway for the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dibromo-2-thienyl)thiazole
-
In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol (or methanol) as the solvent and a stir bar.
-
Heat the mixture to reflux (approx. 80 °C) with stirring for 2-4 hours. Monitor reaction progress by TLC.
-
After cooling to room temperature, the initial product may precipitate as the hydrochloride salt.[15]
-
Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate or saturated sodium bicarbonate) to neutralize the acid and precipitate the free base product.[16]
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Dry the solid product in a vacuum oven to obtain the purified 2-amino-4-(3,4-dibromo-2-thienyl)thiazole.
PART 5: Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound stands as a potent and strategically designed building block for synthetic chemistry. Its predictable reactivity at the α-chloro position, combined with the potential for further modification at the bromine-substituted sites, offers a dual-pronged approach to molecular complexity. While alternative reagents like α-bromoketones provide enhanced reactivity, the specific substitution pattern and synthetic potential of the title compound secure its place as an indispensable tool for researchers and drug development professionals aiming to construct novel thiophene-containing heterocyclic entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 62673-71-6 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. synarchive.com [synarchive.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemhelpasap.com [chemhelpasap.com]
A Senior Application Scientist's Guide to Interpreting NMR Data of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
For professionals engaged in pharmaceutical research, medicinal chemistry, and materials science, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of discovery. The title compound, 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, presents a compelling case study in spectral interpretation, where the cumulative electronic effects of multiple halogen substituents and a carbonyl group on a thiophene ring create a unique and information-rich NMR spectrum.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this molecule. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and the observed spectral features. This comparative analysis is designed to equip researchers with the expertise to confidently interpret similar polysubstituted heterocyclic systems.
Predicted NMR Spectral Data: A Quantitative Overview
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of each atom in a molecule.[1] For this compound, the spectrum is simplified by the presence of only two distinct proton environments and six carbon environments. The predicted chemical shifts, based on computational algorithms that factor in substituent chemical shifts (SCS), are summarized below.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-5 | ~7.6 | Singlet (s) | - |
| -C(=O)CH ₂Cl | ~4.7 | Singlet (s) | - |
| C =O | - | - | ~185 |
| C-2 | - | - | ~140 |
| C-5 | - | - | ~130 |
| C-3 | - | - | ~120 |
| C-4 | - | - | ~118 |
| -C(=O)C H₂Cl | - | - | ~46 |
| Predicted data generated using publicly available NMR prediction algorithms. |
In-Depth Spectral Interpretation: Unraveling Substituent Effects
The interpretation of an NMR spectrum hinges on understanding how the electronic environment of a nucleus affects its resonance frequency.[4] In our target molecule, the interplay between the electron-withdrawing nature of the bromine, chlorine, and chloroacetyl substituents governs the observed chemical shifts.
¹H NMR Spectrum Analysis
The proton spectrum is remarkably simple, showing only two singlets.
-
Thiophene Proton (H-5) at ~7.6 ppm: The lone proton on the thiophene ring is significantly deshielded. Protons on unsubstituted thiophene resonate around 7.0-7.3 ppm.[4] The downfield shift to ~7.6 ppm is the cumulative result of deshielding by the adjacent sulfur atom, the ring current of the aromatic system, and, most importantly, the strong electron-withdrawing effect of the C-2 chloroacetyl group.[5] The two bromine atoms at C-3 and C-4 also contribute to this deshielding, albeit to a lesser extent on the distant H-5.[1] The signal appears as a singlet because there are no adjacent protons within a three-bond coupling distance.
-
Methylene Protons (-CH₂Cl) at ~4.7 ppm: This singlet corresponds to the two protons of the chloromethyl group. Its significant downfield shift is a classic example of the inductive effect.[6] These protons are alpha to two highly electronegative groups: the carbonyl oxygen and the chlorine atom. Both groups pull electron density away from the methylene carbon and, by extension, the protons, reducing their shielding and shifting their resonance frequency downfield.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C spectrum reveals all six unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O) at ~185 ppm: The carbonyl carbon is the most downfield signal, which is characteristic. Its position is influenced by the electronegativity of the oxygen atom and its sp² hybridization.
-
Thiophene Ring Carbons (C-2, C-3, C-4, C-5) from ~118 to ~140 ppm:
-
C-2 (~140 ppm): This carbon, directly attached to the electron-withdrawing chloroacetyl group, is the most deshielded of the ring carbons.
-
C-3 (~120 ppm) and C-4 (~118 ppm): These carbons are directly bonded to bromine atoms. The "heavy atom effect" of bromine can lead to a more shielded (upfield) position than might be expected based on electronegativity alone.[7] Their similar shifts reflect their similar chemical environments.
-
C-5 (~130 ppm): This carbon, bearing the lone proton, resonates at a position influenced by the adjacent sulfur and the bromine at C-4.
-
-
Methylene Carbon (-CH₂Cl) at ~46 ppm: This sp³ hybridized carbon is deshielded by the directly attached chlorine and the adjacent carbonyl group, causing it to appear significantly downfield compared to a typical alkyl carbon.
A Comparative Analysis: Isolating Substituent Effects
To truly appreciate the electronic contributions of the substituents, it is instructive to compare the spectrum of our target molecule with those of its structural precursors. This comparison validates our assignments and provides a deeper understanding of structure-property relationships.
Table 2: Comparative ¹H and ¹³C NMR Data of Thiophene Derivatives (in CDCl₃)
| Compound | H-2/H-5 (ppm) | H-3/H-4 (ppm) | Other ¹H (ppm) | C-2/C-5 (ppm) | C-3/C-4 (ppm) | Other ¹³C (ppm) |
| 3,4-Dibromothiophene[8] | 7.24 (s) | - | - | ~125 | ~112 | - |
| 1-(3,4-Dibromo-2-thienyl)-1-ethanone | ~7.5 (s, H-5) | - | ~2.6 (s, CH₃) | ~142 (C-2), ~129 (C-5) | ~119 (C-3), ~117 (C-4) | ~192 (C=O), ~28 (CH₃) |
| This compound | ~7.6 (s, H-5) | - | ~4.7 (s, CH₂Cl) | ~140 (C-2), ~130 (C-5) | ~120 (C-3), ~118 (C-4) | ~185 (C=O), ~46 (CH₂Cl) |
| *Predicted data. |
-
From 3,4-Dibromothiophene to 1-(3,4-Dibromo-2-thienyl)-1-ethanone: Adding an acetyl group at the C-2 position causes a significant downfield shift of the adjacent proton (now H-5) from 7.24 ppm to ~7.5 ppm. This highlights the strong electron-withdrawing and deshielding nature of the acetyl substituent. The ring carbons also shift accordingly, with C-2 becoming highly deshielded.
-
From Acetyl to Chloroacetyl: Replacing the methyl group of the acetyl with a chloromethyl group has the most dramatic effect on the side chain itself. The proton signal shifts from a typical methyl resonance at ~2.6 ppm to a highly deshielded methylene signal at ~4.7 ppm. The corresponding carbon shifts from ~28 ppm to ~46 ppm. This change is a direct consequence of substituting a hydrogen with a highly electronegative chlorine atom. A slight additional downfield shift is also observed for the thiophene proton (H-5), from ~7.5 ppm to ~7.6 ppm, indicating the slightly increased electron-withdrawing power of the chloroacetyl group compared to the acetyl group.
Experimental Protocol and Workflow
Achieving high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology for the analysis of halogenated thiophene derivatives.
Standard Operating Procedure for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃), chosen for its ability to dissolve the analyte and its well-defined residual solvent peaks.
-
Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS, 0.03% v/v), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer's magnet.
-
Lock the field frequency using the deuterium signal from the solvent (the "lock").
-
"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set a spectral width of ~12-15 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full proton relaxation between pulses, ensuring accurate signal integration.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity (via the Nuclear Overhauser Effect).
-
Spectral Width: Set a spectral width of ~220-240 ppm.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance (~1.1%) of the ¹³C isotope.
-
Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to ensure a flat spectral baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.
-
Workflow Visualization
The logical progression from sample to final structure is a critical, self-validating system.
Caption: Workflow for NMR data acquisition and analysis.
Alternative & Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, a multi-faceted analytical approach provides the most robust characterization.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Strengths for this Molecule | Weaknesses for this Molecule |
| NMR Spectroscopy | - Provides definitive atom connectivity and structural isomer information.- Non-destructive. | - Requires relatively pure sample (>95%).- Lower sensitivity than Mass Spectrometry. |
| Mass Spectrometry (MS) | - Provides highly accurate molecular weight and elemental formula (HRMS).- Isotopic pattern of Br₂Cl is highly characteristic and confirmatory.- High sensitivity (requires very little material). | - Does not provide information on atom connectivity (structural isomerism).- Fragmentation patterns can be complex to interpret. |
| X-ray Crystallography | - Provides the absolute, unambiguous 3D structure in the solid state.- Confirms atom connectivity and stereochemistry. | - Requires a suitable single crystal, which can be difficult to grow.- Structure may differ between solid state and solution. |
| Infrared (IR) Spectroscopy | - Confirms the presence of key functional groups (e.g., strong C=O stretch ~1680-1700 cm⁻¹). | - Provides limited information on the overall molecular skeleton. |
An integrated approach, where techniques are used to validate one another, represents the most authoritative methodology for structural confirmation.
Caption: Integrated workflow for structural elucidation.
By systematically analyzing the predicted NMR data and comparing it with structurally related compounds, we can confidently assign the structure of this compound. This guide illustrates a logical, evidence-based approach that combines predictive methods with foundational principles of spectroscopy, providing a reliable framework for researchers in the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 3. Visualizer loader [nmrdb.org]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dibromothiophene(3140-92-9) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,4-Dibromothiophene (3141-26-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of efficient and reliable research. The α-haloketone, 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, serves as a versatile building block in the synthesis of complex heterocyclic compounds, particularly thiophene derivatives which are prevalent in many pharmaceutical agents.[1] Its precise characterization is therefore not merely a procedural step but a critical checkpoint for ensuring the integrity of a synthetic pathway.
This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral features, present a robust experimental protocol, and objectively compare the utility of ¹H NMR with alternative analytical techniques for this specific application.
Part 1: Theoretical ¹H NMR Spectral Analysis and Structural Elucidation
The power of NMR spectroscopy lies in its ability to provide a detailed atomic-level map of a molecule.[2] For this compound, the ¹H NMR spectrum is remarkably simple yet highly informative, a direct consequence of its unique substitution pattern.
The molecular structure reveals two distinct proton environments, which will give rise to two signals in the ¹H NMR spectrum.[3]
Caption: Structure of this compound with key protons highlighted.
Analysis of Expected Signals:
-
The Thiophene Proton (H-5):
-
Chemical Shift (δ): The single proton on the thiophene ring is at the C-5 position. Its chemical environment is heavily influenced by the surrounding substituents. The sulfur heteroatom and the two bromine atoms at C-3 and C-4 are electron-withdrawing, which deshields the proton, shifting it downfield.[4][5] Furthermore, the acetyl group at C-2 exerts a significant deshielding effect.[6] Consequently, the signal for H-5 is expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm .
-
Multiplicity: Since there are no adjacent protons (the adjacent C-4 is substituted with bromine), this proton will not experience spin-spin coupling. Therefore, it will appear as a sharp singlet (s) .
-
Integration: This signal will integrate to represent one proton.
-
-
The Methylene Protons (-CH₂Cl):
-
Chemical Shift (δ): These two protons are on the carbon alpha to the carbonyl group and are also attached to a highly electronegative chlorine atom. Both the carbonyl group and the chlorine atom are strongly electron-withdrawing, causing significant deshielding.[7][8] This will shift the signal far downfield from a typical aliphatic proton, with an expected chemical shift in the range of 4.5 to 5.0 ppm .
-
Multiplicity: These two protons are chemically equivalent and have no neighboring protons to couple with. As a result, their signal will be a singlet (s) .
-
Integration: This signal will integrate to represent two protons.
-
Predicted ¹H NMR Data Summary
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift |
| Thiophene H-5 | 7.0 - 8.0 | Singlet (s) | 1H | Deshielded by two Br atoms, the sulfur heteroatom, and the C-2 acetyl group. |
| Methylene (-CH₂Cl) | 4.5 - 5.0 | Singlet (s) | 2H | Strongly deshielded by the adjacent carbonyl group and the terminal chlorine atom. |
The expected spectrum provides a clear and unique fingerprint for the molecule: two singlets with an integration ratio of 1:2. This simplicity makes ¹H NMR an exceptionally powerful tool for the primary identification and purity assessment of this compound.
Part 2: A Self-Validating Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, trustworthy data, a meticulous and well-understood experimental protocol is essential. The following procedure is designed to be self-validating, meaning that adherence to these steps inherently minimizes common sources of error.
Caption: Workflow for ¹H NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is a common, relatively non-polar solvent that effectively dissolves many organic compounds and provides a deuterium signal for the spectrometer's lock system.[6] The concentration is chosen to provide a good signal-to-noise ratio in a reasonable number of scans.
-
Trustworthiness: Add a small amount of tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal calibration point for chemical shifts.[3]
-
-
Instrument Setup:
-
Action: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Causality: The lock system compensates for any drift in the magnetic field, ensuring the stability and resolution of the spectrum.
-
Action: Perform tuning and shimming procedures.
-
Causality: Tuning matches the probe's electronics to the sample, maximizing sensitivity. Shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume, which is critical for achieving sharp, well-resolved peaks.[4]
-
-
Data Acquisition:
-
Action: Use a standard single-pulse sequence. Set the spectral width to approximately 12 ppm to ensure all expected signals are captured.
-
Causality: A standard pulse sequence is sufficient for this simple 1D proton experiment.
-
Action: Acquire 16 to 32 scans with a relaxation delay of 1-2 seconds.
-
Causality: Signal averaging over multiple scans improves the signal-to-noise ratio. A relaxation delay allows the nuclear spins to return to equilibrium between pulses, which is necessary for accurate signal integration.[2]
-
-
Data Processing:
-
Action: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Causality: The raw NMR signal (FID) is in the time domain; Fourier transformation converts it into the familiar spectrum of intensity versus frequency (chemical shift).[4]
-
Action: Perform phase and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Causality: Proper phasing ensures that all peaks are in the positive absorptive mode. Baseline correction provides a flat baseline, which is essential for accurate integration.
-
Action: Integrate the signals to determine the relative number of protons for each peak.
-
Causality: The area under an NMR peak is directly proportional to the number of protons it represents, providing crucial structural information.[9]
-
Part 3: Comparative Analysis with Alternative Analytical Techniques
While ¹H NMR is a premier tool for structural elucidation, a comprehensive characterization often involves complementary techniques. The choice of method depends on the specific question being asked—be it identity, purity, or molecular mass.
| Analytical Method | Principle | Information Provided for C₆H₃Br₂ClOS | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Measures the resonance of proton nuclei in a magnetic field. | Confirms proton environments, connectivity (via coupling), and relative proton count.[10] | Unambiguous structural information, quantitative capability, non-destructive.[11] | Lower sensitivity compared to MS, requires soluble sample. |
| ¹³C NMR Spectroscopy | Measures the resonance of ¹³C nuclei. | Determines the number of chemically distinct carbon environments (expect 6 signals). | Provides direct information on the carbon skeleton. | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms molecular weight (318.41 g/mol ) and shows a characteristic isotopic pattern due to Br and Cl atoms.[12] | Extremely high sensitivity, provides exact mass and formula (HRMS). | Provides no information on isomer connectivity, can be destructive. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirms the presence of the ketone functional group via a strong C=O stretching band (~1680-1700 cm⁻¹).[7] | Fast, simple, good for functional group identification. | Provides limited information on the overall molecular structure. |
| GC-MS / LC-MS | Chromatography coupled with mass spectrometry. | Assesses purity, separates the target compound from impurities, and confirms the mass of the pure compound.[13][14] | Gold standard for purity analysis and separation of complex mixtures. | Can require method development, may not be suitable for thermally labile compounds (GC). |
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. azooptics.com [azooptics.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
A Guide to the 13C NMR Spectral Analysis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone: A Predictive and Comparative Approach
For researchers and professionals engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug development, a comprehensive understanding of their molecular architecture is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules. This guide provides a detailed, predictive analysis of the 13C NMR spectrum of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, a polysubstituted thiophene derivative. In the absence of direct experimental data in publicly available literature, this guide leverages established substituent chemical shift (SCS) effects to forecast the spectrum, offering a valuable comparative framework for researchers working with similar compounds.
The Thiophene Core: A Privileged Scaffold
Thiophene and its derivatives are ubiquitous in medicinal chemistry and materials science, valued for their unique electronic properties and ability to mimic phenyl rings in biological systems.[1] The precise substitution pattern on the thiophene ring dramatically influences its physicochemical and pharmacological properties. Consequently, unambiguous structural confirmation is a critical step in the synthesis and development of thiophene-based molecules.
Predicting the 13C NMR Spectrum: An Evidence-Based Approach
The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment.[2] By analyzing the known effects of individual substituents on the thiophene ring, we can predict the approximate chemical shifts for each carbon atom in this compound. The additivity of substituent effects is a well-established principle in NMR spectroscopy, allowing for a reasonable estimation of chemical shifts in polysubstituted aromatic systems.[3][4]
Our predictive model is built upon the foundational 13C NMR data of thiophene and the incremental shifts induced by the chloro, bromo, and chloroacetyl substituents. The analysis considers both inductive and resonance effects of these groups on the electron density of the thiophene ring.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound, dissolved in a standard NMR solvent such as deuterochloroform (CDCl3).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~142-146 | Attached to the electron-withdrawing chloroacetyl group and influenced by the adjacent bromine atom. |
| C3 | ~112-116 | Directly bonded to a bromine atom, leading to a significant upfield shift due to the heavy atom effect. |
| C4 | ~115-119 | Also bonded to a bromine atom, with its chemical shift influenced by the adjacent C3-Br bond. |
| C5 | ~128-132 | Primarily influenced by the adjacent bromine at C4 and the sulfur heteroatom. |
| C=O | ~188-192 | The carbonyl carbon of the chloroacetyl group, typically found in this downfield region.[5] |
| -CH2Cl | ~45-49 | The methylene carbon adjacent to the carbonyl group and a chlorine atom. |
Comparative Analysis: Deconstructing the Substituent Effects
The predicted spectrum of this compound can be rationalized by comparing it to simpler, well-characterized thiophene derivatives.
-
Baseline Comparison: 2-Acetylthiophene The 13C NMR spectrum of 2-acetylthiophene shows the carbonyl carbon at approximately 190.7 ppm and the thiophene carbons at roughly 144.5 (C2), 133.8 (C3), 128.2 (C4), and 132.6 (C5) ppm.[5][6] This provides a starting point for understanding the influence of the acetyl group.
-
The Influence of Bromine: Bromine substitution on a thiophene ring generally causes an upfield shift (to a lower ppm value) for the directly attached carbon due to the "heavy atom effect."[3] The effect on adjacent carbons is also significant. For instance, in 3-bromothiophene, C3 is shifted upfield to around 110.1 ppm.[1] In our target molecule, the presence of two adjacent bromine atoms at C3 and C4 is expected to result in significant shielding of these carbons.
-
The Chloroacetyl Group's Impact: The chloroacetyl group is a strong electron-withdrawing group due to the electronegativity of both the oxygen and chlorine atoms.[7] This deshields the attached C2 carbon, shifting it downfield. The carbonyl carbon itself is characteristically found at a very downfield position.
The interplay of these electronic effects is visually summarized in the diagram below, illustrating how each substituent modulates the electron density of the thiophene ring.
Caption: Logical relationship of substituents and their electronic effects on the predicted 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Acquisition
To experimentally validate the predicted chemical shifts, a standard 13C NMR spectroscopic analysis would be performed. The following protocol outlines the key steps for acquiring a high-quality spectrum.
-
Sample Preparation:
-
Dissolve 10-20 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's field frequency using the deuterium signal from the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Employ a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).
-
Acquire a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.[1]
-
Use a relaxation delay of 2-5 seconds between pulses to ensure accurate signal integration, particularly for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Perform baseline correction to ensure a flat spectral baseline.
-
The workflow for this analytical process, from sample preparation to spectral interpretation, is illustrated in the following diagram.
Caption: Workflow for the 13C NMR spectral analysis of this compound.
Conclusion
This guide provides a robust, predictive framework for the 13C NMR spectral analysis of this compound. By systematically applying the principles of substituent chemical shift effects, we have generated a set of expected chemical shifts that can guide researchers in their structural elucidation efforts. The comparative analysis with known thiophene derivatives offers a deeper understanding of the electronic interplay of the various substituents. The outlined experimental protocol provides a clear and reproducible method for obtaining high-quality experimental data for validation. This comprehensive approach, grounded in established spectroscopic principles, serves as a valuable resource for scientists and professionals in the field of synthetic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oipub.com [oipub.com]
- 4. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 5. benchchem.com [benchchem.com]
- 6. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
For researchers, medicinal chemists, and quality control specialists, the unambiguous identification and characterization of complex synthetic intermediates are paramount. 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, a halogenated acetophenone derivative, presents a unique analytical challenge due to its intricate substitution pattern. This guide provides an in-depth analysis of its expected behavior under mass spectrometry, offering a predictive framework for its identification. Furthermore, we will objectively compare the capabilities of mass spectrometry with alternative analytical techniques, providing the experimental data and protocols necessary for a comprehensive evaluation.
Part 1: Elucidating the Molecular Fingerprint: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the primary analytical technique for volatile and semi-volatile compounds like this compound. The combination of chromatographic separation and mass-based detection provides a powerful tool for both identification and quantification.
Predicted Electron Ionization (EI) Mass Spectrum
The molecular weight of this compound is 318.41 g/mol , with a monoisotopic mass of approximately 315.796 Da.[1][2] A key feature of its mass spectrum will be the distinctive isotopic pattern of the molecular ion peak, resulting from the natural abundance of bromine (79Br:81Br ≈ 1:1) and chlorine (35Cl:37Cl ≈ 3:1).[3][4] This will produce a cluster of peaks at M, M+2, M+4, and M+6, with a characteristic intensity ratio, providing a high degree of confidence in the elemental composition of the molecular ion and its fragments.
The primary fragmentation pathways are expected to involve cleavages at the most labile bonds, primarily adjacent to the carbonyl group (α-cleavage), and losses of the halogen substituents.
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Monoisotopic) | Proposed Fragment Ion | Formula | Comments |
| 316/318/320/322 | Molecular Ion | [C₆H₃Br₂ClOS]⁺ | The isotopic cluster will be characteristic of two bromine and one chlorine atom. |
| 267/269/271 | [M-CH₂Cl]⁺ | [C₅HBr₂OS]⁺ | Result of α-cleavage, loss of the chloromethyl radical. This is expected to be a major fragment, forming the stable 3,4-dibromo-2-thienoyl cation. |
| 239/241/243 | [M-COCH₂Cl]⁺ | [C₄HBr₂S]⁺ | Subsequent loss of carbon monoxide (CO) from the thienoyl cation. |
| 49/51 | [CH₂Cl]⁺ | [CH₂Cl]⁺ | Chloromethyl cation, a common fragment in chloroacetyl compounds. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | While less likely due to the stability of the thienoyl cation, the acetyl cation may be observed. Its presence is a key diagnostic for acetylated compounds.[5] |
Experimental Protocol for GC-MS Analysis
This protocol is a robust starting point for the analysis, based on standard methods for halogenated aromatic compounds.[6][7]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for good separation of halogenated compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250-280°C.
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 40 to 400 to capture the molecular ion and key fragments.
-
-
Data Processing and Interpretation:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Examine the mass spectrum of the peak.
-
Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for a C₆H₃Br₂ClOS species.
-
Identify the key fragment ions as predicted in Table 1 and the fragmentation diagram. The presence of the [M-CH₂Cl]⁺ ion is a strong indicator of the compound's identity.
-
Part 2: A Broader Perspective: Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile or thermally labile compounds, which may not be amenable to GC analysis.[8][9]
Workflow Comparison for Compound Analysis
References
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Acetyl-3-aminothiophene [webbook.nist.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. asianpubs.org [asianpubs.org]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Infrared Spectrum of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
For Researchers, Scientists, and Drug Development Professionals
The Significance of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies.[1] This absorption pattern provides a unique molecular "fingerprint," allowing for the identification of functional groups and offering insights into the molecule's structure. In the context of drug development, IR spectroscopy serves as a rapid and non-destructive method for reaction monitoring, raw material identification, and quality control of active pharmaceutical ingredients (APIs).
The subject of this guide, 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, possesses several key functional groups whose vibrational characteristics are readily distinguishable by IR spectroscopy. These include the carbonyl (C=O) of the ketone, the carbon-chlorine (C-Cl) bond, the carbon-bromine (C-Br) bonds, and the thiophene ring. Understanding the expected positions and intensities of these absorption bands is critical for its unambiguous identification.
Predicted Infrared Absorption Profile of this compound
The infrared spectrum of this compound is predicted to be characterized by several key absorption bands. The precise location of these bands is influenced by the electronic and steric effects of the substituents on the thiophene ring.
The Carbonyl (C=O) Stretching Vibration
The most prominent feature in the IR spectrum of a ketone is the strong, sharp absorption band arising from the C=O stretching vibration.[3][4] For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[5][6][7] However, conjugation of the carbonyl group with an aromatic ring, such as the thiophene ring in our target molecule, leads to a delocalization of π-electrons, which weakens the C=O double bond and lowers the stretching frequency to the 1685-1666 cm⁻¹ range.[5][7] The presence of electron-withdrawing halogen atoms on the thiophene ring is expected to slightly increase the carbonyl stretching frequency due to the inductive effect. Therefore, for this compound, the C=O stretching vibration is anticipated to be in the region of 1680-1700 cm⁻¹ .
Thiophene Ring Vibrations
The thiophene ring gives rise to a series of characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.[8] The C=C stretching vibrations within the thiophene ring typically produce two bands near 1590 and 1400 cm⁻¹.[9] The substitution pattern on the thiophene ring influences the C-H out-of-plane bending vibrations, which are generally observed in the 900-650 cm⁻¹ region.[10] Additionally, a C-S stretching mode within the thiophene ring can be observed, often between 710 and 687 cm⁻¹.[11]
Carbon-Halogen Stretching Vibrations
The stretching vibrations of the carbon-halogen bonds are typically found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). The C-Cl stretching absorption generally appears in the 850-550 cm⁻¹ range.[1][8] The C-Br stretching vibration is observed at a lower frequency, typically between 690 and 515 cm⁻¹, due to the larger mass of the bromine atom.[8]
Comparative Analysis with Structurally Related Ketones
To provide a clearer context for the interpretation of the IR spectrum of this compound, a comparison with simpler, related ketones is instructive.
| Functional Group | This compound (Predicted) | Acetophenone (Reference) | 2-Acetylthiophene (Reference) |
| C=O Stretch (Ketone) | 1680-1700 cm⁻¹ | ~1684 cm⁻¹[4][6] | ~1665 cm⁻¹ |
| Aromatic C-H Stretch | ~3100-3050 cm⁻¹ | ~3100-3000 cm⁻¹[8] | ~3100-3080 cm⁻¹ |
| C=C Stretch (Ring) | ~1550-1400 cm⁻¹ | ~1600-1450 cm⁻¹[8] | ~1520, 1410 cm⁻¹ |
| C-Cl Stretch | ~850-550 cm⁻¹ | N/A | N/A |
| C-Br Stretch | ~690-515 cm⁻¹ | N/A | N/A |
Analysis of Comparison:
-
The C=O stretching frequency of this compound is predicted to be slightly higher than that of 2-acetylthiophene, which lacks the electron-withdrawing halogen substituents.
-
Compared to acetophenone, the thiophene ring in the target molecule is a five-membered heterocycle, which can influence the degree of conjugation and thus the C=O stretching frequency.
-
The presence of distinct C-Cl and C-Br stretching bands in the fingerprint region will be a key differentiator for this compound compared to its non-halogenated analogs.
Experimental Protocol for Acquiring the IR Spectrum
For solid samples such as this compound, two primary methods are recommended for obtaining a high-quality IR spectrum: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a popular and straightforward technique for analyzing solid and liquid samples with minimal preparation.[2]
Step-by-Step Protocol:
-
Clean the ATR Crystal: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a Background Spectrum: With the clean and empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Apply the Sample: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[12]
-
Acquire the Sample Spectrum: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Clean Up: After the measurement, retract the pressure clamp, remove the sample, and clean the ATR crystal surface as in Step 1.
Method 2: Potassium Bromide (KBr) Pellet Method
The KBr pellet method involves mixing the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.[13]
Step-by-Step Protocol:
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[14]
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently but thoroughly mix it with the ground sample.[12] It is crucial to work quickly to minimize moisture absorption by the hygroscopic KBr.[14][15]
-
Pellet Formation: Transfer the mixture to a pellet die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.[13][15]
-
Acquire the Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum should be run with a pure KBr pellet.[14]
Visualization of Key Molecular Vibrations
The following diagram illustrates the key functional groups within this compound and their characteristic vibrational modes that are detectable by IR spectroscopy.
Caption: Key functional groups and their predicted IR vibrational frequencies.
Conclusion
The infrared spectrum of this compound is expected to exhibit a distinct pattern of absorption bands that are characteristic of its constituent functional groups. A strong carbonyl absorption between 1680-1700 cm⁻¹, coupled with the unique fingerprint of the substituted thiophene ring and the carbon-halogen stretching vibrations, provides a robust basis for its identification. By comparing its predicted spectrum with those of known analogs and employing standardized experimental protocols, researchers can confidently utilize IR spectroscopy for the structural verification and quality assessment of this and similar compounds in a drug discovery and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. jascoinc.com [jascoinc.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. iosrjournals.org [iosrjournals.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 14. shimadzu.com [shimadzu.com]
- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
A Comparative Guide to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone and Other Thienyl Ketones for Advanced Synthesis
Introduction: The Thiophene Core in Modern Chemistry
Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a "privileged" scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Thienyl ketones, in particular, are versatile intermediates, leveraging the electron-withdrawing nature of the carbonyl group to influence the reactivity of the thiophene ring.
This guide provides a comparative analysis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone , a highly functionalized thienyl ketone, against other key members of this compound class. The presence of an α-chloro group adjacent to the ketone makes this molecule a potent electrophile and a valuable building block for complex molecular architectures.[4][5][6] The dibromo substitution on the thiophene ring further modulates its electronic properties and provides additional handles for cross-coupling reactions. We will explore its synthesis, reactivity, and potential applications, supported by experimental data and protocols, to offer researchers a comprehensive understanding of its utility.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The substitution pattern on both the thiophene ring and the acyl group dramatically influences the physicochemical and spectroscopic properties of thienyl ketones. The following table compares our target compound with other representative thienyl ketones.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Spectroscopic Features (Predicted/Reported) |
| This compound |
| C₆H₃Br₂ClOS | 318.41 | 62673-71-6 | ¹H NMR: Singlet for -CH₂Cl protons. Singlet for the remaining thiophene proton. IR (cm⁻¹): Strong C=O stretch (~1680-1700), C-Cl stretch (~700-800).[7] |
| 1-(Thiophen-2-yl)ethanone |
| C₆H₆OS | 126.18 | 88-15-3 | ¹H NMR: Singlet for -CH₃ protons. Three distinct signals for thiophene protons. IR (cm⁻¹): Strong C=O stretch (~1665). |
| 2-Bromo-1-(thiophen-2-yl)ethanone |
| C₆H₅BrOS | 205.07 | 16023-83-5 | ¹H NMR: Singlet for -CH₂Br protons. Thiophene proton signals shifted downfield compared to the non-halogenated analog. IR (cm⁻¹): Strong C=O stretch (~1670). |
| 1-(3,4-Dibromothiophen-2-yl)ethanone |
| C₆H₄Br₂OS | 299.97 | 18791-79-2 | ¹H NMR: Singlet for -CH₃ protons. Singlet for the C5-proton of the thiophene ring. IR (cm⁻¹): Strong C=O stretch. |
| (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (Thienyl Chalcone) |
| C₁₃H₁₀OS | 214.28 | 714-72-7 | ¹H NMR: Doublets for α and β vinyl protons with a large coupling constant (~15-16 Hz) indicating trans configuration.[8] IR (cm⁻¹): C=O stretch (~1650), C=C stretch (~1600).[9] |
Causality Behind Spectroscopic Data:
-
α-Halogenation: The presence of an electronegative halogen (Cl or Br) on the α-carbon deshields the adjacent protons, causing their signal to shift downfield in the ¹H NMR spectrum compared to a simple methyl ketone.
-
Ring Substitution: Bromine atoms on the thiophene ring are electron-withdrawing, which also deshields the remaining ring protons. This effect, combined with the removal of spin-spin coupling, simplifies the spectrum, often resulting in singlets for the remaining protons.
-
Conjugation: In chalcones, the α,β-unsaturation extends the conjugation of the carbonyl group, which typically shifts the C=O stretching vibration to a lower frequency in the IR spectrum compared to saturated ketones.[8]
Synthesis and Reactivity: The Role of the α-Chloro Ketone
The synthetic value of this compound lies in its identity as an α-haloketone. This bifunctional molecule possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[4][10]
General Synthetic Pathway
The synthesis of α-haloketones typically involves the direct halogenation of an enolizable ketone precursor.[5] For the title compound, this would involve the α-chlorination of 1-(3,4-dibromo-2-thienyl)-1-ethanone.
Caption: General synthetic route to the target α-haloketone.
Comparative Reactivity
The key to the reactivity of this compound is the chloroacetyl group. The inductive effect of the adjacent carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[4] This makes it a much more potent alkylating agent than simple alkyl halides.[10]
-
vs. Non-α-Halogenated Ketones: Compounds like 1-(thiophen-2-yl)ethanone primarily undergo nucleophilic addition at the carbonyl carbon or reactions involving the acidity of the α-protons (e.g., aldol condensation). They lack the potent electrophilic α-carbon that makes the title compound an excellent substrate for building heterocyclic systems.
-
Building Block for Heterocycles: α-haloketones are renowned precursors to a vast array of heterocycles.[4][10] For example, reaction with thioamides or thioureas yields thiazoles, a common motif in pharmacologically active molecules. This synthetic utility is a primary advantage over less functionalized thienyl ketones.
Biological and Chemical Applications: A Comparative Perspective
While specific biological data for this compound is not extensively published, its potential can be inferred from its structural features and the known activities of related compounds. Thiophene derivatives are widely investigated for their antimicrobial, anticonvulsant, and anti-inflammatory activities.[2][11][12][13]
-
Antimicrobial Potential: Many thiophene-based compounds show significant antimicrobial activity.[11][12][14] The lipophilicity conferred by the two bromine atoms and the reactive α-chloro ketone handle could be leveraged to design novel antimicrobial agents. The α-chloro ketone can react with nucleophilic residues (e.g., cysteine) in bacterial enzymes, leading to irreversible inhibition.
-
Anticonvulsant Activity: The ketogenic diet, which elevates ketone bodies in the brain, is an effective treatment for epilepsy.[13][15] This has spurred interest in ketone derivatives as potential anticonvulsant agents.[13][16] While the mechanism is complex, it involves modulation of neurotransmitter systems and neuronal excitability.[15][17][18] The thienyl ketone scaffold is a valid starting point for designing new anticonvulsant drugs.[2]
-
Synthetic Intermediate: The primary and most validated application of this compound is as a synthetic intermediate. Its ability to readily react with nucleophiles allows for the construction of more complex molecules, including thienyl-fused heterocycles which are of great interest in medicinal chemistry.[19][20]
Caption: Workflow for evaluating and comparing thienyl ketones.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of thienyl ketones.
Protocol 1: Synthesis of 1-(Thiophen-2-yl)ethanone via Friedel-Crafts Acylation
Trustworthiness: This is a standard, well-established method for the acylation of aromatic and heteroaromatic rings. The workup procedure is designed to effectively remove the catalyst and purify the product.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Thiophene Addition: After the addition of acetyl chloride is complete, add thiophene (1.0 equivalent) dissolved in a small amount of dry DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (50 mL). Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(thiophen-2-yl)ethanone.
Protocol 2: Characterization by ¹H NMR Spectroscopy
Trustworthiness: Nuclear Magnetic Resonance (NMR) is a definitive analytical technique for structural elucidation in organic chemistry. This protocol follows standard procedures for sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified thienyl ketone sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the NMR magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (ppm) and coupling constants (Hz) to confirm the structure of the compound.
Conclusion
This compound is a highly valuable synthetic intermediate whose utility stems from its dual electrophilic nature. Compared to simpler thienyl ketones, its α-chloro group provides a reactive handle for nucleophilic substitution, making it an ideal precursor for constructing complex heterocyclic systems, particularly those of medicinal interest. The dibromo-substitution pattern not only influences its reactivity and physicochemical properties but also offers potential sites for further functionalization via cross-coupling chemistry. While direct biological data is limited, its structural motifs are present in many biologically active molecules, suggesting its potential as a scaffold in drug discovery programs focused on antimicrobial or anticonvulsant agents. Researchers and drug development professionals can leverage the predictable reactivity of this compound to accelerate the synthesis of novel chemical entities.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel ketone-derived anticonvulsant agents for the treatment of childhood refractory epilepsy | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Anticonvulsant mechanisms of the ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Ketone Administration for Seizure Disorders: History and Rationale for Ketone Esters and Metabolic Alternatives [frontiersin.org]
- 18. M-Channel Activation Contributes to the Anticonvulsant Action of the Ketone Body β-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, reactions and biological activity of some new bis-heterocyclic ring compounds containing sulphur atom - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of α-Haloketones: 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone vs. Bromoacetophenone Analogues
Abstract
α-Haloketones are pivotal intermediates in organic synthesis, prized for their dual electrophilic sites which enable the construction of complex molecular architectures, particularly in pharmaceutical development.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone against the widely used 2-bromoacetophenone. We will dissect the electronic and steric factors governing their susceptibility to nucleophilic attack, evaluate the role of the halogen leaving group, and present a validated experimental framework for quantifying these differences. This analysis is designed to equip researchers, particularly those in drug discovery, with the nuanced understanding required to select the optimal reagent for their synthetic strategies.
Introduction: The Synthetic Value of α-Haloketones
α-Haloketones are a class of organic compounds featuring a halogen atom positioned on the carbon atom alpha to a carbonyl group.[3] This arrangement creates a highly reactive electrophilic center at the α-carbon. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the carbon-halogen (C-X) bond and significantly enhances the carbon's susceptibility to nucleophilic substitution (SN2) reactions.[4] This heightened reactivity, compared to standard alkyl halides, makes them invaluable building blocks for forming new carbon-carbon and carbon-heteroatom bonds.[5]
The reaction proceeds via a well-established SN2 pathway, where a nucleophile attacks the α-carbon, leading to the displacement of the halide ion.[6] SN1 reactions are generally disfavored due to the instability of the resulting α-carbocation intermediate.[6] The choice of the specific α-haloketone—defined by the aromatic system, the halogen, and other substituents—can dramatically influence reaction rates, yields, and even accessible reaction pathways.
Figure 1: General mechanism for the SN2 reaction of an α-haloketone.
Head-to-Head Comparison: Structural and Electronic Analysis
This guide focuses on a direct comparison between two representative α-haloketones.
A summary of their key properties is presented below.
| Property | This compound | 2-Bromoacetophenone |
| Molecular Formula | C₆H₃Br₂ClOS | C₈H₇BrO |
| Molecular Weight | 318.41 g/mol | 199.04 g/mol |
| CAS Number | 62673-71-6 | 70-11-1 |
| Appearance | Solid | White to off-white crystalline powder[5] |
| Halogen at α-Carbon | Chlorine (Cl) | Bromine (Br) |
| Aromatic System | 3,4-Dibromothiophene | Benzene |
Table 1: Physicochemical properties of the compared α-haloketones.
The reactivity of these compounds is a product of three primary factors: the leaving group ability of the α-halogen, the electronic influence of the aromatic ring system, and steric hindrance around the reaction center.
Factor 1: Leaving Group Ability
In SN2 reactions, the rate is highly dependent on the ability of the leaving group to depart and stabilize the negative charge. For halogens, the leaving group ability increases down the group as the anion becomes larger, more polarizable, and less basic.
Reactivity Trend: I > Br > Cl > F[3]
Based solely on this factor, 2-bromoacetophenone , with bromide as the leaving group, is expected to be more reactive than its chloro-substituted counterpart. Bromide is a weaker base and more stable anion than chloride, facilitating a faster displacement.
Factor 2: Electronic Effects of the Aromatic Ring
The electrophilicity of the α-carbon is the primary driver of the reaction. While the adjacent carbonyl provides the main activation, the attached aromatic ring modulates this effect significantly.
-
2-Bromoacetophenone: The phenyl ring acts as a standard electron-withdrawing group in this context, contributing to the activation of the α-carbon.
-
This compound: The situation here is more complex.
-
Thiophene Ring: An unsubstituted thiophene ring is considered electron-rich compared to benzene and is more reactive towards electrophilic substitution.[9][10] This is due to the ability of the sulfur heteroatom's lone pair to participate in the π-electron system.[11]
-
Dibromo Substitution: The two bromine atoms on the thiophene ring exert a powerful inductive electron-withdrawing effect (-I) . This effect strongly deactivates the ring and, more importantly, pulls electron density from the entire system, including the carbonyl group and the attached α-carbon.
-
Expert Causality: The critical insight is that the potent inductive withdrawal from the two bromine substituents on the thiophene ring is expected to make the α-carbon in This compound significantly more electron-deficient (i.e., more electrophilic) than the α-carbon in 2-bromoacetophenone. This enhanced electrophilicity can potentially overcome the disadvantage of having a poorer leaving group (chloride vs. bromide).
Figure 2: Interplay of competing factors influencing overall reactivity.
Experimental Design for Reactivity Comparison
To empirically determine the relative reactivity, a kinetic study is the most rigorous approach. The protocol below describes a self-validating system to compare the rate of nucleophilic substitution for both compounds under identical conditions.
Objective
To determine the pseudo-first-order rate constants (k_obs) for the reaction of each α-haloketone with a model nucleophile, potassium thiocyanate (KSCN), in an acetone solvent system.
Experimental Workflow
Figure 3: Workflow for comparative kinetic analysis via HPLC.
Detailed Protocol
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound, 2-bromoacetophenone, and an internal standard (e.g., naphthalene) in dry acetone.
-
Prepare a 1.0 M stock solution of potassium thiocyanate (KSCN) in dry acetone. Causality: Using a large excess of the nucleophile (KSCN) ensures the reaction follows pseudo-first-order kinetics with respect to the α-haloketone, simplifying data analysis.
-
-
Reaction Execution:
-
In a jacketed reaction vessel maintained at 25.0 ± 0.1 °C, add 4.5 mL of dry acetone.
-
Add 0.25 mL of the ketone stock solution and 0.25 mL of the internal standard stock solution. Allow the solution to thermally equilibrate for 5 minutes.
-
To initiate the reaction (t=0), rapidly inject 0.5 mL of the 1.0 M KSCN stock solution with vigorous stirring. The final concentrations will be: [Ketone] = 0.005 M, [KSCN] = 0.1 M.
-
Trustworthiness: Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent. The use of an internal standard corrects for any variations in injection volume during HPLC analysis, ensuring data integrity.
-
-
Sampling and Analysis:
-
At predefined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.2 mL aliquot and immediately quench it in a vial containing 1.8 mL of a 90:10 water/acetonitrile mobile phase with 0.1% formic acid.
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting ketone peak area relative to the constant internal standard peak area.
-
-
Data Analysis:
-
Calculate the concentration of the α-haloketone at each time point.
-
Plot the natural logarithm of the ketone concentration (ln[Ketone]) versus time (in seconds).
-
The data should yield a straight line, the negative slope of which is the pseudo-first-order rate constant (k_obs).
-
Compare the k_obs values for both compounds. The compound with the larger k_obs is the more reactive under these conditions.
-
Anticipated Results and Discussion
| Compound | Leaving Group Effect | Electronic Effect | Predicted Relative Reactivity |
| This compound | Slower (Cl⁻) | Much Faster (High α-carbon electrophilicity) | Potentially Higher |
| 2-Bromoacetophenone | Faster (Br⁻) | Slower (Standard electrophilicity) | Potentially Lower |
Table 2: Qualitative summary and prediction of reactivity factors.
It is highly probable that the This compound will exhibit a higher reaction rate . The combined inductive effect of two bromine atoms directly on the aromatic ring is a powerful electronic activator that likely outweighs the superior leaving group ability of bromide in 2-bromoacetophenone. This makes the thienyl derivative an exceptionally potent electrophile for SN2 reactions, a valuable characteristic for drug development professionals looking to construct complex molecules efficiently, often under mild conditions.
Conclusion for the Practicing Scientist
The selection between this compound and a standard bromoacetophenone is not merely a choice between a chloro or bromo leaving group. The underlying aromatic scaffold plays a decisive role.
-
Choose 2-Bromoacetophenone for standard applications where moderate reactivity is sufficient and cost or availability are primary concerns. Its reactivity is well-documented and predictable.
-
Choose this compound when seeking enhanced reactivity for challenging transformations or reactions with weaker nucleophiles. The powerful electronic activation provided by the dibromo-thienyl moiety makes it a superior electrophile, likely leading to faster reaction times and higher yields, justifying its use in advanced synthetic campaigns where performance is critical.
This guide demonstrates that a nuanced, mechanism-based understanding of reagent properties is essential for rational synthetic design. By moving beyond simple heuristics (like leaving group ability alone), researchers can unlock the full potential of specialized building blocks to accelerate innovation in chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 7. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 62673-71-6 [amp.chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Thiophene - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
The Synthetic Chemist's Compass: Navigating the Reactivity of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone and its Halogenated Thiophene Analogs
A Senior Application Scientist's Guide to Strategic Reagent Selection in Medicinal Chemistry and Materials Science
The thiophene nucleus is a cornerstone in the architecture of a vast array of pharmaceuticals and functional organic materials.[1][2] Its unique electronic properties and ability to engage in diverse chemical transformations make it a privileged scaffold in drug discovery and a versatile building block for organic electronics. The strategic functionalization of the thiophene ring, particularly with halogens, unlocks a rich landscape of synthetic possibilities. This guide provides an in-depth comparative analysis of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone , a polyhalogenated thiophene reagent, and its analogs, offering a guiding framework for researchers, scientists, and drug development professionals to make informed decisions in reagent selection and reaction design.
The Strategic Advantage of Polyhalogenation: A Tale of Three Reactive Centers
This compound presents a fascinating case study in controlled reactivity. The molecule possesses three distinct halogen atoms, each with a unique role to play in synthetic transformations. The two bromine atoms on the thiophene ring are poised for palladium-catalyzed cross-coupling reactions, while the α-chloro atom adjacent to the carbonyl group is a prime site for nucleophilic substitution. This trifecta of reactive handles allows for a modular and sequential approach to the synthesis of complex, highly substituted thiophene derivatives.
The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) are a fundamental principle that governs the selective functionalization of such polyhalogenated systems.[3][4] This predictable reactivity hierarchy is the synthetic chemist's key to unlocking the full potential of these versatile building blocks.
Comparative Reactivity Analysis: A Data-Driven Approach
To objectively assess the utility of this compound, we will compare its performance in key synthetic transformations against a selection of other commercially available or readily synthesizable halogenated thiophene reagents.
Table 1: A Comparative Overview of Halogenated Thiophene Reagents
| Reagent | Structure | Key Reactive Sites | Primary Applications |
| This compound | α-Chloro (SN2), 3-Bromo & 4-Bromo (Cross-coupling) | Sequential and site-selective functionalization for complex molecule synthesis. | |
| 2-Bromo-1-(3-thienyl)-1-ethanone | α-Bromo (SN2) | Hantzsch thiazole synthesis, general α-alkylation of ketones. | |
| 1-(3,4-Dibromo-2-thienyl)-1-ethanone | ![]() | 3-Bromo & 4-Bromo (Cross-coupling) | Synthesis of 3,4-disubstituted thiophenes via cross-coupling reactions. |
| 2,4-Dibromo-3-methylthiophene | ![]() | 2-Bromo & 4-Bromo (Cross-coupling) | Building block for substituted thiophenes with a methyl group at the 3-position. |
Nucleophilic Substitution at the α-Carbon: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring, a common motif in pharmaceuticals.[5] This reaction critically relies on the reactivity of an α-haloketone. Here, we compare the expected reactivity of our target compound with its α-bromo analog.
The rate of nucleophilic substitution at the α-carbon is directly related to the leaving group ability of the halogen, which follows the trend I > Br > Cl.[6][7] This is a consequence of the carbon-halogen bond strength, with the C-Cl bond being the strongest and thus the most difficult to break.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Guide to the Safe and Compliant Disposal of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone (CAS: 62673-71-6). As a halogenated ketone, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. Adherence to these protocols is not merely a matter of best practice but a critical component of responsible chemical management.
Part 1: Hazard Assessment & Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a multi-halogenated organic compound, a class of chemicals that necessitates careful management due to its potential for toxicity and environmental persistence.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Crucially, it is designated as causing serious eye damage and skin irritation, and may also lead to respiratory irritation.[1] This hazard profile dictates the stringent need for appropriate personal protective equipment (PPE) and specialized disposal pathways.
Key Chemical & Physical Data
The following table summarizes the essential properties of this compound. This data is critical for both safe handling and for accurate waste manifest documentation.
| Property | Value | Source |
| CAS Number | 62673-71-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₃Br₂ClOS | --INVALID-LINK--[1] |
| Molecular Weight | 318.41 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid (Melting Point: 96-98 °C) | --INVALID-LINK--[2] |
| Flash Point | 96 °C | --INVALID-LINK-- |
Part 2: Immediate Safety & Handling Precautions
Given the compound's hazard profile, rigorous safety measures are non-negotiable. The causality is clear: preventing exposure is the most effective way to mitigate risk.
Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted inside a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield. The risk of serious eye damage necessitates this dual layer of protection.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be required for spill cleanup or if ventilation is compromised.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Part 3: Core Disposal Protocol - A Step-by-Step Guide
The fundamental principle governing the disposal of this compound is waste segregation . Because it contains both bromine and chlorine atoms, it must be treated as a halogenated organic waste .[4][5] Co-mingling this with non-halogenated waste streams can create hazardous chemical reactions and significantly increases disposal costs, as different incineration processes are required.[6][7]
Experimental Protocol: Waste Collection & Disposal
-
Step 1: Waste Classification & Segregation
-
Action: Designate a specific, dedicated waste container for "Halogenated Organic Waste."
-
Causality: This compound's structure (C₆H₃Br₂ClOS) places it unequivocally in the halogenated category.[4] Proper segregation is the most critical step to prevent incompatible materials from mixing and to ensure the waste is routed to the correct high-temperature incineration facility.[4][8] Never mix halogenated waste with non-halogenated solvents, strong acids or bases, or aqueous waste.[6]
-
-
Step 2: Containerization
-
Action: Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a tightly sealing screw cap.[5] Ensure the container is in good condition and free from contamination.
-
Causality: A secure, compatible container prevents leaks and vapor release into the laboratory environment.[5] The container must remain closed at all times except when waste is actively being added.[5][6]
-
-
Step 3: Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.
-
Causality: Clear, accurate labeling is a legal requirement and essential for safety.[9] The label must include:
-
-
Step 4: Accumulation & Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area should have secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Causality: The SAA ensures that hazardous waste is stored safely and in a controlled location, preventing accidental spills or exposure. Storage in secondary containment is a standard best practice to mitigate the impact of a primary container failure.[7]
-
-
Step 5: Arranging Final Disposal
-
Action: Once the container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.[9] Do not allow waste to accumulate for extended periods.
-
Causality: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials in compliance with all local and federal regulations. This final step ensures the waste is managed responsibly from cradle to grave.
-
Part 4: Emergency Procedures - Spill & Exposure Management
Small Spill Cleanup Protocol
-
Alert & Restrict: Alert personnel in the immediate area and restrict access. Ensure the spill is within a chemical fume hood.
-
Don PPE: Wear the full PPE as described in Part 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbent material into a sealable plastic bag or container.[5][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label & Dispose: Label the container with all contents ("Spill debris containing this compound") and manage it as halogenated organic waste for EHS pickup.[7]
Part 5: Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for Halogenated Ketone
Part 6: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764204, 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one. PubChem. --INVALID-LINK--
-
Biosynth (n.d.). this compound. Biosynth. --INVALID-LINK--
-
University of Wisconsin-Madison (n.d.). Hazardous Waste Segregation. UW-Madison Office of Chemical Safety. --INVALID-LINK--
-
Braun Research Group (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. --INVALID-LINK--
-
Cornell University (n.d.). 7.2 Organic Solvents. Cornell EHS. --INVALID-LINK--
-
Benchchem (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. --INVALID-LINK--
-
Sigma-Aldrich (n.d.). 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone. Sigma-Aldrich. --INVALID-LINK--
-
Temple University (n.d.). Halogenated Solvents in Laboratories. Temple University Campus Operations. --INVALID-LINK--
-
ChemicalBook (n.d.). this compound. ChemicalBook. --INVALID-LINK--
-
University of Pennsylvania (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. --INVALID-LINK--
-
Santa Cruz Biotechnology (n.d.). this compound. Santa Cruz Biotechnology. --INVALID-LINK--
-
ChemicalBook (n.d.). this compound. ChemicalBook. --INVALID-LINK--
-
EvitaChem (n.d.). 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone. EvitaChem. --INVALID-LINK--
-
University of Otago (n.d.). Laboratory chemical waste disposal guidelines. University of Otago. --INVALID-LINK--
-
Water Corporation (n.d.). Laboratory chemical waste. Water Corporation. --INVALID-LINK--
-
University of Canterbury (2021). Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. --INVALID-LINK--
-
University of the Free State (n.d.). Chemical Waste Management for Laboratories. UFS. --INVALID-LINK--
-
Santa Cruz Biotechnology (n.d.). 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone. Santa Cruz Biotechnology. --INVALID-LINK--
-
Fisher Scientific (2010). Safety Data Sheet - 1-Bromo-2-chloroethane. Fisher Scientific. --INVALID-LINK--
References
- 1. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 62673-71-6 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


